2-Nitro-4-(pentafluorosulfanyl)phenol
Description
Properties
IUPAC Name |
2-nitro-4-(pentafluoro-λ6-sulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5NO3S/c7-16(8,9,10,11)4-1-2-6(13)5(3-4)12(14)15/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHHRNDFXUQGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672876 | |
| Record name | 2-Nitro-4-(pentafluoro-lambda~6~-sulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-26-1 | |
| Record name | (OC-6-21)-Pentafluoro(4-hydroxy-3-nitrophenyl)sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-4-(pentafluoro-lambda~6~-sulfanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-(pentafluorosulfanyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Nitro-4-(pentafluorosulfanyl)phenol, a compound of increasing interest in medicinal chemistry and materials science. We will delve into its structural features, acidity, lipophilicity, solubility, and spectral characteristics. The methodologies for determining these properties are detailed, providing a framework for experimental design and data interpretation.
Introduction: The Significance of the Pentafluorosulfanyl Moiety
This compound emerges as a molecule of significant interest due to the unique electronic and steric properties imparted by the pentafluorosulfanyl (SF₅) group. Often dubbed a "super trifluoromethyl" group, the SF₅ moiety is highly electronegative, chemically and thermally stable, and contributes to increased lipophilicity and metabolic stability in parent molecules.[1][2] These characteristics make it an attractive functional group in the design of novel therapeutic agents and advanced materials.[1][2] The presence of the nitro group and the phenolic hydroxyl group further functionalizes the aromatic ring, offering sites for chemical modification and influencing the compound's overall physicochemical profile. This guide aims to provide a detailed technical understanding of these properties, crucial for its application in research and development.
Molecular and Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 2-nitro-4-(pentafluoro-λ⁶-sulfanyl)phenol | [3] |
| CAS Number | 1159512-26-1 | [3] |
| Molecular Formula | C₆H₄F₅NO₃S | [3] |
| Molecular Weight | 265.16 g/mol | [3] |
| Melting Point | Not available (Predicted: Solid at room temp.) | - |
| Boiling Point | Not available | - |
| pKa | Predicted: ~5-6 | Based on related nitrophenols |
| LogP | Predicted: ~2.5-3.5 | Computational prediction |
| Solubility | Predicted: Poorly soluble in water, soluble in polar organic solvents. | Based on analogous compounds |
Acidity (pKa)
The acidity of the phenolic proton in this compound is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. The pKa is significantly influenced by the strong electron-withdrawing nature of both the nitro group and the pentafluorosulfanyl group.
Theoretical Considerations
The nitro group, particularly when ortho or para to the hydroxyl group, significantly increases the acidity of phenols through resonance and inductive effects, stabilizing the resulting phenoxide anion. Similarly, the pentafluorosulfanyl group is a powerful electron-withdrawing group, further enhancing the acidity of the phenolic proton. The combined effect of these two groups is expected to result in a pKa value that is considerably lower than that of phenol (pKa ≈ 10). For comparison, the pKa of 2-nitrophenol is approximately 7.2. The additional electron-withdrawing capacity of the SF₅ group at the para position is anticipated to lower the pKa further.
Experimental Determination of pKa
The pKa of this compound can be accurately determined using potentiometric titration or UV-Vis spectrophotometry.
Protocol: Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
-
Instrumentation: Calibrated pH meter with a combination glass electrode, magnetic stirrer, and a micro-burette.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water-cosolvent mixture like water-methanol to ensure solubility).
-
Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Place a known volume of the analyte solution in a thermostatted vessel and immerse the pH electrode.
-
Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Record the pH value after each addition, allowing the solution to equilibrate.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Causality Behind Experimental Choices: Potentiometric titration is a robust and direct method for pKa determination. The use of a cosolvent is often necessary for compounds with low water solubility. Maintaining a constant temperature is crucial as pKa is temperature-dependent.
Diagram: Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a fundamental parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The highly fluorinated SF₅ group is known to significantly increase lipophilicity.
Theoretical Considerations
The LogP of a molecule is influenced by its overall polarity and size. The hydrophobic aromatic ring and the large, nonpolar SF₅ group are expected to contribute positively to the LogP value, indicating a preference for the lipid phase. The polar hydroxyl and nitro groups will decrease the LogP. The net effect is predicted to result in a moderately lipophilic compound.
Experimental Determination of LogP
The shake-flask method is the gold standard for experimental LogP determination.
Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water.
-
Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), this compound, separatory funnels, analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).
-
Add a known volume of the stock solution to a separatory funnel containing a known volume of the second phase.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment. The choice of analytical technique for quantification depends on the compound's properties (e.g., presence of a chromophore for UV-Vis) and the required sensitivity.
Solubility
Solubility in aqueous and organic media is a key determinant of a compound's utility in various applications, from formulation development in pharmaceuticals to reaction conditions in synthesis.
Predicted Solubility Profile
Due to the presence of both polar (hydroxyl, nitro) and nonpolar (aromatic ring, SF₅) groups, this compound is expected to exhibit poor solubility in water. Its solubility is likely to be significantly higher in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate. The phenolic hydroxyl group may allow for some solubility in aqueous base through deprotonation to the more soluble phenoxide.
Experimental Determination of Solubility
The equilibrium solubility can be determined by adding an excess of the solid compound to a known volume of the solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.
Protocol: Equilibrium Solubility Determination
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., water, buffer at a specific pH, or an organic solvent).
-
Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to separate the undissolved solid.
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot if necessary and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
The measured concentration represents the equilibrium solubility.
-
Spectroscopic Profile
The spectroscopic properties of this compound are essential for its identification, characterization, and quantification.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the phenolic proton. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and SF₅ groups. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm). The phenolic proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six signals for the aromatic carbons. The carbons attached to the electron-withdrawing groups (hydroxyl, nitro, and SF₅) will be significantly deshielded and appear at higher chemical shifts. The carbon bearing the SF₅ group will also exhibit coupling to the fluorine atoms.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a key diagnostic tool for this compound. The SF₅ group will give rise to a characteristic A₄B pattern, consisting of a quintet for the four equatorial fluorine atoms and a triplet for the apical fluorine atom. The chemical shifts will be in the typical range for aryl-SF₅ compounds.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H stretch: A broad band around 3200-3500 cm⁻¹ for the phenolic hydroxyl group.
-
N-O stretches (asymmetric and symmetric): Strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively, for the nitro group.
-
S-F stretches: Strong, sharp bands in the region of 800-950 cm⁻¹ are characteristic of the SF₅ group.
-
C=C aromatic stretches: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₆H₄F₅NO₃S. The fragmentation pattern may show losses of the nitro group, the SF₅ group, and other characteristic fragments.
Diagram: Key Functional Groups and their Expected Spectroscopic Signatures
Caption: Expected spectroscopic signatures.
Conclusion
The physicochemical properties of this compound are dictated by the interplay of its three key functional moieties: the phenolic hydroxyl group, the nitro group, and the pentafluorosulfanyl group. The strong electron-withdrawing nature of the nitro and SF₅ groups significantly impacts its acidity and electronic properties. The bulky and lipophilic SF₅ group is a major determinant of its lipophilicity and likely its metabolic stability. A thorough understanding and experimental determination of these properties are paramount for any researcher or scientist aiming to utilize this compound in drug discovery, materials science, or other advanced applications. The protocols and theoretical background provided in this guide serve as a robust starting point for such investigations.
References
- This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f303936/2-nitro-4-pentafluorosulfanylphenol]
- The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [URL: https://www.rowan-scientific.com/post/the-pentafluorosulfanyl-group-sf5]
- Pentafluorosulfanyl (SF5) technology. Melius Organics. [URL: https://meliusorganics.com/pentafluorosulfanyl-sf5-technology/]
Sources
"pKa and acidity of 2-Nitro-4-(pentafluorosulfanyl)phenol"
An In-Depth Technical Guide to the Acidity and pKa of 2-Nitro-4-(pentafluorosulfanyl)phenol
Introduction: Unveiling a Super-Acidic Phenol
In the landscape of pharmaceutical and materials science, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is paramount. The compound this compound stands as a compelling example of such molecular engineering. It incorporates two of the most powerful electron-withdrawing groups known in organic chemistry onto a phenol ring: the nitro (NO₂) group and the pentafluorosulfanyl (SF₅) group. The SF₅ group, in particular, has garnered significant attention as a "super-trifluoromethyl" bioisostere, valued for its unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2]
This guide provides a comprehensive analysis of the acidity of this compound. We will dissect the theoretical underpinnings of its exceptionally low pKa, outline a robust experimental protocol for its precise determination, and provide insights into the causality behind the analytical choices. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this and similar highly functionalized molecules.
Theoretical Framework: Deconstructing the Drivers of Acidity
The acidity of a phenol is defined by the stability of its corresponding phenoxide conjugate base. The parent phenol exhibits a pKa of approximately 9.98, a result of the negative charge on the oxygen being moderately delocalized into the aromatic ring.[3] The introduction of electron-withdrawing groups (EWGs) dramatically enhances this stability, thereby increasing acidity and lowering the pKa. In this compound, this effect is amplified by the synergistic action of two distinct and potent EWGs.
The Ortho-Nitro Group Effect
The nitro group is a classic and powerful EWG that operates through two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds. This effect is distance-dependent and is strongest at the ortho position.[4]
-
Resonance Effect (-R): The nitro group can participate in resonance, delocalizing the negative charge of the phenoxide ion throughout the π-system and onto its own oxygen atoms. This effect is only operative from the ortho and para positions.[5]
In the case of 2-nitrophenol (pKa ≈ 7.2), these effects significantly increase acidity compared to phenol. However, the ortho-position also allows for intramolecular hydrogen bonding between the phenolic proton and an oxygen of the nitro group.[3][6] This stabilizes the protonated form, making the proton slightly more difficult to remove and rendering the ortho-isomer slightly less acidic than its para-counterpart (p-nitrophenol, pKa ≈ 7.1).[6]
The Para-Pentafluorosulfanyl Group: An Exceptional Electron Sink
The pentafluorosulfanyl (SF₅) group is one of the most electron-withdrawing substituents used in modern chemistry.[1] Its Hammett constant (σₚ = 0.68) indicates an electron-withdrawing power comparable to or exceeding that of the nitro group (σₚ ≈ 0.78, depending on scale) and cyano group (σₚ = 0.66).[7] Its influence stems from a powerful combination of effects:
-
Extreme Inductive Effect (-I): The presence of five highly electronegative fluorine atoms bonded to a central sulfur(VI) atom creates an intense dipole, pulling electron density strongly from the aromatic ring.
-
Negative Hyperconjugation: The SF₅ group also acts as a potent resonance acceptor. This occurs through a phenomenon known as negative hyperconjugation, where the π-electrons of the ring can delocalize into the low-lying σ* orbitals of the apical S-F bonds.[8] This "no-bond" resonance character provides a highly effective pathway for delocalizing the negative charge of the phenoxide ion, significantly stabilizing it.[8]
Positioning the SF₅ group at the para position maximizes this resonance stabilization, allowing for direct conjugation with the phenoxide oxygen.
Synergistic Effect and pKa Prediction
The combination of an ortho-nitro group and a para-pentafluorosulfanyl group results in a phenol of extraordinary acidity. The phenoxide conjugate base is exceptionally stabilized as the negative charge is delocalized over the aromatic ring and onto the oxygen atoms of both the nitro and the sulfur-pentafluoride moieties. Given that p-nitrophenol has a pKa of ~7.1 and pentafluorophenol has a pKa of ~5.5, it is reasonable to predict that the pKa of this compound will be significantly lower than either, likely falling in the range of 2.5 to 4.0 , making it a strong organic acid.
Quantitative Physicochemical Data
The following table summarizes the acidity of relevant compounds for comparative analysis and contextualizes the predicted acidity of the title compound.
| Compound | Structure | pKa | Key Acidity-Influencing Factors |
| Phenol | C₆H₅OH | ~9.98[3] | Baseline resonance stabilization of phenoxide. |
| 2-Nitrophenol | C₆H₄(NO₂)OH | ~7.23[3] | Strong -I and -R effects from NO₂; intramolecular H-bonding. |
| 4-Nitrophenol | C₆H₄(NO₂)OH | ~7.14[3] | Strong -I and -R effects from NO₂; no H-bonding in the parent acid. |
| Pentafluorophenol | C₆F₅OH | ~5.5[9] | Dominant -I effect from five fluorine atoms. |
| This compound | C₆H₃(NO₂)(SF₅)OH | ~2.5 - 4.0 (Predicted) | Synergistic -I and -R effects of ortho-NO₂ and para-SF₅ groups. |
Diagram: Dissociation and Resonance Stabilization
The enhanced acidity is a direct result of the stability of the conjugate base, as illustrated below.
Caption: Dissociation equilibrium and stabilization pathways for the phenoxide anion.
Experimental Protocol: Spectrophotometric pKa Determination
The determination of pKa for a highly acidic phenol is ideally suited to UV-Vis spectrophotometry. This method is precise, requires a small amount of sample, and avoids the challenges of potentiometric titration in highly acidic media.[10][11]
Causality of Method Selection
The core principle relies on the fact that the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻) are distinct chemical species with different electronic structures. This difference results in unique UV-Vis absorbance spectra.[12] By systematically changing the pH of the solution, we shift the equilibrium between these two species. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) can then be applied to the spectroscopic data to calculate the pKa. The presence of sharp isosbestic points—wavelengths where the molar absorptivity of the acid and base forms are identical—serves as a self-validating mechanism, confirming that only these two species are present in the equilibrium.[10]
Step-by-Step Methodology
-
Reagents and Equipment:
-
This compound (high purity).
-
Stock Buffer Solutions: 0.1 M Glycine-HCl (pH 2.2-3.6), 0.1 M Acetate (pH 3.6-5.6).
-
0.1 M HCl (for fully protonated spectrum) and 0.1 M NaOH (for fully deprotonated spectrum).
-
Spectroscopic grade methanol or acetonitrile (as co-solvent if needed).
-
High-purity deionized water.
-
Calibrated pH meter.
-
Dual-beam UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the compound in methanol or acetonitrile.
-
Create a series of 10-12 buffer solutions spanning the anticipated pH range (e.g., from pH 2.0 to 6.0 in 0.2-0.4 unit increments).
-
For each measurement, add an identical, small aliquot (e.g., 50 µL) of the stock solution to a volumetric flask (e.g., 10 mL) and dilute to the mark with the appropriate buffer. This ensures the total analyte concentration is constant across all samples.
-
Prepare a "pH 0" sample using 0.1 M HCl and a "pH 12" sample using 0.1 M NaOH to obtain the spectra of the pure ArOH and ArO⁻ forms, respectively.
-
-
Spectroscopic Measurement:
-
Record the full UV-Vis spectrum (e.g., 220-500 nm) for the acidic (HCl) and basic (NaOH) solutions to determine the wavelength of maximum absorbance difference (λ_max_diff).
-
Set the spectrophotometer to measure the absorbance of each buffered solution at this fixed λ_max_diff. Use the corresponding buffer as the blank reference.
-
Accurately measure the final pH of each solution in the cuvette after the absorbance reading.
-
-
Data Analysis and pKa Calculation:
-
The pKa is calculated using the following equation: pKa = pH - log[(A - A_HA) / (A_A - A)] Where:
-
A is the absorbance of the sample at a given pH.
-
A_HA is the absorbance of the fully protonated form (in 0.1 M HCl).
-
A_A is the absorbance of the fully deprotonated form (in 0.1 M NaOH).
-
-
Calculate a pKa value for each buffer solution. The final pKa is the average of these values.
-
Alternatively, plot Absorbance vs. pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of the curve (where the absorbance is halfway between A_HA and A_A).
-
Workflow Visualization
Caption: Experimental workflow for spectrophotometric pKa determination.
Conclusion and Broader Implications
This compound is an exemplar of a highly engineered molecule, designed for specific electronic properties. Its acidity is predicted to be exceptionally high, driven by the powerful and synergistic electron-withdrawing capabilities of the ortho-nitro and para-pentafluorosulfanyl substituents. This pronounced acidity, quantified by its pKa, is a critical parameter that governs its behavior in both chemical and biological systems.
For drug development professionals, a low pKa indicates that the molecule will be predominantly in its anionic (deprotonated) form at physiological pH. This has profound consequences for its absorption, distribution, metabolism, and excretion (ADME) profile, affecting properties such as membrane permeability, plasma protein binding, and interaction with biological targets. The robust spectrophotometric method detailed herein provides a reliable and self-validating system for accurately determining this crucial parameter, enabling informed decisions in the design and optimization of next-generation therapeutics and advanced materials.
References
- Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption.RSC Publishing.
- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – W
- The Pentafluorosulfanyl Group (SF5).Rowan Scientific.
- Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.MDPI.
- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
- Absolute pKa Determinations for Substituted Phenols.Journal of the American Chemical Society.
- Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption.The Royal Society of Chemistry.
- Absolute pKa Determinations for Substituted Phenols.Air Force Institute of Technology.
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
- Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors to Enhance Two-Photon Absorption in Push–Pull Chromophores.
- Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines.PubMed.
- This compound.Fluorochem.
- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.
- What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why?Quora.
- Acidity order of nitrophenols.ECHEMI.
- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.ACS Organic & Inorganic Au.
- Comparison of acidic strength of nitrophenols.Chemistry Stack Exchange.
- Acidity order of nitrophenols.Chemistry Stack Exchange.
- Why is the acidic nature of orthonitrophenol gre
- Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
- Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines.
- 2-Nitrophenol.PubChem.
- Nitration of phenol to 2-nitrophenol and 4-nitrophenol.OC-Praktikum.
- Spectroscopic and Synthetic Profile of 2-Ethyl-4-nitrophenol: A Technical Overview.Benchchem.
- Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide.Benchchem.
- Pentafluorophenol.PubChem.
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The Pentafluorosulfanyl Group in Nitrophenols: A Technical Guide to Thermal Stability
Abstract
The pentafluorosulfanyl (SF5) group has emerged as a compelling substituent in the design of advanced materials, particularly in the realms of pharmaceuticals, agrochemicals, and energetic materials.[1][2] Its unique combination of properties, including high electronegativity, significant lipophilicity, and exceptional chemical and thermal stability, sets it apart from more conventional functional groups like the trifluoromethyl (CF3) moiety.[1][2] This technical guide provides an in-depth exploration of the thermal stability of the pentafluorosulfanyl group when incorporated into nitrophenol scaffolds. We will delve into the synthesis of these compounds, the methodologies for assessing their thermal properties, the mechanisms of their decomposition, and a comparative analysis of their stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the SF5 group in their work.
The Pentafluorosulfanyl Group: A Primer
The pentafluorosulfanyl group, with its hypervalent sulfur atom bonded to five fluorine atoms, is a powerhouse of unique chemical and physical properties. Often dubbed a "super-trifluoromethyl group," its defining characteristics include:
-
High Electronegativity: The cumulative electron-withdrawing effect of the five fluorine atoms makes the SF5 group one of the most electronegative functional groups in organic chemistry.[1] This property can profoundly influence the electronic environment of the aromatic ring, impacting reactivity and intermolecular interactions.
-
Exceptional Thermal and Chemical Stability: The inherent strength of the sulfur-fluorine bonds confers remarkable resistance to both thermal degradation and chemical attack.[1][3] Pentafluorosulfanylbenzene, for instance, is stable under a wide array of harsh conditions, including the presence of strong acids and bases.[3]
-
Significant Lipophilicity: Despite its high polarity, the SF5 group can enhance the lipophilicity of a molecule, a crucial factor in modulating the pharmacokinetic properties of drug candidates, such as membrane permeability.[1]
Synthesis of Pentafluorosulfanyl-Substituted Nitrophenols
The introduction of the SF5 group onto a nitrophenol backbone can be achieved through several synthetic strategies. The choice of method often depends on the desired isomer and the availability of starting materials.
Nucleophilic Aromatic Substitution (SNAr)
One of the most common methods for synthesizing SF5-substituted nitrophenols is through nucleophilic aromatic substitution (SNAr). This approach typically involves the reaction of a suitably activated SF5-nitrobenzene derivative with a nucleophile. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can serve as a precursor, where the fluorine atom is displaced by a variety of nucleophiles.[1][4]
-
Reactant Preparation: Dissolve 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene in a suitable solvent such as DMSO.
-
Nucleophile Addition: Add the desired oxygen, sulfur, or nitrogen nucleophile to the reaction mixture. The choice of nucleophile will determine the final substituent. For example, sodium methoxide would yield a methoxy group.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the nucleophile.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up using standard aqueous extraction procedures. The crude product is then purified by column chromatography or recrystallization to yield the desired 3-substituted-5-nitro-1-(pentafluorosulfanyl)benzene.
Diels-Alder Cycloaddition
A more convergent and often regioselective approach to SF5-phenols involves a [4+2] Diels-Alder cycloaddition reaction. This method utilizes SF5-substituted alkynes as dienophiles, which react with electron-rich dienes to form a cyclic intermediate that subsequently aromatizes to the desired phenol.[5][6]
-
Reactant Preparation: In a suitable reaction vessel, combine the SF5-alkyne dienophile with an electron-rich diene (e.g., a substituted furan).
-
Solvent and Conditions: The reaction is typically performed in a high-boiling solvent such as chlorobenzene.[5][6] Microwave irradiation at elevated temperatures (e.g., 170 °C) can significantly accelerate the reaction.[5][6]
-
Aromatization: The intermediate cycloadduct undergoes a spontaneous or acid-catalyzed elimination to form the aromatic SF5-phenol.
-
Purification: The final product is isolated and purified using standard techniques like column chromatography.
Caption: Synthetic routes to SF5-nitrophenols.
Assessing Thermal Stability: Methodologies and Protocols
The thermal stability of SF5-nitrophenols is a critical parameter, especially for applications in energetic materials or processes requiring elevated temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed for this characterization.[7]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, decomposition onsets, and exothermic decomposition energies.[7]
-
Sample Preparation: A small, precisely weighed sample (typically 0.5-2 mg) of the SF5-nitrophenol is hermetically sealed in an aluminum or gold-plated copper pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the expected melting and decomposition events.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition (the temperature at which the exothermic decomposition begins) and the total heat of decomposition (the integrated area of the exothermic peak).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the kinetics of mass loss.[7]
-
Sample Preparation: A slightly larger sample (typically 2-5 mg) of the SF5-nitrophenol is placed in an open TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA furnace is purged with an inert atmosphere (e.g., nitrogen).
-
Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) through its decomposition range.
-
Data Interpretation: The TGA curve reveals the temperatures at which mass loss occurs, the percentage of mass lost in each step, and can be used to derive kinetic parameters of the decomposition process.
Caption: Workflow for thermal stability analysis.
Thermal Stability and Decomposition Pathways
The thermal stability of SF5-nitrophenols is governed by the interplay of the highly stable SF5 group and the energetically labile nitro group, all influenced by the electronics of the phenol ring.
General Observations and Comparative Stability
While the SF5 group itself is exceptionally stable, its introduction to a nitroaromatic system does not always lead to an increase in overall thermal stability when compared to other fluorinated analogs. Computational studies suggest that replacing a trifluoromethyl (CF3) or trifluoromethoxy (OCF3) group with an SF5 group can sometimes lead to a reduction in thermal stability.[8] This is attributed to the relative weakness of the C-S bond (bond energy ~272 kJ/mol) compared to the C-C bond (~347 kJ/mol).[8] Therefore, the C-S bond can be a potential initiation point for thermal decomposition.[8]
Proposed Decomposition Mechanism
The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through multiple pathways.[8] For SF5-nitrophenols, the initial decomposition steps are likely to involve the homolytic cleavage of the weakest bonds in the molecule. Based on bond dissociation energies, two primary initiation pathways are plausible:
-
C-NO2 Bond Homolysis: This is a common initial step in the decomposition of many nitroaromatic explosives, leading to the formation of a phenyl radical and nitrogen dioxide (NO2).[8]
-
C-S Bond Homolysis: As mentioned, the C-S bond is a potential weak link. Its cleavage would result in an SF5 radical and a nitrophenol radical.
Following these initial steps, a cascade of secondary reactions would occur, leading to the formation of gaseous products such as CO, CO2, N2, and various sulfur and fluorine-containing species.[8] The presence of the hydroxyl group of the phenol can also participate in the decomposition, potentially through intramolecular hydrogen bonding or by acting as a radical scavenger.
Caption: Plausible thermal decomposition pathways.
Data Summary and Comparative Analysis
While specific experimental DSC/TGA data for a wide range of SF5-nitrophenols is not extensively available in the public literature, we can draw upon computational studies and data from related compounds to provide a comparative analysis.
| Functional Group | Relative Thermal Stability (Predicted) | Key Considerations |
| -SF5 | Potentially lower than -CF3 in some nitroaromatics[8] | C-S bond is a potential weak point.[8] |
| -CF3 | Generally high | Strong C-C and C-F bonds. |
| -NO2 | Energetically labile | Primary driver of decomposition in energetic materials. |
| -OH | Can influence decomposition through hydrogen bonding and radical scavenging. |
Conclusion
The incorporation of the pentafluorosulfanyl group into nitrophenol scaffolds offers a fascinating avenue for the development of novel materials with tailored properties. While the SF5 group imparts exceptional chemical stability, its effect on the overall thermal stability of the molecule is nuanced and appears to be highly dependent on the specific molecular architecture. The relatively weaker C-S bond presents a potential kinetic liability that must be considered in the design of thermally robust SF5-containing compounds. Further experimental investigation using techniques such as DSC and TGA is crucial to fully elucidate the thermal behavior of this promising class of molecules and to validate the predictions from computational studies.
References
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Do the -SF5 Groups Improve the Explosive Properties of Fluo-Rine-Containing Compounds?[v1] | Preprints.org. (2025, February 24). Retrieved from [Link]
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Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. (2016, February 3). Retrieved from [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH. (2016, February 3). Retrieved from [Link]
-
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - ResearchGate. (2025, June 15). Retrieved from [Link]
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Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - NIH. (n.d.). Retrieved from [Link]
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The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. (n.d.). Retrieved from [Link]
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Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025, September 18). Retrieved from [Link]
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Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. - DTIC. (n.d.). Retrieved from [Link]
-
Pentafluorosulfanylbenzene - Wikipedia. (n.d.). Retrieved from [Link]
-
Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds - RSC Publishing. (2026, January 5). Retrieved from [Link]
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The Pentafluorosulfanyl Moiety in Drug Discovery: A Technical Guide to the Potential Applications of 2-Nitro-4-(pentafluorosulfanyl)phenol
Abstract
The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore underutilized functional groups. Among these, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" moiety, offering a unique combination of physicochemical properties that can profoundly influence the efficacy, stability, and pharmacokinetics of drug candidates.[1][2] This technical guide provides an in-depth exploration of 2-Nitro-4-(pentafluorosulfanyl)phenol, a versatile building block, and outlines its potential applications in medicinal chemistry. We will delve into the strategic rationale for its use, propose synthetic and derivatization pathways, and present hypothetical screening funnels for identifying novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the SF5 group in their discovery programs.
The Strategic Advantage of the Pentafluorosulfanyl Group in Medicinal Chemistry
The SF5 group is a highly electronegative and sterically demanding substituent with remarkable chemical and thermal stability.[3] Its introduction into a molecular scaffold can impart several desirable properties for drug design.
1.1. Physicochemical Properties and Bioisosterism
The SF5 group is often considered a bioisostere for the trifluoromethyl (CF3), tert-butyl, and nitro groups.[4][5] However, it possesses distinct characteristics that set it apart.
-
High Electronegativity: The SF5 group is one of the most electron-withdrawing groups known, significantly impacting the electronic environment of the parent molecule.[2][3] This can modulate pKa, improve binding affinity to target proteins, and alter metabolic pathways.
-
Enhanced Lipophilicity: Despite its high polarity, the SF5 group is significantly more lipophilic than the CF3 group.[6][7] This property can enhance membrane permeability and improve oral bioavailability.[3]
-
Metabolic Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally robust and resistant to metabolic degradation, leading to an extended in vivo half-life of drug candidates.[3][6]
-
Steric Profile: The octahedral geometry and larger size of the SF5 group compared to the CF3 group can lead to more specific and potent interactions with biological targets.[7]
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) |
| Hansch Parameter (π) | 1.23[7] | 0.88[7] |
| Hammett Constant (σp) | 0.68[7] | 0.53[7] |
| Volume (ų) | 55.4[7] | 34.6[7] |
Table 1. Comparative physicochemical properties of the SF5 and CF3 groups.
1.2. The Unique Potential of this compound
The title compound, this compound, presents a trifecta of functionalities ripe for exploitation in medicinal chemistry:
-
The SF5 Group: Imparts the aforementioned benefits of metabolic stability, lipophilicity, and strong electron-withdrawing character.
-
The Phenolic Hydroxyl Group: A versatile handle for derivatization through etherification, esterification, or as a hydrogen bond donor in receptor interactions. Phenolic compounds are known for a wide range of biological activities.[8]
-
The Nitro Group: A strong electron-withdrawing group that can participate in hydrogen bonding and can be readily reduced to an amine, providing a key vector for further chemical modification.
Synthetic Pathways and Derivatization Strategies
The availability of this compound as a starting material (CAS 1159512-26-1) provides a crucial entry point for synthetic exploration.[9]
2.1. Synthesis of the Core Scaffold
While the direct synthesis of this compound is not extensively detailed in the literature, analogous syntheses of SF5-phenols often involve multi-step sequences starting from SF5-nitrobenzenes.[10] A plausible route could involve the selective hydroxylation of 4-nitro-pentafluorosulfanylbenzene.
Caption: Derivatization strategies for library synthesis.
Potential Therapeutic Applications and Screening Funnels
Based on the structural features of this compound and the known biological activities of related compounds, we can hypothesize several promising therapeutic areas for investigation.
3.1. Kinase Inhibition
The phenol and nitro groups can serve as key hydrogen bond donors and acceptors, respectively, for interaction with the hinge region of kinase active sites. The SF5 group can occupy hydrophobic pockets, potentially leading to high potency and selectivity.
Proposed Screening Funnel for Kinase Inhibitors:
-
Primary Screen: A panel of commercially available kinase assays (e.g., TR-FRET, AlphaScreen) targeting key oncogenic kinases (e.g., EGFR, VEGFR, BRAF).
-
Secondary Screen: Dose-response studies on hits from the primary screen to determine IC50 values.
-
Cellular Assays: Evaluation of top candidates in cancer cell lines to assess anti-proliferative activity.
-
Mechanism of Action Studies: Western blotting to confirm target engagement and downstream pathway modulation.
3.2. Anti-Infective Agents
The SF5 group has been incorporated into anti-protozoal and anti-bacterial agents, where it can enhance cell permeability and metabolic stability. [5]The nitroaromatic scaffold is also a known pharmacophore in several anti-infective drugs.
Proposed Screening Funnel for Anti-Infective Agents:
-
Primary Screen: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Cytotoxicity Assays: Evaluation of lead compounds against mammalian cell lines to assess selectivity.
-
In Vivo Efficacy Studies: Testing of promising candidates in animal models of infection.
3.3. Modulators of Nuclear Receptors
The lipophilic nature of the SF5 group makes it well-suited for targeting the ligand-binding domains of nuclear receptors. The phenolic hydroxyl can mimic the endogenous steroidal ligands.
Proposed Screening Funnel for Nuclear Receptor Modulators:
-
Primary Screen: Reporter gene assays for a panel of nuclear receptors (e.g., estrogen receptor, androgen receptor, farnesoid X receptor).
-
Secondary Screen: Ligand binding assays to confirm direct interaction with the receptor.
-
Functional Assays: Evaluation of downstream gene expression changes and physiological effects.
Experimental Protocols
4.1. General Procedure for the Reduction of the Nitro Group
Objective: To synthesize 2-Amino-4-(pentafluorosulfanyl)phenol, a key intermediate for further derivatization.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-Amino-4-(pentafluorosulfanyl)phenol.
4.2. General Procedure for Amide Coupling
Objective: To synthesize a library of N-acylated derivatives from 2-Amino-4-(pentafluorosulfanyl)phenol.
Materials:
-
2-Amino-4-(pentafluorosulfanyl)phenol
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
To a solution of 2-Amino-4-(pentafluorosulfanyl)phenol (1.0 eq) and a base (1.2 eq) in anhydrous DCM, add the corresponding acyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the desired amide.
Conclusion
While this compound is a relatively unexplored building block, its unique combination of reactive handles and the powerful SF5 moiety presents a compelling case for its application in medicinal chemistry. The synthetic strategies and screening funnels outlined in this guide provide a roadmap for researchers to unlock the potential of this versatile scaffold. The exceptional properties imparted by the pentafluorosulfanyl group suggest that derivatives of this compound could lead to the discovery of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
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Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
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A. A. G. L. Toste, F.; et al. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Omega2023 , 8 (1), 1234–1243. [Link]
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Welch, J. T.; Lim, D. S. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem2017 , 12 (18), 1439–1446. [Link]
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Welch, J. T.; Lim, D. S. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed2017 . [Link]
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Vida, N.; et al. Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. J. Org. Chem.2014 , 79 (18), 8906–8911. [Link]
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Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
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Vida, N.; et al. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed2014 . [Link]
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Welch, J. T. Fluorine in Pharmaceutical and Medicinal Chemistry: Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. World Scientific Publishing2011 . [Link]
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Vida, N.; et al. Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate2014 . [Link]
-
Welch, J. T. Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare2023 . [Link]
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Bart, J.; et al. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med. Chem. Lett.2015 , 6 (8), 913–918. [Link]
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Lee, H.-J.; et al. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules2020 , 25 (11), 2533. [Link]
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Altomonte, S.; Zanda, M. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. J. Fluorine Chem.2013 , 145, 1–14. [Link]
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Bizet, V.; et al. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Org. Lett.2021 , 23 (1), 136–141. [Link]
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Mullins, M. E.; et al. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environ. Sci. Technol.2012 , 46 (11), 5963–5970. [Link]
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Lee, H.-J.; et al. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC2020 . [Link]
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Oluwafemi, O. F.; et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules2023 , 28 (3), 1369. [Link]
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Pitts, C. R.; et al. Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ChemRxiv2023 . [Link]
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Welch, J. T. ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl‐Containing Compounds. ChemInform2013 , 44 (33). [Link]
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Cirrincione, G.; et al. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules2020 , 25 (15), 3421. [Link]
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ChemSynthesis. 2-nitrophenol. [Link]
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Kumar, A.; et al. Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate2022 . [Link]
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A Technical Guide to 2-Nitro-4-(pentafluorosulfanyl)phenol: A Novel Building Block for Advanced Materials
Abstract
The confluence of fluorine chemistry and polymer science has historically yielded materials with exceptional properties. The pentafluorosulfanyl (SF5) group, in particular, is an emerging functional moiety poised to drive significant advancements in materials science.[1][2][3] Often dubbed a "super-trifluoromethyl" group, its unique combination of high electronegativity, thermal stability, and chemical robustness makes it an attractive component for next-generation polymers.[1][3] This technical guide provides an in-depth exploration of 2-Nitro-4-(pentafluorosulfanyl)phenol, a versatile monomer, as a foundational building block for novel high-performance materials. We will delve into its synthesis, polymerization pathways, and the characterization of the resulting polymers, offering both theoretical grounding and practical, field-proven protocols for researchers, chemists, and drug development professionals.
The Pentafluorosulfanyl (SF5) Group: A Paradigm Shift in Material Properties
To appreciate the potential of the title compound, one must first understand the distinct advantages imparted by the SF5 group. Unlike the more common trifluoromethyl (CF3) group, the SF5 moiety possesses a unique octahedral geometry and superior electronic characteristics.
Key Attributes of the SF5 Group:
-
Extreme Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF5 group one of the most electronegative functionalities in organic chemistry.[1] This profoundly influences the electronic properties of the host molecule, which is a critical parameter in designing optoelectronic materials.[2]
-
Thermal and Chemical Stability: The strength and stability of the sulfur-fluorine bonds confer exceptional resistance to thermal degradation and chemical attack, a vital property for materials intended for harsh operating environments.[1]
-
Enhanced Lipophilicity: Despite its high polarity, the SF5 group can increase the lipophilicity of a molecule.[1] In the context of drug design, this can improve membrane permeability and bioavailability; in materials science, it can affect solubility and processing characteristics.[1]
These properties position the SF5 group as a critical tool for tuning the physicochemical properties of organic molecules, with significant applications in medicinal chemistry, agrochemicals, and advanced materials.[2][4]
Profile of a Powerhouse Monomer: this compound
This compound combines the potent SF5 group with two other synthetically versatile functionalities: a phenolic hydroxyl (-OH) group, which is a classic handle for polymerization, and a nitro (-NO2) group, which can be used for further chemical modification or to modulate the electronic and reactive properties of the aromatic ring.
| Property | Value | Reference |
| CAS Number | 1159512-26-1 | [5] |
| Molecular Formula | C6H4F5NO3S | [5] |
| IUPAC Name | 2-nitro-4-(pentafluoro-λ⁶-sulfanyl)phenol | [5] |
| Molecular Weight | 265.16 g/mol | (Calculated) |
| InChI Key | YEHHRNDFXUQGET-UHFFFAOYSA-N | [5] |
The strategic placement of these groups makes this monomer an ideal candidate for creating linear or cross-linked polymers with precisely engineered properties.
Synthesis Pathway: From Precursor to Monomer
The synthesis of functionalized SF5-phenols can be achieved through various routes. A common strategy involves the functionalization of a pre-existing SF5-aromatic compound. While the direct synthesis of this compound is not detailed in the provided literature, a plausible and robust method is the regioselective nitration of 4-(pentafluorosulfanyl)phenol. The electron-donating hydroxyl group is an ortho-, para-director, and while the para position is blocked by the SF5 group, the ortho positions are available for electrophilic substitution.
Caption: Synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative method based on standard nitration procedures for phenols and should be performed with appropriate safety precautions by trained personnel.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 10.0 g of 4-(pentafluorosulfanyl)phenol to the cold sulfuric acid while stirring. Ensure the temperature does not exceed 5°C. Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cold. Add this nitrating mixture dropwise from the dropping funnel to the phenol solution over 30 minutes. The internal temperature must be strictly maintained between 0°C and 5°C to minimize side product formation.
-
Scientist's Note: Exceeding this temperature range can lead to di-nitrated products or oxidative degradation of the phenol, significantly reducing yield and complicating purification.[6]
-
-
Reaction Quench: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. Dry the product under vacuum.
Polymerization: Constructing Novel Materials
The phenolic hydroxyl group is the primary site for polymerization. Oxidative polymerization is a powerful technique for creating polyphenol-type materials without using formaldehyde.[7] This method can be catalyzed by enzymes or metal complexes.[7][8]
Caption: General workflow for the oxidative polymerization of the monomer.
Experimental Protocol: Enzymatic Oxidative Polymerization
-
Solution Preparation: In a 250 mL beaker, dissolve 2.0 g of this compound in 85 mL of 1,4-dioxane. Add 15 mL of a phosphate buffer solution (pH 7.0).
-
Scientist's Note: The use of an aqueous-organic solvent mixture is often necessary to overcome the low solubility of phenolic monomers in pure water and can lead to higher molecular weight polymers.[8]
-
-
Catalyst Addition: Add 50 mg of Horseradish Peroxidase (HRP) to the solution.
-
Initiation: Begin the polymerization by adding 1.5 mL of 30% hydrogen peroxide (H₂O₂) dropwise over 20 minutes while stirring vigorously. The reaction is typically exothermic.
-
Polymerization: Stir the reaction mixture at room temperature for 24 hours. The formation of the polymer may be observed as the solution becomes more viscous or a precipitate forms.
-
Workup: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash it extensively with methanol to remove any unreacted monomer and low-molecular-weight oligomers, and then wash with water. Dry the resulting polymer in a vacuum oven at 60°C to a constant weight.
Characterization of SF5-Functionalized Polymers
A multi-faceted approach is required to fully characterize the synthesized polymer, confirming its structure, molecular weight, and thermal properties. These analyses are crucial for correlating the material's structure with its ultimate performance.[9]
Caption: Logical workflow for the comprehensive characterization of novel polymers.
| Analysis Technique | Information Obtained | Typical Expected Results for SF5-Polymer |
| ¹⁹F NMR | Confirmation of SF5 group integrity | A characteristic set of signals confirming the AB4 spin system of the -SF5 group remains intact post-polymerization. |
| GPC/SEC | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI) | Mn > 5,000 g/mol ; PDI between 1.5 - 2.5 for controlled radical polymerizations.[10] |
| FTIR | Presence of key functional groups | Disappearance or broadening of the phenolic O-H stretch (~3300 cm⁻¹), presence of aromatic C-O stretches (~1200 cm⁻¹). |
| TGA | Thermal decomposition temperature (Td) | High Td (>350°C), reflecting the high thermal stability imparted by the SF5 group and aromatic backbone. |
Potential Applications and Future Outlook
The unique combination of properties derived from the this compound building block opens avenues for a wide range of advanced applications:
-
High-Performance Engineering Plastics: The inherent thermal stability and chemical resistance make these polymers candidates for applications in aerospace, automotive, and chemical processing industries where materials must withstand extreme conditions.
-
Optoelectronic Materials: The strong dipole moment and electronegativity of the SF5 group can be harnessed to create materials with tailored dielectric properties, potentially for use in capacitors, insulators, or as components in organic light-emitting diodes (OLEDs) and transistors.[2]
-
Advanced Coatings and Membranes: The low surface energy and lipophilicity associated with highly fluorinated groups could be utilized to develop hydrophobic and oleophobic coatings or specialized separation membranes.
-
Biomedical Devices: While requiring further functionalization and biocompatibility testing, the inertness of the polymer backbone could make it a candidate for medical implants or controlled drug delivery systems.[9][11]
The path forward involves exploring copolymerization of this monomer with other functional phenols to create materials with an even broader range of tunable properties. Further research into controlling the regioselectivity of the polymerization will be key to producing linear, soluble polymers with predictable characteristics, expanding their processability and application scope.
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The Nitro Group in 2-Nitro-4-(pentafluorosulfanyl)phenol: A Hub of Tunable Reactivity for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a hydroxyl, a nitro, and a pentafluorosulfanyl (SF5) group on a phenolic scaffold in 2-Nitro-4-(pentafluorosulfanyl)phenol creates a molecule of significant synthetic potential. The powerful electron-withdrawing properties of both the nitro and the SF5 groups render the aromatic ring exceptionally electron-deficient, thereby activating it towards a range of chemical transformations. This guide provides a comprehensive analysis of the reactivity of the nitro group in this specific molecular context. We will explore the electronic landscape of the molecule, delve into key reactions of the nitro group—primarily its reduction to an amine—and discuss the potential for nucleophilic aromatic substitution. This document is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols for the synthetic chemist.
Introduction: A Molecule of Contrasting Influences
This compound is a fascinating substrate for chemical synthesis. Its structure is a study in electronic contrasts. The hydroxyl group at C1 is a strong ortho-, para-directing activator. In opposition, the nitro group at C2 and the pentafluorosulfanyl group at C4 are potent electron-withdrawing, deactivating groups. The pentafluorosulfanyl (SF5) group, in particular, is one of the most electron-withdrawing and lipophilic substituents known in organic chemistry, often considered a "super-trifluoromethyl" group.[1][2] This unique electronic arrangement dictates the reactivity of the molecule, making the nitro group a focal point for strategic chemical modifications.
The primary focus of this guide will be on the transformations of the nitro group, a versatile functional handle that can be readily converted into other functionalities, most notably an amino group. The resulting 2-amino-4-(pentafluorosulfanyl)phenol is a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials.[3]
The Electronic Landscape: A Symphony of Electron Withdrawal
The reactivity of the nitro group in this compound is fundamentally governed by the electronic effects of its neighboring substituents. Both the nitro group and the SF5 group are powerful electron-withdrawing entities, acting through a combination of negative inductive (-I) and negative resonance (-R) effects.
The Hammett constants, which quantify the electron-donating or -withdrawing properties of substituents, provide a clear picture of their influence. The SF5 group possesses a Hammett constant (σp) of 0.68, which is comparable to that of a cyano group and greater than that of a trifluoromethyl group (σp = 0.54).[4][5] This strong electron withdrawal significantly acidifies the phenolic proton and deactivates the aromatic ring towards electrophilic substitution. However, and more importantly for the reactivity of the nitro group, it renders the aromatic ring highly susceptible to nucleophilic attack.
The interplay of these groups can be visualized as follows:
Figure 1. Electronic influences on the this compound ring.
This strong electron withdrawal from the aromatic ring has two major consequences for the reactivity of the nitro group:
-
Facilitated Reduction: The electron-deficient nature of the nitro group makes it a prime candidate for reduction to an amino group.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The overall electron-poor character of the ring system suggests that nucleophilic attack is a favored reaction pathway.[6][7]
Key Reactions of the Nitro Group
Reduction to 2-Amino-4-(pentafluorosulfanyl)phenol
The conversion of the nitro group to an amine is arguably the most synthetically valuable transformation of this compound. The resulting aniline is a versatile intermediate for the introduction of the unique SF5-containing phenolic moiety into more complex molecules. Several methods can be employed for this reduction, with the choice of reagent depending on the desired chemoselectivity and reaction conditions.
3.1.1. Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[8] Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.[9]
Experimental Protocol: Catalytic Hydrogenation using Pd/C
-
Setup: In a round-bottom flask or a Parr hydrogenation apparatus, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (balloon or positive pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-(pentafluorosulfanyl)phenol, which can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.
-
Catalyst: Pd/C is a robust and highly active catalyst for nitro group reduction. The catalyst loading can be adjusted to optimize the reaction rate.
-
Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, while a Parr apparatus allows for higher pressures and faster reaction times for larger scales.
3.1.2. Chemical Reduction using Stannous Chloride (SnCl2)
For substrates that may be sensitive to catalytic hydrogenation (e.g., containing other reducible functional groups), chemical reduction with stannous chloride offers a mild and chemoselective alternative.[10][11]
Experimental Protocol: Reduction using SnCl2·2H2O
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl2·2H2O) (4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into an ice-water mixture.
-
Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until a pH of 7-8 is reached. This will precipitate tin salts.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product.
Causality Behind Experimental Choices:
-
Reagent: Stannous chloride is a mild reducing agent that is highly selective for nitro groups in the presence of many other functional groups.[10]
-
Stoichiometry: An excess of SnCl2 is required to ensure complete reduction.
-
Work-up: The basic work-up is crucial to precipitate the tin salts and liberate the free amine for extraction.
Table 1: Comparison of Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Clean, high-yielding, simple work-up | Not suitable for substrates with other reducible groups |
| Chemical Reduction | SnCl₂·2H₂O | Highly chemoselective, mild conditions | Stoichiometric amounts of tin salts are produced, requiring a more involved work-up |
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitro and SF5 groups activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[12] In principle, a suitable nucleophile could displace a leaving group on the ring. While the parent molecule does not have an obvious leaving group other than the nitro group itself, derivatives with a leaving group (e.g., a halogen) at the C6 position would be highly susceptible to SNAr.
The general mechanism for an SNAr reaction is as follows:
Figure 2. Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
For this compound derivatives, the nitro and SF5 groups would effectively stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution. This opens up possibilities for introducing a wide range of nucleophiles at positions ortho or para to the electron-withdrawing groups.
Conclusion and Future Outlook
This compound is a molecule primed for synthetic exploitation. The reactivity of its nitro group, particularly its facile reduction to an amino group, provides a reliable entry point for the synthesis of novel and complex molecules bearing the unique pentafluorosulfanyl moiety. The protocols outlined in this guide offer a starting point for researchers looking to incorporate this valuable building block into their synthetic strategies. The strong electronic activation of the aromatic ring also suggests that further exploration of its reactivity, especially in the realm of nucleophilic aromatic substitution, could unveil new and exciting synthetic pathways. As the demand for advanced materials and pharmaceuticals with tailored properties continues to grow, the strategic functionalization of molecules like this compound will undoubtedly play a crucial role in the future of chemical synthesis.
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ResearchGate. (n.d.). Properties of the SF5 group and the major key discoveries reported in the field. [Online] Available at: [Link]
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ResearchGate. (n.d.). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. [Online] Available at: [Link]
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SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Online] Available at: [Link]
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National Institutes of Health. (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. [Online] Available at: [Link]
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Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Online] Available at: [Link]
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Royal Society of Chemistry. (n.d.). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. [Online] Available at: [Link]
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National Institutes of Health. (2020). A Walk through Recent Nitro Chemistry Advances. [Online] Available at: [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Online] Available at: [Link]
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Scribd. (n.d.). Hammett Substituent Constants Survey. [Online] Available at: [Link]
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Strategian. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Online] Available at: [Link]
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Wikipedia. (n.d.). Phenol. [Online] Available at: [Link]
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ACS Publications. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. [Online] Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Online] Available at: [Link]
-
ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Online] Available at: [Link]
-
ACS Publications. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. [Online] Available at: [Link]
- Google Patents. (n.d.). Catalytic hydrogenation of nitrophenol.
-
ACS Publications. (n.d.). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. [Online] Available at: [Link]
-
Scribd. (n.d.). Hammett Constants and Substituent Survey. [Online] Available at: [Link]
-
ResearchGate. (2014). Effect of electron withdrawing or electron donating groups on reduction of nitrobenzene. [Online] Available at: [Link]
-
SpringerLink. (2025). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Online] Available at: [Link]
-
ResearchGate. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. [Online] Available at: [Link]
-
MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Online] Available at: [Link]
-
ResearchGate. (2022). (PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. [Online] Available at: [Link]
-
OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Representative flow experiments for reduction of nitro compounds. [Online] Available at: [Link]
-
ResearchGate. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Online] Available at: [Link]
-
YouTube. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. [Online] Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. [Online] Available at: [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Online] Available at: [Link]
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Methodological & Application
Application Note: A Proposed Synthesis of 2-Nitro-4-(pentafluorosulfanyl)phenol for Advanced Research Applications
Abstract
This document outlines a detailed, proposed synthetic protocol for the preparation of 2-Nitro-4-(pentafluorosulfanyl)phenol, a compound of significant interest in medicinal chemistry and materials science. The pentafluorosulfanyl (SF₅) group is increasingly recognized for its unique electronic properties and steric profile, which can impart desirable characteristics such as enhanced metabolic stability and lipophilicity to organic molecules.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, providing a step-by-step methodology based on established chemical transformations. The synthesis proceeds via the nitration of the commercially available precursor, 4-(pentafluorosulfanyl)phenol. This application note provides a comprehensive guide, including reagent specifications, reaction conditions, purification procedures, and safety considerations.
Introduction
The introduction of fluorine-containing functional groups has become a cornerstone of modern pharmaceutical and agrochemical design. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" analogue, offering distinct advantages in modulating molecular properties.[2] Its strong electron-withdrawing nature, combined with its significant steric bulk and exceptional chemical and thermal stability, makes it a valuable substituent for enhancing the biological activity and pharmacokinetic profiles of lead compounds.[1][2]
This compound is a key building block for the synthesis of more complex molecules. The presence of the nitro group provides a handle for further chemical modifications, such as reduction to an amine, which can then be used in a variety of coupling reactions.[4] This application note details a proposed two-step synthesis starting from the readily available 4-(pentafluorosulfanyl)phenol.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves the electrophilic nitration of 4-(pentafluorosulfanyl)phenol. The hydroxyl and pentafluorosulfanyl groups are ortho-, para-directing and meta-directing respectively. Therefore, the nitration is expected to yield a mixture of isomers, with the desired 2-nitro product being a major component.
Caption: Proposed synthetic route for this compound.
Experimental Protocol
This protocol is a proposed methodology based on standard nitration procedures for phenols and knowledge of the reactivity of pentafluorosulfanyl-substituted aromatic compounds.[5][6][7]
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. |
| 4-(Pentafluorosulfanyl)phenol | ≥97% | Commercially Available | 826-77-7 |
| Nitric Acid (HNO₃) | 65% | ACS Reagent | 7697-37-2 |
| Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent | 7664-93-9 |
| Dichloromethane (CH₂Cl₂) | Anhydrous | ACS Reagent | 75-09-2 |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | ACS Reagent | 144-55-8 |
| Magnesium Sulfate (MgSO₄) | Anhydrous | ACS Reagent | 7487-88-9 |
| Deionized Water | 7732-18-5 |
Step-by-Step Procedure
Caution: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times. Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.
-
Reaction Setup:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 4-(pentafluorosulfanyl)phenol (1.0 eq).
-
Dissolve the starting material in a minimal amount of a suitable solvent, such as dichloromethane, if necessary.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath. Always add acid to acid.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture to the solution of 4-(pentafluorosulfanyl)phenol via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL), followed by a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product, which may contain a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (MP): To assess purity.
Scientific Rationale and Discussion
The choice of a nitrating mixture of nitric acid and sulfuric acid is a classic and effective method for the electrophilic nitration of aromatic rings. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the pentafluorosulfanyl group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group is expected to dominate, leading to the formation of ortho- and para-nitrated products relative to the hydroxyl group. Due to the position of the SF₅ group, the primary products are anticipated to be this compound and 2-nitro-6-(pentafluorosulfanyl)phenol. The separation of these isomers is a critical step and is typically achieved by column chromatography.
Safety Precautions
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood.
-
Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Acidic waste should be neutralized before disposal.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following this proposed procedure, researchers can access this valuable building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The protocol emphasizes safety and provides a clear rationale for the chosen synthetic strategy.
References
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Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed. (2014, September 19). Retrieved from [Link]
-
Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines | Request PDF - ResearchGate. (2015, August 6). Retrieved from [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. (2016, February 3). Retrieved from [Link]
-
Synthesis and Nucleophilic Aromatic Substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed. (2016, February 3). Retrieved from [Link]
-
New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF 5 ) Substituents Into Aliphatic Organic Compounds | Request PDF - ResearchGate. (2020, August 10). Retrieved from [Link]
-
Synthesis of SF5‐nitrobenzene 3 a. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
method for incorporation of pentafluorosulfanyl (sf 5 ) substituents into aliphatic and aromatic compounds - WIPO Patentscope. (n.d.). Retrieved from [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC. (2020, December 1). Retrieved from [Link]
-
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction | ACS Organic & Inorganic Au. (2022, June 15). Retrieved from [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. (2016, January 2). Retrieved from [Link]
-
Straightforward Pentafluorosulfanylation for Molecular Design - ChemRxiv. (n.d.). Retrieved from [Link]
-
Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials - ResearchGate. (n.d.). Retrieved from [Link]
-
4-(Pentafluorosulfanyl)phenol from Aladdin Scientific | Biocompare.com. (n.d.). Retrieved from [Link]
-
"Mono- and dinitration of pentafluorosulfanylbenzenes with [NO 2][BF4]," by Takao Okazaki and Kenneth K. Laali - UNF Digital Commons. (2014, January 1). Retrieved from [Link]
-
and dinitration of pentafluorosulfanylbenzenes with [NO 2 ][BF 4 ], and substrate selectivity (PhSF 5 vs PhCF 3 and PhSF 5 vs PhNO 2 ) in competitive nitration - PlumX. (n.d.). Retrieved from [Link]
-
Results: Visible effect on the reaction: Nitration of phenol in flow - Corning. (n.d.). Retrieved from [Link]
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Application Note: High-Purity Isolation of 2-Nitro-4-(pentafluorosulfanyl)phenol via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2-Nitro-4-(pentafluorosulfanyl)phenol from a crude synthetic mixture using normal-phase flash column chromatography. The pentafluorosulfanyl (SF₅) group is an increasingly important functional moiety in medicinal chemistry, valued for its unique electronic properties, high metabolic stability, and lipophilicity, which can enhance the pharmacokinetic profiles of drug candidates.[1] The presence of the polar nitro (-NO₂) and hydroxyl (-OH) groups, combined with the highly electronegative SF₅ substituent, makes this molecule amenable to purification on a polar stationary phase. This guide details a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to a scalable gradient elution protocol, ensuring the isolation of the target compound with high purity and yield.
Introduction and Principle of Separation
This compound is a valuable building block in the synthesis of advanced materials and pharmaceutical agents. Its purification is a critical step to remove unreacted starting materials, by-products, and other impurities that could interfere with subsequent reactions or biological assays.
The purification strategy detailed herein employs normal-phase column chromatography. This technique separates molecules based on their differential affinity for a polar stationary phase and a less polar mobile phase.[2]
-
Stationary Phase: Silica gel, a highly polar adsorbent, is used as the stationary phase.[3][4]
-
Analyte Interaction: The polar functional groups of this compound (the hydroxyl and nitro groups) form strong hydrogen bonds and dipole-dipole interactions with the silanol groups of the silica gel.
-
Elution: A mobile phase, or eluent, with low initial polarity is used to wash less polar impurities from the column. The polarity of the mobile phase is then gradually increased, which disrupts the interactions between the target compound and the silica gel, allowing it to elute from the column. More polar compounds interact more strongly with the stationary phase and therefore require a more polar mobile phase to be eluted.[2][3]
This method provides a robust and reproducible means of achieving excellent separation and high product purity.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel for Flash Chromatography | 40-63 µm particle size | Standard laboratory suppliers |
| Hexane | HPLC Grade | Standard laboratory suppliers |
| Ethyl Acetate | HPLC Grade | Standard laboratory suppliers |
| Dichloromethane (DCM) | HPLC Grade | Standard laboratory suppliers |
| TLC Plates | Silica gel 60 F₂₅₄ | Standard laboratory suppliers |
| Glassware | Standard laboratory glassware | N/A |
| Automated Flash Chromatography System | N/A | Biotage, Teledyne ISCO, etc. |
Detailed Experimental Protocol
This protocol is a self-validating system, where initial small-scale TLC analysis dictates the parameters for the large-scale flash chromatography separation.
Part 1: Thin-Layer Chromatography (TLC) Method Development
The success of column chromatography is predicated on the development of an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of 0.25 - 0.4 for the target compound.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or DCM. Spot the solution onto a silica gel TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a pre-tested mobile phase. Test various ratios of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate).
-
Starting suggestion: Begin with 20% Ethyl Acetate in Hexane (v/v).
-
Adjustment:
-
If the spot remains at the baseline (Rƒ is too low), increase the polarity by increasing the percentage of ethyl acetate.
-
If the spot runs with the solvent front (Rƒ is too high), decrease the polarity by decreasing the percentage of ethyl acetate.
-
-
-
Visualization: Visualize the separated spots under a UV lamp at 254 nm. The aromatic nature of the compound will allow it to be seen as a dark spot.[5] Circle the spots with a pencil.
-
Calculation: Calculate the Rƒ value for the spot corresponding to the product.
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Part 2: Column Preparation and Sample Loading
-
Column Selection: Choose a pre-packed silica gel column for the automated flash system. The column size should be selected based on the mass of the crude material (typically a 1:40 to 1:100 ratio of crude mass to silica gel mass).
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude material) to this solution.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained. This is the dry-loaded sample.
-
Rationale: Dry loading prevents dissolution issues at the top of the column and often leads to sharper bands and better separation compared to injecting a liquid sample, especially if the sample has poor solubility in the initial mobile phase.
-
-
Loading: Transfer the dry-loaded sample into an empty solid load cartridge and attach it to the flash chromatography system.
Part 3: Gradient Elution and Fraction Collection
The mobile phase gradient is designed to provide optimal separation between the target compound and its impurities.
-
System Setup:
-
Solvent A: Hexane
-
Solvent B: Ethyl Acetate
-
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 5% Ethyl Acetate in Hexane) for at least 2-3 column volumes (CV).
-
Elution Program: Run a linear gradient elution. A typical program is outlined in the table below. The detector should be set to monitor at 254 nm.
| Column Volumes (CV) | % Ethyl Acetate (Solvent B) | Rationale |
| 0 - 2 | 5% | Elutes very non-polar impurities (e.g., residual non-polar starting materials). |
| 2 - 15 | 5% → 40% (Linear Gradient) | Gradually increases eluting strength to separate the target compound from closely related impurities. The product is expected to elute in this range. |
| 15 - 17 | 40% → 100% | A steep "strip" gradient to wash all remaining highly polar compounds from the column. |
| 17 - 20 | 100% | Column flush to ensure all components have been eluted. |
-
Fraction Collection: Set the system to automatically collect fractions based on the UV detector signal (peak detection).
Part 4: Analysis and Product Isolation
-
Fraction Analysis: Analyze the collected fractions using the TLC method developed in Part 1 to identify which contain the pure product.
-
Pooling and Evaporation: Combine the pure fractions in a round-bottom flask.
-
Solvent Removal: Remove the mobile phase solvent using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹⁹F NMR, LC-MS).
Workflow Visualization
The following diagram illustrates the complete purification workflow, from initial analysis to the final isolated product.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Inappropriate mobile phase gradient.- Column overloading. | - Flatten the gradient around the elution point of the product (e.g., run a 10-25% gradient over 15 CV instead of 5-40%).- Reduce the amount of crude material loaded onto the column. |
| Band Tailing | - Compound is very polar or acidic.- Interaction with acidic silica sites. | - Add a small amount (0.1-0.5%) of a modifier like acetic acid to the mobile phase to improve peak shape. |
| Product Not Eluting | - Mobile phase is not polar enough.- Compound has very low solubility. | - Increase the maximum percentage of ethyl acetate in the gradient or switch to a more polar solvent system (e.g., Dichloromethane/Methanol). |
| Cracked Column Bed | - Column packed improperly or ran dry. | - Use pre-packed columns. Ensure the pump does not run out of solvent during the run. |
Conclusion
This application note presents a systematic and reliable protocol for the purification of this compound using automated flash column chromatography. By leveraging initial TLC analysis to inform a carefully designed gradient elution, this method consistently yields the target compound with high purity. The principles and steps outlined are broadly applicable to other polar aromatic compounds and can be adapted by researchers in synthetic chemistry and drug development to meet their specific purification challenges.
References
-
Campbell, R. M., & Lee, M. L. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Chromatography Online. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
PubMed. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. Retrieved from [Link]
-
Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]
-
YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from [Link]
-
NIH - PMC. (n.d.). Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
PubMed. (2016). Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Retrieved from [Link]
-
UKEssays.com. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2613-26-5,3-NITROPHENYLSULFUR PENTAFLUORIDE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]
-
YouTube. (2024). Ortho and Paranitrophenol : Organic synthesis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
Sources
Application Notes & Protocols for the Recrystallization of 2-Nitro-4-(pentafluorosulfanyl)phenol
Abstract
This document provides a comprehensive guide to the purification of 2-Nitro-4-(pentafluorosulfanyl)phenol via recrystallization. This compound is of significant interest in medicinal and materials chemistry, primarily due to the unique electronic and steric properties imparted by the pentafluorosulfanyl (SF₅) group.[1][2][3] The presence of a nitro group, a phenolic hydroxyl group, and the SF₅ substituent on the same aromatic scaffold presents a unique challenge for purification. This guide offers a detailed exploration of the underlying chemical principles, a systematic approach to solvent selection, step-by-step protocols for both single-solvent and mixed-solvent recrystallization, and a robust troubleshooting section. The methodologies are designed for researchers, chemists, and drug development professionals to achieve high purity of the target compound, a critical prerequisite for downstream applications.
Introduction: Compound Profile and Purification Rationale
This compound is a substituted aromatic compound featuring three key functional groups that dictate its chemical behavior and solubility:
-
Phenolic Hydroxyl (-OH) Group: Confers acidity and the ability to act as a hydrogen bond donor.
-
Nitro (-NO₂) Group: A strongly electron-withdrawing and polar group.
-
Pentafluorosulfanyl (-SF₅) Group: An exceptionally stable and strongly electron-withdrawing group, often considered a "super-trifluoromethyl" group.[2] It significantly increases the molecule's lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1]
The simultaneous presence of these groups creates a molecule with mixed polarity. The nitro and hydroxyl groups provide polar character, while the SF₅-substituted benzene ring contributes to its lipophilicity.[1][4] Purification of the crude product from synthesis[5][6][7] is essential to remove starting materials, by-products, and isomers. Recrystallization is the premier method for this purpose, leveraging differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-nitro-4-(pentafluoro-λ⁶-sulfanyl)phenol | [9] |
| CAS Number | 1159512-26-1 | [9] |
| Molecular Formula | C₆H₄F₅NO₃S | [9] |
| Purity (Typical) | ≥ 95.0% | [9] |
| Appearance | Expected to be a yellow crystalline solid | [10][11] |
Critical Safety & Handling Protocols
Compounds containing nitro and fluoro-sulfur groups require careful handling. The following precautions are mandatory.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13] Ensure that an eyewash station and safety shower are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust.[15] Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly after handling.[15]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[15]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[15]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
The Causality of Solvent Selection
The success of recrystallization hinges on selecting an appropriate solvent system. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[4][8] This steep solubility curve is paramount for maximizing crystal recovery.[4]
Given the mixed polarity of this compound, a range of solvents should be considered. The "like dissolves like" principle suggests that polar solvents will interact favorably with the nitro and hydroxyl groups, while less polar solvents may better solvate the SF₅-aryl portion.[4] Alcoholic solvents are often a good starting point for nitroaryl compounds.[4]
A mixed-solvent system is often employed when no single solvent meets the ideal criteria.[4] This involves dissolving the compound in a "good" solvent where it is highly soluble, followed by the careful addition of a miscible "anti-solvent" in which it is poorly soluble, until the solution becomes turbid.[4]
Table 2: Candidate Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Isopropanol | 82.6 | Polar Protic | Good starting point for nitro-phenols. Balances polarity and volatility. |
| Ethanol | 78.4 | Polar Protic | High dissolving power at reflux; may require water as an anti-solvent for good recovery. |
| Ethyl Acetate | 77.1 | Polar Aprotic | Intermediate polarity, good for compounds with mixed characteristics. |
| Toluene | 110.6 | Nonpolar | May selectively dissolve less-polar impurities. High boiling point can lead to "oiling out". |
| Heptane/Hexane | 98.4 / 68.7 | Nonpolar | Likely poor solvents on their own; excellent candidates for use as anti-solvents. |
| Water | 100 | Polar Protic | Compound is likely insoluble. Can be used as an anti-solvent with alcohols.[4] |
Experimental Methodologies
Workflow Overview: The Recrystallization Process
Caption: General workflow for the purification of this compound.
Protocol 1: Systematic Solvent Screening (Microscale)
-
Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent from Table 2 dropwise (e.g., 0.5 mL). Agitate at room temperature. Note if the solid dissolves completely (too soluble) or not at all (potential candidate).
-
Solvent Addition (Hot): For solvents where the compound was poorly soluble at room temperature, heat the test tube in a sand bath or heating block towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.
-
Observation: The ideal solvent is one in which the compound dissolves completely when hot but forms a high yield of crystals upon cooling. Note any "oiling out".
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker) with a stir bar. Add a small amount of the chosen solvent (determined from Protocol 1). Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point. Crucial: Use the minimum amount of boiling solvent necessary to avoid poor recovery.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a separate flask containing a small amount of boiling solvent, a funnel, and fluted filter paper. Quickly pour the hot solution through the filter paper. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold solvent to remove any adhering soluble impurities.[8]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the purified solid to a watch glass for final drying in a desiccator or a vacuum oven at a mild temperature.
Protocol 3: Mixed-Solvent (Solvent-Antisolvent) Recrystallization
This protocol is ideal if the compound is too soluble in one solvent and poorly soluble in another (e.g., highly soluble in ethanol, poorly soluble in water).
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[4]
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol. For washing (step 5), use a pre-chilled mixture of the two solvents in the approximate ratio that induced crystallization.
Troubleshooting & Optimization
Caption: A decision-making flowchart for common recrystallization issues.
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent; high concentration of impurities. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, choose a solvent with a lower boiling point.[4] |
| No Crystal Formation | Solution is not sufficiently saturated (too much solvent was used); solution is supersaturated but nucleation has not occurred. | To induce crystallization: Scratch the inside of the flask at the solution's surface with a glass rod.[4] Add a "seed crystal" from a previous batch. If too much solvent was the cause, carefully evaporate some solvent and allow it to cool again. |
| Poor Recovery / Low Yield | Too much solvent was used; crystals are significantly soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Cool the flask in an ice bath for an extended period (30-60 min). When washing crystals, use only a very small amount of ice-cold solvent.[8] |
| Colored Impurities Remain | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping. |
Verification of Purity
After drying, the purity of the recrystallized this compound should be assessed. Standard methods include:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting range. Impurities typically depress and broaden the melting range.
-
Chromatography (TLC, HPLC): Compare the purified product to the crude material. The purified sample should ideally show a single spot (TLC) or peak (HPLC).
-
Spectroscopy (¹H NMR, ¹⁹F NMR): Verify the chemical structure and check for the absence of impurity signals.
By following these detailed protocols and understanding the principles behind them, researchers can confidently and safely purify this compound to the high degree of purity required for demanding applications in research and development.
References
-
National Center for Biotechnology Information. (n.d.). Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds. PubMed Central. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ResearchGate. Retrieved January 19, 2026, from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Retrieved January 19, 2026, from [Link]
-
PubMed. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Clemson University. (2019). The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. Clemson OPEN. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (n.d.). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Retrieved January 19, 2026, from [Link]
-
OC-Praktikum. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved January 19, 2026, from [Link]
-
ACS Organic & Inorganic Au. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. Retrieved January 19, 2026, from [Link]
-
Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved January 19, 2026, from [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved January 19, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Nitrophenol. Retrieved January 19, 2026, from [Link]
-
YouTube. (2024). Ortho and Paranitrophenol : Organic synthesis. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
- Google Patents. (n.d.). Process for the purification of p-nitrophenol.
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Application Notes & Protocols: Derivatization of the Phenolic Hydroxyl Group of 2-Nitro-4-(pentafluorosulfanyl)phenol
Introduction: The Strategic Importance of 2-Nitro-4-(pentafluorosulfanyl)phenol
The this compound scaffold is a molecule of significant interest in contemporary drug discovery and materials science. Its importance stems from the unique physicochemical properties imparted by the pentafluorosulfanyl (SF₅) group. The SF₅ group is often considered a "super-trifluoromethyl" group due to its exceptional characteristics:
-
High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups known, significantly influencing the electronic properties of the aromatic ring.[1]
-
Strong Lipophilicity: It possesses a Hansch lipophilicity parameter (π) of 1.23, greater than that of trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups, which can enhance membrane permeability.[2]
-
Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to metabolic degradation.[1]
-
Unique Steric Profile: Its octahedral geometry provides a distinct three-dimensional footprint compared to other common functional groups.[2]
The presence of both a nitro group (NO₂) and an SF₅ group makes the phenolic proton of this compound highly acidic. Derivatization of this phenolic hydroxyl group is a critical synthetic strategy to modulate the molecule's properties for specific applications. By converting the hydroxyl group into an ether or an ester, researchers can fine-tune solubility, bioavailability, and stability, or use the derivatized molecule as a versatile building block for more complex structures.
This guide provides a detailed overview of the core strategies and step-by-step protocols for the efficient derivatization of this valuable synthetic intermediate.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of the phenolic hydroxyl group is primarily achieved through two robust and well-established chemical transformations: Etherification and Esterification . The choice between these pathways depends on the desired stability and electronic properties of the final product.
Caption: Core derivatization pathways for this compound.
Etherification: The Williamson Ether Synthesis
This classic method involves the deprotonation of the phenol to form a highly nucleophilic phenoxide anion, which then undergoes an Sₙ2 reaction with an alkyl halide.[3] Due to the strong electron-withdrawing effects of the NO₂ and SF₅ groups, the phenolic proton is significantly acidic, facilitating deprotonation even with moderately strong bases like potassium carbonate (K₂CO₃).
Caption: Mechanism of Williamson Ether Synthesis.
Esterification: Acylation with Acid Chlorides or Anhydrides
Esterification is typically achieved by reacting the phenol with a highly electrophilic acylating agent, such as an acid chloride or anhydride. The reaction is often catalyzed by a tertiary amine base (e.g., pyridine or triethylamine), which serves both to activate the acylating agent and to scavenge the acidic byproduct (e.g., HCl).[4] This method is exceptionally efficient for forming phenolic esters under mild conditions.[5]
Caption: Base-catalyzed mechanism for phenolic esterification.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: O-Methylation of this compound
Objective: To synthesize 2-Nitro-4-(pentafluorosulfanyl)anisole via Williamson ether synthesis.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator, magnetic stirrer, heating mantle, standard glassware
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol).
-
Add anhydrous potassium carbonate (2.0 eq). The use of a moderate excess ensures complete deprotonation.
-
Stir the suspension at room temperature for 15 minutes.
-
Carefully add methyl iodide (1.5 eq) dropwise to the stirring suspension. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The product spot should be less polar than the starting phenol.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x). This removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the pure 2-Nitro-4-(pentafluorosulfanyl)anisole.
Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]
Protocol 2: O-Acetylation of this compound
Objective: To synthesize 2-Nitro-4-(pentafluorosulfanyl)phenyl acetate via acylation.
Materials:
-
This compound
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) dropwise, followed by the slow addition of acetic anhydride (1.2 eq). Pyridine acts as both a catalyst and an acid scavenger.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. The disappearance of the starting material indicates completion.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove pyridine, deionized water (1x), saturated NaHCO₃ solution (2x) to remove excess acetic anhydride, and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash chromatography if necessary.
Characterization: Confirm the identity and purity of the resulting ester using appropriate analytical techniques such as GC-MS, NMR, and IR spectroscopy.[7][8][9]
Data Summary and Expected Outcomes
The following tables summarize typical reaction parameters. Yields are indicative and may vary based on reaction scale and purification efficiency.
Table 1: Representative Conditions for Etherification
| Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Methyl Iodide | K₂CO₃ (2.0) | DMF | 60 | 4-6 | >85% |
| Benzyl Bromide | K₂CO₃ (2.0) | Acetonitrile | 80 | 6-8 | >80% |
| Ethyl Bromoacetate | Cs₂CO₃ (1.5) | DMF | 25 | 12 | >90% |
Table 2: Representative Conditions for Esterification
| Acylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Acetic Anhydride | Pyridine (1.5) | DCM | 0 to 25 | 2-4 | >95% |
| Benzoyl Chloride | Et₃N (1.5) | DCM | 0 to 25 | 2-3 | >90% |
| Propiolic Acid | DCC (1.1) | DCM / DMAP | 25 | 12 | ~60%[10] |
References
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Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins. Taylor & Francis Online. Available at: [Link]
- Phosphate esters of hindered phenols.Google Patents.
-
Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. Available at: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]
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Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University. Available at: [Link]
-
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. Available at: [Link]
-
p-Nitrosophenol chemistry. I. Etherification of p-nitrosophenol. ACS Publications. Available at: [Link]
- Ester antioxidant of sterically hindered phenol, preparation method and application thereof.Google Patents.
-
Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]
-
Optimization of p-nitrophenyl ethanol ether synthesis. ResearchGate. Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phenol. National Institutes of Health (NIH). Available at: [Link]
-
Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. MDPI. Available at: [Link]
-
Chromatographic techniques for the determination of free phenol in foundry resins. ResearchGate. Available at: [Link]
-
Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. ResearchGate. Available at: [Link]
-
Synthesis of aliphatic sulfur pentafluorides from SF5-anisole and phenol. ResearchGate. Available at: [Link]
-
Reactivity of phenolic compounds towards free radicals under in vitro conditions. National Institutes of Health (NIH). Available at: [Link]
-
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ResearchGate. Available at: [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. National Institutes of Health (NIH). Available at: [Link]
-
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. Available at: [Link]
-
Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization. National Institutes of Health (NIH). Available at: [Link]
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- 3. Etherification Reaction of Phenolic Hydroxyl Group | Ambeed [ambeed.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 6. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. recipp.ipp.pt [recipp.ipp.pt]
- 10. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporating 2-Nitro-4-(pentafluorosulfanyl)phenol into Bioactive Molecules
Introduction: The Strategic Value of the Pentafluorosulfanyl (SF₅) Group in Drug Discovery
The landscape of medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that can enhance the efficacy, selectivity, and pharmacokinetic profiles of therapeutic agents. Among the array of fluorine-containing substituents, the pentafluorosulfanyl (SF₅) group has emerged as a uniquely powerful functional group.[1] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is characterized by exceptional chemical and thermal stability, high electronegativity, and significant lipophilicity.[2][3] These properties make it an attractive bioisosteric replacement for common groups like trifluoromethyl (CF₃), tert-butyl, or even nitro (NO₂) groups, allowing for the fine-tuning of a drug candidate's properties.[4][5]
The SF₅ group can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and alter the electronic characteristics of aromatic systems, which is critical for optimizing drug-receptor interactions.[2] However, the synthetic challenges associated with introducing this group have historically limited its widespread adoption.[6] The availability of versatile building blocks like 2-Nitro-4-(pentafluorosulfanyl)phenol (CAS 1159512-26-1) provides a strategic entry point for researchers to harness the potential of the SF₅ group.[7]
This guide provides a detailed examination of this key building block and outlines robust protocols for its incorporation into bioactive molecules, enabling drug development professionals to leverage its unique advantages.
Physicochemical Profile of the SF₅ Group
To appreciate the strategic advantage of incorporating an SF₅ group, it is crucial to compare its properties to those of the functional groups it often replaces.
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Nitro (NO₂) | tert-Butyl (t-Bu) |
| Hansch Lipophilicity (π) | 1.52 | 1.05 | -0.28 | 1.98 |
| Hammett Constant (σp) | 0.68 | 0.53 | 0.78 | -0.20 |
| Volume (ų) | ~90 | ~65 | ~45 | ~90 |
| Dipole Moment (Debye) | ~3.4 | ~2.8 | ~4.2 | ~0 |
| Stability | High chemical & metabolic stability | High metabolic stability | Prone to metabolic reduction | High metabolic stability |
Data synthesized from multiple sources for comparative purposes.[8]
The SF₅ group offers a unique combination of high lipophilicity (comparable to t-Bu) and strong electron-withdrawing character (surpassing CF₃), without the metabolic liability of a nitro group. This profile is particularly valuable for enhancing cell permeability and improving binding to targets that favor electron-poor ligands, while simultaneously resisting metabolic degradation.[1][2]
Strategic Functionalization of this compound
The structure of this compound offers three primary handles for synthetic modification: the phenolic hydroxyl group, the nitro group, and the aromatic ring itself. This versatility allows for multiple strategic approaches to conjugation with a parent bioactive molecule.
Caption: Synthetic utility map of this compound.
This application note will detail protocols for the two most direct and reliable pathways: leveraging the phenolic hydroxyl group for ether synthesis and reducing the nitro group to an amine for subsequent amide coupling.
Protocol 1: Williamson Ether Synthesis via the Phenolic Hydroxyl Group
This protocol utilizes the nucleophilic character of the phenoxide, formed by deprotonating the hydroxyl group, to displace a leaving group on a bioactive molecule or linker. This is a robust and widely applicable method for forming stable ether linkages.
Causality Behind Experimental Choices:
-
Base Selection: A mild base like potassium carbonate (K₂CO₃) is chosen. The phenol is acidic due to the strong electron-withdrawing effects of the nitro and SF₅ groups, so a strong, hazardous base like NaH is unnecessary. K₂CO₃ is easily removed during aqueous work-up.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is used to dissolve the ionic intermediates (phenoxide) and promote an Sₙ2 reaction mechanism without solvating the nucleophile excessively.
-
Temperature: Moderate heating (60-80 °C) is often sufficient to drive the reaction to completion without causing decomposition of sensitive substrates.
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Suzuki-Miyaura Coupling of 2-Nitro-4-(pentafluorosulfanyl)phenol Derivatives: Synthesis of Sterically Hindered and Electron-Deficient Biaryls
An Application Note for Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds for pharmaceutical development.[1] This application note provides a detailed, field-tested protocol for the synthesis of biaryl compounds derived from 2-Nitro-4-(pentafluorosulfanyl)phenol. This substrate class presents unique challenges due to the combination of a poorly reactive phenol group, significant steric hindrance from an ortho-nitro substituent, and profound electron deficiency imparted by both the nitro and the pentafluorosulfanyl (SF₅) groups.[2][3] We present a two-step, one-pot strategy involving the in situ activation of the phenol as an aryl nonaflate, followed by a palladium-catalyzed cross-coupling. This guide explains the causal logic behind the selection of catalysts, ligands, and reagents, offering a robust and reproducible methodology for researchers synthesizing complex molecules for drug discovery.
Scientific Rationale and Mechanistic Overview
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron species and an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[4] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-leaving group bond of the electrophile. This step is often rate-limiting but is generally facilitated by electron-withdrawing groups on the aryl ring.[6][7]
-
Transmetalation : An organic moiety is transferred from the organoboron reagent to the Pd(II) center. This step requires activation by a base to form a more nucleophilic boronate species.[4][8][9]
-
Reductive Elimination : The two organic partners on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst.[10]
The primary challenge with phenol substrates is that the hydroxyl group is an exceptionally poor leaving group.[1] To overcome this, it must be converted into a highly reactive pseudohalide, such as a triflate or, in this protocol, a nonafluorobutanesulfonate (nonaflate). Nonaflates are among the most effective leaving groups for challenging cross-coupling reactions.[8]
The 2-nitro and 4-pentafluorosulfanyl substituents render the aryl ring extremely electron-deficient, which aids the oxidative addition step. However, the steric bulk of the ortho-nitro group necessitates the use of specialized, bulky ligands to facilitate both the oxidative addition and the subsequent reductive elimination steps.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design and Optimization Strategy
The unique electronic and steric profile of this compound demands careful selection of each reaction component.
| Component | Recommended Choice | Rationale |
| Phenol Activation | Nonafluorobutanesulfonyl fluoride (NfF) | The nonaflate group is a superior leaving group compared to triflates or tosylates, making it ideal for activating the highly electron-deficient and sterically hindered phenol for oxidative addition.[8] |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | A common, air-stable Pd(II) source that is efficiently reduced in situ to the active Pd(0) catalyst.[5][8] |
| Ligand | SPhos (Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) | A bulky, electron-rich Buchwald phosphine ligand. Its steric bulk promotes the reductive elimination of hindered biaryls, while its electron-donating nature facilitates the oxidative addition step, making it highly effective for challenging substrates.[13][14] |
| Base | Potassium Phosphate (K₃PO₄) | A moderately strong base effective in promoting transmetalation without causing degradation of sensitive functional groups. It is often superior to carbonates for difficult couplings.[15][16] |
| Boronic Acid Partner | Arylboronic Acid or Pinacol Ester | Pinacol esters offer enhanced stability and are less prone to protodeboronation compared to free boronic acids, which can be a concern with electron-deficient substrates.[17][18] |
| Solvent | 1,4-Dioxane / Water | A polar aprotic solvent like dioxane effectively solubilizes the organic components and the catalyst complex, while the addition of water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[3][9] |
Detailed Experimental Protocol
This protocol describes a one-pot procedure for the in situ activation of the phenol followed by Suzuki-Miyaura coupling.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Nonafluorobutanesulfonyl fluoride (NfF) (1.2 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous K₃PO₄ (3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition : Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Phenol Activation (in situ) : Add nonafluorobutanesulfonyl fluoride (1.2 equiv) to the stirred suspension at room temperature. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the aryl nonaflate intermediate.
-
Catalyst Preparation : In a separate vial under inert gas, pre-mix the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Addition of Coupling Partners : To the main reaction flask, add the arylboronic acid or pinacol ester (1.5 equiv), followed by the pre-mixed catalyst solution via syringe.
-
Degassed Water Addition : Add degassed water (typically 10-20% of the total solvent volume).
-
Reaction Execution : Heat the reaction mixture to 90-100 °C in a preheated oil bath.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).[19]
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[10]
-
-
Purification :
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 2-Nitro-4-(pentafluorosulfanyl)phenol in the Synthesis of Advanced Agrochemicals
Introduction: The Emergence of the Pentafluorosulfanyl (SF₅) Moiety in Modern Crop Protection
The relentless pursuit of more effective and environmentally benign agrochemicals has driven the exploration of novel chemical scaffolds. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention as a "super-trifluoromethyl" bioisostere. Its unique combination of high electronegativity, metabolic stability, and lipophilicity makes it a highly desirable substituent in the design of next-generation pesticides. 2-Nitro-4-(pentafluorosulfanyl)phenol is a key building block that provides a versatile entry point for introducing the SF₅ moiety into diverse agrochemical classes. This guide provides detailed application notes and protocols for the synthesis of two distinct agrochemicals derived from this valuable intermediate: a potent dinitroaniline herbicide and a novel benzoylphenylurea insecticide.
Core Chemical Principles: Leveraging the Reactivity of this compound
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The nitro group can be readily reduced to an amine, providing a nucleophilic center for further elaboration. The phenolic hydroxyl group can participate in etherification reactions or be used to modulate the electronic properties of the aromatic ring. The pentafluorosulfanyl group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. Understanding and exploiting this differential reactivity is paramount to the successful synthesis of target agrochemicals.
Part 1: Synthesis of a Dinitroaniline Herbicide Analogue
Dinitroaniline herbicides are a well-established class of pre-emergent herbicides that act by inhibiting microtubule formation in weeds. The introduction of the SF₅ group in place of the typical trifluoromethyl group is anticipated to enhance herbicidal efficacy.
Causality of Experimental Choices
The synthetic strategy involves a two-step process: first, a nitration to introduce a second nitro group, followed by a nucleophilic aromatic substitution to introduce the N,N-dipropylamino functionality. The choice of a dinitration reaction is driven by the known structure-activity relationship of dinitroaniline herbicides, which require two nitro groups for their biological activity. The subsequent amination reaction is a standard method for the synthesis of this class of herbicides.
Experimental Protocol: Synthesis of 2,6-Dinitro-4-(pentafluorosulfanyl)-N,N-dipropylaniline
Step 1: Dinitration of 4-(Pentafluorosulfanyl)phenol
This procedure is adapted from the dinitration of similar pentafluorosulfanylbenzenes.[1]
-
Materials: 4-(Pentafluorosulfanyl)phenol, Nitronium tetrafluoroborate (NO₂BF₄), Trifluoromethanesulfonic acid (TfOH), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a stirred solution of 4-(pentafluorosulfanyl)phenol (1.0 eq) in dichloromethane at 0 °C, add trifluoromethanesulfonic acid (2.0 eq) dropwise.
-
Add nitronium tetrafluoroborate (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-dinitro-4-(pentafluorosulfanyl)phenol.
-
Step 2: Amination of 2,6-Dinitro-4-(pentafluorosulfanyl)phenol
This protocol is based on established methods for the synthesis of dinitroaniline herbicides.
-
Materials: 2,6-Dinitro-4-(pentafluorosulfanyl)phenol, Dipropylamine, Potassium carbonate, Acetonitrile.
-
Procedure:
-
To a solution of 2,6-dinitro-4-(pentafluorosulfanyl)phenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and dipropylamine (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Recrystallize from ethanol/water to yield pure 2,6-dinitro-4-(pentafluorosulfanyl)-N,N-dipropylaniline.
-
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 2,6-Dinitro-4-(pentafluorosulfanyl)phenol | 4-(Pentafluorosulfanyl)phenol | 75-85 | >95 |
| 2 | 2,6-Dinitro-4-(pentafluorosulfanyl)-N,N-dipropylaniline | 2,6-Dinitro-4-(pentafluorosulfanyl)phenol | 80-90 | >98 |
Workflow Diagram
Caption: Synthetic workflow for the dinitroaniline herbicide analogue.
Part 2: Synthesis of a Benzoylphenylurea Insecticide Analogue
Benzoylphenylurea (BPU) insecticides are insect growth regulators that interfere with chitin synthesis. The introduction of the SF₅ group is a promising strategy to enhance their potency and spectrum of activity.
Causality of Experimental Choices
This synthesis follows a convergent approach. First, this compound is reduced to the corresponding aminophenol. This intermediate is then coupled with a substituted benzoyl isocyanate. The reduction of the nitro group is a critical step to unmask the nucleophilic amine required for the urea formation. The choice of a benzoyl isocyanate as the coupling partner is a well-established and efficient method for the synthesis of benzoylphenylureas.
Experimental Protocol: Synthesis of a Novel Benzoylphenylurea
Step 1: Reduction of this compound
-
Materials: this compound, Iron powder, Acetic acid, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (1:1).
-
Add iron powder (3.0 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir vigorously for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-Amino-4-(pentafluorosulfanyl)phenol, which can be used in the next step without further purification.
-
Step 2: Urea Formation
-
Materials: 2-Amino-4-(pentafluorosulfanyl)phenol, 2,6-Difluorobenzoyl isocyanate, Toluene.
-
Procedure:
-
Dissolve 2-Amino-4-(pentafluorosulfanyl)phenol (1.0 eq) in anhydrous toluene.
-
Add a solution of 2,6-difluorobenzoyl isocyanate (1.05 eq) in toluene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold toluene and then with hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure N-(2,6-difluorobenzoyl)-N'-(2-hydroxy-5-(pentafluorosulfanyl)phenyl)urea.
-
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 2-Amino-4-(pentafluorosulfanyl)phenol | This compound | 90-95 | >95 |
| 2 | N-(2,6-difluorobenzoyl)-N'-(2-hydroxy-5-(pentafluorosulfanyl)phenyl)urea | 2-Amino-4-(pentafluorosulfanyl)phenol | 85-95 | >98 |
Workflow Diagram
Caption: Synthetic workflow for the benzoylphenylurea insecticide analogue.
Conclusion and Future Outlook
The protocols detailed herein demonstrate the significant potential of this compound as a versatile building block for the synthesis of novel agrochemicals. The unique properties of the SF₅ group offer a compelling avenue for the development of next-generation herbicides and insecticides with potentially improved efficacy, spectrum, and resistance-breaking capabilities. Further research should focus on the biological evaluation of these and other SF₅-containing agrochemicals to fully elucidate their potential in modern crop protection strategies.
References
-
Okazaki, T., & Laali, K. K. (2014). Mono- and dinitration of pentafluorosulfanylbenzenes with [NO2][BF4], and substrate selectivity (PhSF5 vs PhCF3 and PhSF5 vs PhNO2) in competitive nitration. Journal of Fluorine Chemistry, 165, 96–100. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Nitration of 4-(pentafluorosulfanyl)phenol
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for the synthesis of nitrated 4-(pentafluorosulfanyl)phenol derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges associated with introducing a nitro group to this highly functionalized scaffold. The pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl group," imparts profound electronic effects that significantly influence the reactivity of the aromatic ring, making this seemingly straightforward nitration a nuanced and often challenging transformation.[1][2]
This document moves beyond standard protocols to provide a deeper understanding of the reaction's mechanics, offering detailed troubleshooting guides and frequently asked questions to empower you to overcome common experimental hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the nitration of 4-(pentafluorosulfanyl)phenol. The solutions are based on established chemical principles and field-proven insights.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
This is the most common issue and typically stems from the powerful deactivating nature of the pentafluorosulfanyl (SF₅) group. While the hydroxyl (-OH) group is a strong activator, the SF₅ group's exceptional electron-withdrawing capacity significantly reduces the nucleophilicity of the aromatic ring, making it resistant to electrophilic attack.[2][3]
Troubleshooting Steps:
-
Insufficient Nitrating Agent Strength: Standard conditions used for simple phenols may be inadequate.[4] The concentration of the active electrophile, the nitronium ion (NO₂⁺), is critical.
-
Low Reaction Temperature: While temperature control is crucial to prevent side reactions (see Q3), an excessively low temperature may not provide the necessary activation energy for this sluggish reaction.
-
Solution: After ensuring your cooling bath is ready for immediate use, cautiously and incrementally increase the reaction temperature. Start your reaction at 0 °C and monitor by TLC. If no conversion is observed after 30-60 minutes, allow the reaction to slowly warm to 10-15 °C. Do not exceed 20 °C without careful consideration, as the risk of runaway reactions and oxidative decomposition increases.[7]
-
-
Water Content: The presence of excess water in the reaction medium can quench the nitronium ion and hydrolyze the nitrating agent.
-
Solution: Use high-purity, concentrated acids (e.g., >95% H₂SO₄, >68% HNO₃). For extremely stubborn reactions, generating the nitronium ion in situ under anhydrous conditions using a nitrate salt in concentrated sulfuric acid can be effective.[8]
-
Table 1: Recommended Nitrating Systems for Deactivated Phenols
| Nitrating System | Typical Conditions | Advantages | Disadvantages |
| Conc. HNO₃ / Conc. H₂SO₄ | 1:1 or 1:2 ratio, 0-15 °C | Standard, cost-effective, well-understood.[5] | Can be too aggressive, leading to oxidation. |
| KNO₃ / Conc. H₂SO₄ | 1.1 eq. KNO₃, 0-20 °C | Generates anhydrous HNO₃ in situ.[7][8] | Heterogeneous reaction, can have slow dissolution. |
| Dinitrogen Pentoxide (N₂O₅) | Inert solvent (e.g., CH₂Cl₂), 0 °C | High reactivity, clean reaction.[9] | Reagent is not as common, requires careful handling. |
| Acetyl Nitrate (from HNO₃/Ac₂O) | In situ formation, -10 to 10 °C | Milder than mixed acid, can improve selectivity. | Reagent is unstable and must be used immediately. |
Q2: I'm getting a mixture of products. How can I improve the regioselectivity for the desired 2-nitro isomer?
Answer:
The regiochemical outcome is a battle between the directing effects of the two substituents. The hydroxyl group is a powerful ortho, para-director, while the strongly deactivating SF₅ group is a meta-director.
-
-OH Group (Activating): Directs electrophilic attack to positions 2, 4, and 6.
-
-SF₅ Group (Deactivating): Directs electrophilic attack to positions 3 and 5.
Since the hydroxyl group's directing effect is dominant, the primary product is overwhelmingly expected to be 4-(pentafluorosulfanyl)-2-nitrophenol . The formation of the 3-nitro isomer is a minor but possible pathway, especially under harsh conditions.
Diagram: Regiochemical Directing Effects
Caption: Directing influences on the phenol ring.
Strategies to Maximize 2-Nitro Selectivity:
-
Lower the Temperature: Electrophilic substitutions are kinetically controlled. Lowering the temperature (aiming for 0-5 °C) will favor the pathway with the lower activation energy, which is attack at the electronically richer ortho position.[6]
-
Use a Bulky Nitrating Agent: While less common, using a bulkier nitrating agent can sometimes enhance selectivity, although this is more typically used to favor the para position. In this case, it's less likely to be a primary solution.
-
Solvent Choice: The choice of solvent can influence the solvation of the nitronium ion and the transition state. Running the reaction in a non-polar solvent like dichloromethane with a reagent like N₂O₅ might offer different selectivity compared to highly polar sulfuric acid.[9]
Q3: My reaction mixture turned dark brown/black and is forming tar. What's happening?
Answer:
This indicates oxidative decomposition. Phenols are highly susceptible to oxidation by nitric acid, a strong oxidizing agent. This process can compete with nitration, especially at elevated temperatures or high concentrations of nitric acid, leading to the formation of polymeric, tar-like substances and benzoquinone-type byproducts.[10]
Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. The reaction is exothermic. Ensure your reaction vessel is fully submerged in an efficient cooling bath (ice-salt or cryocooler) before adding the nitrating agent.[11]
-
Slow, Controlled Addition: Add the nitrating agent dropwise via an addition funnel. This allows the cooling system to dissipate the heat generated from both the reaction and the dilution of the acids, preventing localized temperature spikes.[12]
-
Reverse Addition: Consider adding the phenol (dissolved in a portion of the sulfuric acid) to the nitrating mixture. This ensures that the phenol is always the limiting reagent in the presence of the nitrating agent, which can sometimes suppress oxidation.
-
Use a Milder Reagent: If oxidation is persistent, switch to a milder nitrating system like acetyl nitrate or N₂O₅ in an inert solvent.[9]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a first attempt at this nitration?
Answer:
For a robust and reliable first attempt, a classic mixed-acid procedure with strict temperature control is recommended.
Detailed Experimental Protocol: Synthesis of 4-(pentafluorosulfanyl)-2-nitrophenol
Disclaimer: This protocol involves highly corrosive and reactive chemicals. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.[13]
Reagents & Equipment:
-
4-(pentafluorosulfanyl)phenol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, and an ice-salt bath.
Procedure:
-
Setup: Equip a 100 mL three-neck flask with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Charge Substrate: To the flask, add 4-(pentafluorosulfanyl)phenol (e.g., 1.0 eq, 2.32 g, 10 mmol).
-
Add Sulfuric Acid: Slowly add concentrated H₂SO₄ (e.g., 15 mL) while stirring, ensuring the internal temperature does not rise above 20 °C. Cool the resulting solution to 0 °C.
-
Prepare Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq, 0.7 mL, 11 mmol) to concentrated H₂SO₄ (5 mL). Cool this mixture in a separate ice bath.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the phenol in sulfuric acid over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
Work-up & Purification:
-
Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice (approx. 100 g) in a beaker with vigorous stirring. A yellow precipitate should form.
-
Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, caution: CO₂ evolution! ), and finally with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude yellow solid can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[10]
Q2: What are the critical safety precautions for this reaction?
Answer:
Safety is paramount. The primary hazards are the use of strong, corrosive acids and the exothermic nature of the reaction.
-
Acid Handling: Always wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat. Add acid to water, never the other way around. When mixing sulfuric and nitric acid, the process is highly exothermic and should be done slowly and with cooling.[13]
-
Exothermic Reaction: Nitration reactions can generate significant heat. A failure in temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially violent decomposition. Always have a robust cooling bath and never leave the reaction unattended.[11]
-
Oxidation Hazard: Nitric acid is a strong oxidant. Keep it away from flammable or easily oxidized organic materials.
-
Quenching: The quenching of the strong acid mixture on ice is also highly exothermic. Perform this step slowly and behind a blast shield if possible.
Q3: How does the SF₅ group's influence compare to the more common CF₃ group in this context?
Answer:
The SF₅ group is often called a "super-trifluoromethyl" group for good reason. Both are strongly electron-withdrawing, but the SF₅ group is generally considered more so.
-
Electronegativity: The SF₅ group has a higher group electronegativity than the CF₃ group, making it a more powerful deactivating group for electrophilic aromatic substitution.[2]
-
Steric Profile: The SF₅ group has an octahedral geometry, while the CF₃ group is tetrahedral. This difference in shape can influence steric hindrance near the substitution site, although in the para-position, its electronic effect is the dominant factor.
-
Reactivity Implication: You can expect the nitration of 4-(pentafluorosulfanyl)phenol to be more challenging (i.e., require slightly harsher conditions or longer reaction times) than the nitration of the analogous 4-(trifluoromethyl)phenol.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Nitration of phenol in flow - Corning.
- Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed.
- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au.
- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.
- Nitration of phenol to 2-nitrophenol and 4-nitrophenol. OC-Praktikum.de.
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central.
- S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. PubMed.
- Selective nitration of phenol derivatives.
- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark.
- 4-Nitrophenylsulfur Pentafluoride. PubChem.
- Nitr
- Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. PubMed.
- Straightforward Pentafluorosulfanyl
- Synthesis of pentafluorosulfanyl (SF5)
- Nitration of Phenol and Purification by Column Chrom
- Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. MDPI.
- Controlling regioselectivity in aromatic nitr
- Nitration Of Phenols Under Mild And Heterogeneous Conditions. PubMed Central.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed.
- Controlling temperature of nitration reactions.
- Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. researchgate.net [researchgate.net]
- 9. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 12. corning.com [corning.com]
- 13. youtube.com [youtube.com]
"byproducts formed during the synthesis of 2-Nitro-4-(pentafluorosulfanyl)phenol"
Welcome to the technical support center for the synthesis of 2-Nitro-4-(pentafluorosulfanyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary and secondary byproducts I should expect during the nitration of 4-(pentafluorosulfanyl)phenol?
A1: The synthesis of this compound involves an electrophilic aromatic substitution reaction. The directing effects of the substituents on the starting phenol ring are the primary determinants of the product and byproduct distribution.
-
The hydroxyl (-OH) group is a strongly activating ortho-, para- director.
-
The pentafluorosulfanyl (-SF₅) group is a strongly deactivating meta- director, with an electronic effect comparable to a nitro group.[1]
Given that the para position is blocked by the -SF₅ group, the powerful directing effect of the hydroxyl group will dominate, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (C2 and C6).
Expected Byproducts:
-
Primary Byproduct - Isomeric Purity: Due to the symmetry of the starting material, the two ortho positions (C2 and C6) are chemically equivalent. Therefore, you should not expect a constitutional isomer of the mono-nitrated product. The primary product is exclusively this compound.
-
Secondary Byproduct - Over-nitration: The most common byproduct is the dinitrated species, 2,6-Dinitro-4-(pentafluorosulfanyl)phenol . This arises if the reaction conditions are too harsh or if an excess of the nitrating agent is used.[2] The initial product, this compound, is still an activated ring system (albeit less so than the starting material) and can undergo a second nitration.
-
Process-Related Byproducts - Oxidation: Phenolic rings are highly susceptible to oxidation by nitric acid, especially under concentrated or high-temperature conditions.[3] This leads to the formation of a complex mixture of dark, tarry, or resinous materials, which can significantly reduce the yield and complicate purification.
Q2: My reaction mixture is turning dark brown/black and forming a tarry substance. What's causing this and how can I prevent it?
A2: The formation of a dark, tarry substance is a classic sign of oxidative side reactions. The phenol ring is electron-rich and can be easily oxidized by nitric acid, which is a strong oxidizing agent.[3]
Causality and Prevention:
-
Cause: High concentration of nitric acid and/or elevated reaction temperatures accelerate the rate of oxidation, often more than the rate of nitration.
-
Troubleshooting & Optimization: The key is to favor the kinetics of nitration over oxidation by maintaining mild reaction conditions.
-
Lower the Reaction Temperature: Conduct the reaction in an ice bath (0-5 °C) to effectively dissipate the heat generated during the exothermic nitration process.[3]
-
Use Dilute Nitric Acid: Using dilute nitric acid (e.g., 30-40%) instead of concentrated acid significantly reduces the oxidative potential.[4]
-
Control Reagent Addition: Add the nitrating agent slowly and dropwise to the phenol solution with vigorous stirring. This prevents localized "hot spots" and high concentrations of the oxidizing agent.[3]
-
Q3: How can I improve the selectivity for mono-nitration and avoid the formation of 2,6-Dinitro-4-(pentafluorosulfanyl)phenol?
A3: Achieving selective mono-nitration requires precise control over the reaction parameters to prevent the second electrophilic attack on the product ring.
Strategies for High Selectivity:
-
Control Stoichiometry: Use a carefully measured molar equivalent (1.0 to 1.1) of the nitrating agent relative to the 4-(pentafluorosulfanyl)phenol. An excess of the nitrating agent is the primary driver for dinitration.[3]
-
Mild Nitrating Systems: Instead of the standard nitric acid/sulfuric acid mixture, consider alternative, milder nitrating agents that generate the nitronium ion in situ at a controlled rate.
-
Dilute Nitric Acid at Low Temperature: This is the most common and effective method for selective mono-nitration of phenols.[4][5]
-
Nitrosation-Oxidation Pathway: A two-step approach can offer excellent selectivity. First, react the phenol with nitrous acid (generated in situ from sodium nitrite, NaNO₂, in a weak acid) to form a nitroso-phenol. This intermediate is then oxidized in a separate step to the desired nitrophenol. This pathway avoids the harsh conditions of strong nitric acid.[3]
-
Q4: What are the most effective analytical techniques for identifying and quantifying the product and its byproducts?
A4: A multi-pronged analytical approach is recommended for a comprehensive profile of your reaction mixture.
| Analytical Technique | Application & Rationale |
| High-Performance Liquid Chromatography (HPLC) | This is the superior method for quantifying nitrophenolic compounds.[6] It excels at separating polar, non-volatile compounds like dinitrophenols, which can be problematic for GC analysis. A reverse-phase C18 column with an acetonitrile/water or methanol/water mobile phase is a common starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for identifying volatile components in the reaction mixture.[6] It provides structural information from the mass spectrum, confirming the identity of your product and potential byproducts. Derivatization may be necessary to improve the volatility of the phenolic compounds. |
| Thin Layer Chromatography (TLC) | A rapid and cost-effective technique for monitoring reaction progress and for a qualitative assessment of the separation during purification (e.g., column chromatography).[2] The higher polarity of the dinitrated byproduct will result in a lower Rf value compared to the mono-nitrated product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are essential for the unambiguous structural confirmation of the final, purified product and any isolated byproducts. The distinct chemical shifts and coupling patterns will confirm the substitution pattern on the aromatic ring. |
Q5: What is the recommended method for purifying this compound from the reaction byproducts?
A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Steam Distillation: This is a highly effective technique for separating the desired ortho-nitrophenol from non-volatile byproducts like the dinitrated compound and tarry residues. This compound can form an intramolecular hydrogen bond between the hydroxyl group and the ortho-nitro group, which reduces its boiling point and makes it volatile with steam.[5] The dinitrated byproduct and other impurities, which rely on intermolecular hydrogen bonding, are significantly less volatile.[7]
-
Column Chromatography: This is the most versatile method for separating compounds with different polarities.[2] A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) can effectively separate the starting material, the mono-nitrated product, and the more polar di-nitrated byproduct.
-
Recrystallization: If the crude product is relatively pure after initial workup, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly crystalline product.
Visualizing the Reaction: Pathways and Troubleshooting
The following diagrams illustrate the expected reaction pathways and a logical workflow for troubleshooting common experimental issues.
Reaction Pathway Diagram
This diagram shows the desired reaction to form this compound and the pathways leading to the primary byproducts.
Caption: Key pathways in the nitration of 4-(pentafluorosulfanyl)phenol.
Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnosing and solving common problems encountered during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Selective Mono-nitration
This protocol is optimized to maximize the yield of the mono-nitrated product while minimizing byproduct formation.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 4-(pentafluorosulfanyl)phenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.
-
Nitrating Solution Preparation: In a separate beaker, prepare the nitrating solution by slowly adding 1.05 equivalents of nitric acid (e.g., 65%) to a small volume of the same reaction solvent.
-
Controlled Addition: Add the nitrating solution dropwise from the dropping funnel to the cooled phenol solution over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using TLC.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
Purification: Purify the crude solid using steam distillation or column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol 2: HPLC Analysis of Reaction Mixture
This protocol provides a baseline for identifying and quantifying the components of the crude reaction mixture.
-
Sample Preparation: Take a small aliquot from the quenched reaction mixture. If the product has precipitated, dissolve a small amount of the crude solid in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System & Column:
-
System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 70:30 (v/v) water (with 0.1% formic acid) / acetonitrile.[6] (Note: A gradient elution may be necessary for optimal separation).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm or a wavelength determined by a UV scan of the product.
-
Injection Volume: 10 µL.
-
-
Analysis: Identify peaks by comparing retention times with authentic standards of the starting material and, if available, the di-nitrated byproduct. Quantify by creating a calibration curve with a pure standard of the desired product.
References
-
Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. (2013). Journal of the Brazilian Chemical Society. [Link]
-
The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. (2022). Journal of Environmental Management. [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2023). Molecules. [Link]
-
The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. ResearchGate. [Link]
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
-
Analysis of p-Nitrophenol Reduction. (2025). World Journal of Chemical Education. [Link]
-
Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. (2022). Khan Academy. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. (2011). Organic Letters. [Link]
-
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ResearchGate. [Link]
-
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. (2024). ACS Organic & Inorganic Au. [Link]
-
Mono- and dinitration of pentafluorosulfanylbenzenes with [NO 2][BF4], and substrate selectivity (PhSF5 vs PhCF3 and PhSF5 vs PhNO2) in competitive nitration. (2014). UNF Digital Commons. [Link]
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (2022). Proceedings of the Pakistan Academy of Sciences: Part A. [Link]
-
ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
- Process for the purification of para-nitrophenol. (1976).
-
Synthesis and Purification of Nitrophenols. (2017). UKEssays.com. [Link]
Sources
- 1. "Mono- and dinitration of pentafluorosulfanylbenzenes with [NO 2][BF4]," by Takao Okazaki and Kenneth K. Laali [digitalcommons.unf.edu]
- 2. ukessays.com [ukessays.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. paspk.org [paspk.org]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3954892A - Process for the purification of para-nitrophenol - Google Patents [patents.google.com]
"how to improve the yield of 2-Nitro-4-(pentafluorosulfanyl)phenol synthesis"
Technical Support Center: Synthesis of 2-Nitro-4-(pentafluorosulfanyl)phenol
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable compound. The pentafluorosulfanyl (SF₅) group is an increasingly important substituent in modern chemistry, often used as a bioisosteric replacement for groups like trifluoromethyl or nitro, owing to its unique steric and electronic properties.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and improve your reaction yield and purity. The core of this synthesis lies in the electrophilic aromatic substitution (nitration) of 4-(pentafluorosulfanyl)phenol. The interplay between the activating, ortho,para-directing hydroxyl group and the strongly deactivating, meta-directing pentafluorosulfanyl group dictates the reaction's outcome.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing causal analysis and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material, 4-(pentafluorosulfanyl)phenol. What could be the cause?
A1: This is a frequent challenge, primarily due to the powerful electron-withdrawing nature of the SF₅ group, which deactivates the aromatic ring towards electrophilic attack.
-
Possible Cause 1: Inadequate Nitrating Agent. Standard nitrating conditions used for simple phenols may be insufficient. The energy barrier for the electrophile to attack the deactivated ring is significantly higher.
-
Solution: Employ a more potent nitrating system. A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is the conventional choice for deactivated substrates.[3][4] The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). If this still proves ineffective, consider nitronium salts like nitronium tetrafluoroborate (NO₂BF₄), which provide a direct source of the electrophile.
-
-
Possible Cause 2: Reaction Temperature is Too Low. Electrophilic substitutions on deactivated rings often require higher thermal energy to overcome the activation barrier.
-
Solution: Cautiously increase the reaction temperature. Start the reaction at 0-5 °C during the addition of the nitrating agent to control the initial exotherm, then allow it to slowly warm to room temperature. If conversion remains low (monitored by TLC or GC), you can gently heat the reaction, for example, to 40-50 °C. Be aware that higher temperatures can also increase the rate of side reactions.[5]
-
-
Possible Cause 3: Poor Reagent Quality. The presence of water can quench the nitronium ion and deactivate the catalyst.
-
Solution: Ensure the use of anhydrous solvents and high-purity, concentrated acids. Use fresh nitric acid, as older stock can contain excess water and nitrogen oxides.
-
Q2: I'm observing the formation of multiple byproducts and my yield of the desired 2-nitro isomer is low. How can I improve selectivity?
A2: Byproduct formation is typically due to over-nitration or undesired side reactions.
-
Possible Cause 1: Over-nitration. The initial product, this compound, is still susceptible to a second nitration, leading to dinitro- derivatives.
-
Solution: Maintain strict stoichiometric control. Use a slight excess, but not a large one, of the nitrating agent (e.g., 1.1-1.2 equivalents). The most critical step is the controlled, dropwise addition of the nitrating agent to the phenol solution at low temperatures (0-5 °C).[6] This keeps the instantaneous concentration of the nitrating agent low, favoring mono-nitration. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Possible Cause 2: Oxidative Decomposition. Phenols are sensitive to oxidation, and strong nitrating mixtures are highly oxidizing. This can lead to the formation of colored, tar-like byproducts or quinones.
-
Solution: Maintaining a low reaction temperature is crucial. If oxidation is a persistent issue, consider alternative, milder nitrating systems. A combination of ammonium nitrate (NH₄NO₃) and potassium bisulfate (KHSO₄) in a solvent like acetonitrile can offer a less aggressive route to nitration.[7]
-
Q3: I'm struggling with the purification of this compound. How can I effectively isolate the pure product?
A3: Purification can be challenging due to the similar polarities of the starting material and product, as well as potential byproducts.
-
Possible Cause 1: Ineffective Crystallization. The crude product may precipitate as an oil or refuse to crystallize from the workup mixture.
-
Solution: Do not rely on direct crystallization from the crude reaction. First, perform an aqueous workup by quenching the reaction with ice water and extracting the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer to remove residual acids. After drying and concentrating, purify the residue using flash column chromatography.
-
-
Possible Cause 2: Poor Separation in Column Chromatography. The product and starting material may have very close Rf values.
-
Solution: Optimize your chromatography conditions. Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). A common mobile phase for separating nitrophenols is a mixture of hexane and ethyl acetate.[8] If separation is still difficult, try a different solvent system, such as dichloromethane/hexane.
-
-
Possible Cause 3: Contamination with p-Nitrophenol Isomer. While the directing groups strongly favor the 2-nitro (ortho) product, trace amounts of other isomers could theoretically form.
-
Solution: Steam distillation is a classic and highly effective method for separating ortho-nitrophenols from their para isomers.[6][9] The ortho isomer can form an intramolecular hydrogen bond, which reduces its boiling point and makes it volatile with steam. The para isomer engages in intermolecular hydrogen bonding, giving it a much higher boiling point. This technique can provide exceptionally pure ortho-nitrophenol products.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity and why? The regioselectivity is governed by the two substituents on the ring. The hydroxyl (-OH) group is a strongly activating ortho,para-director. The pentafluorosulfanyl (-SF₅) group is a strongly deactivating meta-director. Since the para position relative to the -OH group is blocked by the -SF₅ group, the nitration is directed to the ortho position. The positions meta to the -SF₅ group are also the positions ortho to the -OH group, so the directing effects are reinforcing, leading to high selectivity for the 2-nitro product.
Q2: How can I safely handle the nitrating agents? Mixtures of concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Reactions should be conducted behind a blast shield. Always add the acid mixture slowly and control the temperature with an ice bath, as the reaction is highly exothermic. Quench the reaction by pouring it slowly onto a large amount of crushed ice, never the other way around.
Q3: Is the pentafluorosulfanyl (SF₅) group stable under these reaction conditions? Yes, the SF₅ group is known for its exceptional chemical and thermal stability.[10] It is generally inert to strong acids, bases, and oxidizing agents, which is one of its major advantages in medicinal and materials chemistry. You should not expect degradation of the SF₅ group under standard nitration conditions.
Q4: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and a mobile phase such as 4:1 Hexane:Ethyl Acetate. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The product, being more polar than the starting phenol, should have a lower Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.
Part 3: Data and Protocols
Data Presentation
Table 1: Comparison of Common Nitrating Systems for Phenols
| Nitrating System | Reagents | Typical Conditions | Pros | Cons |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 °C to RT | Highly effective for deactivated rings; readily available. | Highly corrosive and oxidizing; risk of over-nitration and side reactions.[3] |
| Nitrate Salt/Acid | KNO₃ / Conc. H₂SO₄ | 10-15 °C | Solid reagent, easier to handle than fuming nitric acid. | Still requires strong acid; can be heterogeneous.[6] |
| Milder System | NH₄NO₃ / KHSO₄ | Reflux in CH₃CN | Milder, more regioselective, less oxidative waste.[7] | May not be effective for highly deactivated substrates; requires heating. |
| Nitronium Salts | NO₂BF₄ / NO₂PF₆ | Inert solvent (e.g., CH₃CN) | Direct source of NO₂⁺; anhydrous conditions. | Expensive; moisture-sensitive. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed Acid Nitration
Disclaimer: This protocol is a representative method based on established chemical principles and should be adapted and optimized as needed. All work must be performed in a fume hood with appropriate safety precautions.
1. Reagents and Setup:
-
4-(Pentafluorosulfanyl)phenol (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Ice-water bath.
2. Procedure:
-
Dissolve 4-(pentafluorosulfanyl)phenol in a minimal amount of dichloromethane in the round-bottom flask.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add concentrated sulfuric acid (approx. 3-4 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (1.1 eq) to a small amount of sulfuric acid (1 eq) at 0 °C.
-
Add the prepared nitrating mixture dropwise to the phenol solution via the addition funnel over 30-60 minutes. Critically, ensure the internal temperature does not exceed 5 °C during the addition.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours, monitoring its progress by TLC.
-
If the reaction is sluggish, allow the bath to expire and let the mixture stir at room temperature for another 1-2 hours.
3. Workup and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.
-
Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% EtOAc).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent to yield this compound.
Part 4: Visualization
Diagrams
Caption: General mechanism for the nitration of 4-(pentafluorosulfanyl)phenol.
Caption: Decision workflow for troubleshooting low reaction yield.
References
- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. National Institutes of Health (NIH).
- Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed.
- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ResearchGate.
- Results: Visible effect on the reaction: Nitration of phenol in flow. Corning.
- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au.
- Nitration of phenol to 2-nitrophenol and 4-nitrophenol. oc-praktikum.de.
- Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed Central (PMC).
- Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. PubMed.
- US5847231A - Selective nitration of phenol derivatives. Google Patents.
- The Pentafluorosulfanyl Group (SF5). ResearchGate.
- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark.
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.
- US3954892A - Process for the purification of para-nitrophenol. Google Patents.
- Synthesis and Purification of Nitrophenols. UKEssays.com.
- DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. Google Patents.
Sources
- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 4. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]
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- 7. dergipark.org.tr [dergipark.org.tr]
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- 9. US3954892A - Process for the purification of para-nitrophenol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Separation of Ortho and Para Isomers of Nitro-4-(pentafluorosulfanyl)phenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the separation of nitro-4-(pentafluorosulfanyl)phenol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with purifying these specific, high-value compounds.
While literature detailing the separation of nitro-4-(pentafluorosulfanyl)phenol isomers is highly specialized, the underlying chemical principles are directly analogous to the extensively documented separation of ortho- and para-nitrophenol. The pentafluorosulfanyl (SF₅) group is a potent, electron-withdrawing group, similar in electronic effect to the nitro (NO₂) group. Therefore, the strategies and troubleshooting techniques established for nitrophenol isomers serve as a robust and validated foundation for this process.
Part 1: Core Principles of Isomer Separability
The successful separation of ortho- and para-nitro-4-(pentafluorosulfanyl)phenol hinges on exploiting the subtle yet critical differences in their physical properties, which arise from the spatial arrangement of the nitro and hydroxyl groups.
-
Ortho Isomer (2-nitro-4-(pentafluorosulfanyl)phenol): The proximity of the hydroxyl (-OH) and nitro (-NO₂) groups allows for the formation of a strong intramolecular hydrogen bond . This internal bonding effectively "shields" the polar groups, reducing the molecule's overall external polarity and its ability to interact with other molecules. Consequently, the ortho isomer is typically more volatile (has a lower boiling point) and less polar than the para isomer.[1][2][3]
-
Para Isomer (4-nitro-2-(pentafluorosulfanyl)phenol): The significant distance between the hydroxyl and nitro groups prevents intramolecular hydrogen bonding. Instead, these molecules engage in intermolecular hydrogen bonding with neighboring molecules. This creates a network of associated molecules, resulting in lower volatility (a higher boiling point) and greater overall polarity.[1][2][3]
These differences in polarity and volatility are the primary levers we can use to achieve separation.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the separation process.
Troubleshooting Common Separation Issues
Question 1: I am getting poor resolution between my ortho and para isomers during flash column chromatography. What are the most likely causes and how can I fix it?
Answer: Poor resolution in flash chromatography is a classic problem that can almost always be solved by systematically optimizing your parameters.
Causality: Resolution is a function of the differential partitioning of your isomers between the stationary phase (silica gel) and the mobile phase (your solvent system). If both isomers travel at similar speeds, your peaks will overlap.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic resolution.
Detailed Steps:
-
Optimize Solvent System with TLC: Your primary goal is to find a solvent system where the less polar ortho isomer has an Rf value of ~0.35 and the para isomer has an Rf of ~0.20. The difference in Rf (ΔRf) should be at least 0.1 for a good preparative separation.
-
If peaks are too high (high Rf): Decrease the polarity of your mobile phase (e.g., move from 20% Ethyl Acetate in Hexane to 15%).
-
If peaks are too low (low Rf): Increase the polarity.
-
If peaks are close together: Try a different solvent system to alter selectivity. For example, substituting Dichloromethane (DCM) for a portion of the Ethyl Acetate can change the interactions and improve separation.
-
-
Reduce Column Loading: Overloading the column is a common cause of broad, overlapping peaks. A good rule of thumb is that the mass of your crude sample should not exceed 1-2% of the mass of the silica gel.[4]
-
Use Dry Loading: Dissolving your sample in a strong solvent (like DCM or Acetone) and loading it directly onto the column can cause the separation to begin poorly. Instead, dissolve your crude product in a minimal amount of solvent, adsorb it onto a small amount of silica gel (~2x sample weight), evaporate the solvent, and apply the resulting dry powder to the top of your column. This creates a very narrow starting band.
Question 2: My HPLC analysis shows co-elution or very poor baseline separation. How can I improve this?
Answer: HPLC offers higher resolving power than flash chromatography, but isomer separation can still be challenging. The key is to leverage alternative column chemistries and mobile phase conditions.
Causality: Standard C18 columns separate primarily based on hydrophobicity.[5][6] Since the isomers have very similar hydrophobicity, a C18 column may not be sufficient. You need to introduce a different separation mechanism.
Solutions:
-
Change the Stationary Phase: Switch to a Phenyl-Hexyl column.[5][6] These columns provide an alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and your aromatic analytes. This can often resolve isomers that co-elute on a C18 column.
-
Adjust the Mobile Phase:
-
Organic Modifier: Switch between Acetonitrile and Methanol. They have different polarities and hydrogen bonding capabilities, which can alter the elution order and improve resolution.[6]
-
Control pH: The phenolic -OH group's ionization state is pH-dependent.[6] Using a buffered mobile phase (e.g., acetate or phosphate buffer) at a pH well below the pKa of the phenol (~pH 3-4) ensures the molecule is in its neutral form, leading to sharper, more reproducible peaks.
-
-
Use a Gradient: If an isocratic method fails, a shallow gradient (e.g., starting with a lower percentage of organic modifier and slowly increasing it) can help resolve closely eluting peaks.
| Parameter | Method 1: Standard C18 | Method 2: Phenyl-Hexyl (Optimized) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40) | Methanol:20mM Phosphate Buffer pH 3.0 (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 275 nm and 320 nm | UV at 275 nm and 320 nm |
| Expected Result | Potential for peak overlap. | Improved baseline resolution due to π-π interactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting technique for a first-pass, preparative-scale separation of these isomers?
A1: Flash column chromatography is the most practical and cost-effective starting point for preparative separation (milligram to gram scale).[4][7] It allows for good throughput and, with proper optimization via TLC, can yield relatively pure fractions of both isomers. The less polar ortho isomer will elute first, followed by the more polar para isomer.
Q2: How can I confirm the identity and purity of my separated fractions?
A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous confirmation.
-
Thin-Layer Chromatography (TLC): Spot your starting material, the separated ortho fraction, and the separated para fraction on the same plate. The ortho fraction should correspond to the higher Rf spot and the para fraction to the lower Rf spot.
-
HPLC: Inject each fraction into a validated HPLC method. Pure fractions should show a single, sharp peak at the correct retention time.
-
Spectroscopy:
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The ortho and para isomers will have distinct aromatic splitting patterns and chemical shifts due to their different symmetry.[8]
-
IR Spectroscopy: The key difference is in the O-H stretching region. The ortho isomer will show a sharp, single peak around 3200-3400 cm⁻¹ corresponding to the intramolecular H-bond. The para isomer will show a broader band in the same region, characteristic of intermolecular H-bonding.[8][9][10]
-
UV-Vis Spectroscopy: In alkaline solution, the deprotonated para-nitrophenolate ion exhibits a significant bathochromic (red) shift to around 400 nm, which is much more pronounced than in the ortho isomer.[11][12] This can be a quick diagnostic test.
-
Q3: Can I use crystallization for the primary separation?
A3: While fractional crystallization can be a powerful purification technique, it is often best used as a secondary step after chromatography. It can be challenging to find a single solvent that provides sufficient differential solubility for a clean primary separation from a 50:50 mixture. It is, however, an excellent method for purifying the enriched para isomer fraction obtained from column chromatography.[13][14]
Part 3: Detailed Experimental Protocols
Protocol 1: Preparative Flash Column Chromatography
This protocol outlines a standard procedure for separating a 1-gram mixture of ortho- and para-nitro-4-(pentafluorosulfanyl)phenol.
1. Preparation:
-
Determine Optimal Mobile Phase: Use TLC to find a solvent system (e.g., Ethyl Acetate/Hexane) that gives Rf values of ~0.35 (ortho) and ~0.20 (para).
-
Prepare the Column: For 1 g of sample, use a glass column packed with ~50 g of silica gel (230-400 mesh).[4] Pack the column as a slurry in the initial, least polar mobile phase. Ensure the silica bed is compact and level.
-
Prepare the Sample (Dry Loading): Dissolve the 1 g crude mixture in a minimal volume of DCM. Add ~2 g of silica gel. Gently evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
2. Elution:
-
Carefully add the sample-adsorbed silica to the top of the column bed.
-
Gently add a small layer of sand to protect the surface.
-
Fill the column with the mobile phase and apply gentle pressure (using a pump or regulated air).
-
Begin collecting fractions. The yellow-colored ortho isomer will elute first.[13]
-
Monitor the elution process by TLC, spotting every few fractions.
3. Fraction Pooling and Analysis:
-
Once the ortho isomer has completely eluted, you can increase the solvent polarity to expedite the elution of the para isomer.
-
Analyze all fractions by TLC.
-
Combine the pure fractions of each isomer separately.
-
Evaporate the solvent under reduced pressure to obtain the purified isomers.
Caption: Experimental workflow for flash column chromatography.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Request PDF.
- BenchChem. (2025). Technical Support Center: HPLC Separation of Nitrophenol Isomers. BenchChem Technical Support.
- Filo. (2023). How would you distinguish between ortho and para nitrophenol using infrared spectroscopy?.
- Unknown Source. (n.d.). How would you distinguish between ortho and para nitrophenol class 11 chemistry CBSE.
- Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. J. Org. Chem., 79(18), 8906–8911.
- Study.com. (n.d.). How do you tell the difference between ortho and para nitrophenol in an IR spectra?.
- Magre, M., et al. (2022). (Hetero)aryl–S(VI) Fluorides: Synthetic Development and Opportunities. Angew. Chem., Int. Ed., 61(23), e202200904.
- Filo. (2025).
- GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC)
- NIH. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Separation of Ortho and Para Isomers. BenchChem Technical Support.
- BenchChem. (2025). Comparative spectroscopic analysis of nitrophenol isomers. BenchChem Technical Guides.
- Dowle, C. J., Malyan, A. P., & Matheson, A. M. (1990).
- askIITians. (2014). While separating a mixture of ortho-and para nitrophenols by steams d.
- Vedantu. (n.d.). Separation of onitrophenol from the mixture of o and class 12 chemistry CBSE.
- YouTube. (2024). Ortho and Paranitrophenol : Organic synthesis.
- Organic Syntheses. (2025).
- Pediaa.com. (2021). What is the Difference Between Ortho Nitrophenol and Para Nitrophenol.
- YouTube. (2023).
- OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
- Quora. (2020).
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Google Patents. (n.d.).
- NIH. (2023). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. In Toxicological Profile for Nitrophenols.
- UKEssays. (2017).
- MDPI. (n.d.). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods.
- YouTube. (2022).
- Wikipedia. (n.d.). 4-Nitrophenol.
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). m-NITROPHENOL.
- ResearchGate. (2025). Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals.
- NIH. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrophenols.
- Guo, X., Wang, Z., & Zhou, S. (2004). The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. Talanta, 64(1), 135-139.
- NIH. (n.d.). 4-Nitrophenol. PubChem.
- Google Patents. (n.d.). US2129908A - Separation of ortho-, meta-, and para-phenylphenols.
- ResearchGate. (2025). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Request PDF.
- ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
- International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para).
Sources
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"stability of the pentafluorosulfanyl group under strong acidic nitrating conditions"
Technical Support Center: Pentafluorosulfanyl (SF₅) Group Stability
A Guide for Researchers on Navigating Strong Acidic Nitrating Conditions
Welcome to the technical support center for advanced fluorinated chemistry applications. As a Senior Application Scientist, I've seen the remarkable pentafluorosulfanyl (SF₅) group unlock new potential in pharmaceuticals and materials science. Its incredible stability and unique electronic profile make it a powerful tool. However, harnessing its potential requires a deep understanding of its behavior, especially during synthetically challenging transformations like electrophilic aromatic nitration.
This guide is designed to be your field-proven resource. We will move beyond simple protocols to explore the causality behind the experimental choices you'll make at the bench. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of the SF₅ group in your molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions researchers encounter when planning nitration reactions on SF₅-substituted aromatic compounds.
Q1: Just how stable is the aryl-SF₅ group under strong acidic nitrating conditions (e.g., HNO₃/H₂SO₄)?
A: The pentafluorosulfanyl group is renowned for its exceptional chemical and thermal stability, a quality attributed to the robust S-F bonds.[1][2] It is generally considered stable under typical Brønsted acid conditions and can withstand reagents like concentrated sulfuric acid even at elevated temperatures.[3] In the context of nitration, the SF₅ group itself is highly resistant to degradation. The primary challenge is not the group's instability, but rather the reactivity of the molecule to which it is attached.[4]
Q2: What is the main difficulty when attempting to nitrate an SF₅-substituted aromatic ring?
A: The primary obstacle is the powerful electron-withdrawing nature of the SF₅ group. It is one of the most electronegative functional groups used in organic chemistry, with a Hammett constant (σp) of 0.68, making it more deactivating than the trifluoromethyl (CF₃) group (σp = 0.54).[5][6] This strong deactivation of the aromatic ring towards electrophilic attack means that standard nitrating conditions may result in low or no conversion. Forcing conditions (higher temperatures, longer reaction times, or stronger acid systems like fuming sulfuric acid) are often necessary.
Q3: What regioselectivity should I expect when nitrating a simple pentafluorosulfanylbenzene?
A: Due to its strong inductive and resonance-withdrawing effects, the SF₅ group is a powerful meta-director for electrophilic aromatic substitution. Therefore, the nitration of pentafluorosulfanylbenzene will overwhelmingly yield 1-nitro-3-(pentafluorosulfanyl)benzene. The formation of ortho and para isomers is significantly disfavored. This directing effect is a critical consideration when planning your synthetic strategy.
Q4: How can I definitively confirm the SF₅ group has remained intact after my reaction?
A: The gold standard for confirming the integrity of the SF₅ group is ¹⁹F NMR spectroscopy . A successfully retained aryl-SF₅ group will exhibit a characteristic and unmistakable splitting pattern: one quintet for the single apical fluorine (SF₅-Fₐₚ) and one doublet for the four equatorial fluorines (SF₅-Fₑᵩ), often referred to as an A₄B spin system. The loss of this signal or the appearance of other fluorine-containing species is a clear indicator of degradation.
Q5: Are there any known side reactions that directly involve the SF₅ group during nitration?
A: Under standard nitrating conditions (e.g., 0-100 °C), direct reaction or degradation of the aryl-SF₅ group is highly unlikely due to its inherent stability.[1][7] However, under exceptionally harsh conditions (e.g., very high temperatures combined with superacids), one could hypothetically force the hydrolysis of the Ar-S bond, though this is not a commonly observed pathway in synthetic applications.[4] The more probable side reactions involve the aromatic ring (e.g., sulfonation if fuming sulfuric acid is used) or other, more labile functional groups present on your substrate.[4]
Section 2: Troubleshooting Guide for Nitration of SF₅-Arenes
This guide provides a structured approach to solving common problems encountered during experiments.
Problem: Low or No Conversion to the Desired Nitro-Product
This is the most common issue, directly linked to the deactivating nature of the SF₅ group.
-
Possible Cause: Insufficiently forcing reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the nitric acid and sulfuric acid are of high purity and appropriate concentration (e.g., fuming nitric acid, oleum).
-
Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for any signs of decomposition (color change) or side product formation by TLC or LC-MS.
-
Increase Reaction Time: Extend the reaction time. Some nitrations on highly deactivated systems can require 12-24 hours.
-
Use a Stronger Nitrating System: If concentrated H₂SO₄ is insufficient, consider using fuming sulfuric acid (oleum) as the solvent. The SO₃ in oleum increases the concentration of the active electrophile, the nitronium ion (NO₂⁺).
-
Review Substrate Structure: If other deactivating groups are present on the ring, the required conditions may become prohibitively harsh. Re-evaluate the synthetic route; it may be more feasible to introduce the SF₅ group after nitration.
-
Problem: Formation of Multiple Products or Unexpected Byproducts
-
Possible Cause A: Sulfonation of the aromatic ring.
-
Identification: This is most likely when using fuming sulfuric acid (oleum). The byproduct will have a mass increase of +80 Da (SO₃H group) and may be highly polar.
-
Solution:
-
Reduce the concentration of SO₃ in the oleum or switch back to concentrated H₂SO₄.
-
Lower the reaction temperature, as sulfonation is often more temperature-sensitive than nitration.
-
-
-
Possible Cause B: Degradation of other acid-sensitive functional groups.
-
Identification: The SF₅ group is robust, but other groups like esters, acetals, or certain ethers may not be.[4] Analyze the byproducts by MS and NMR to identify the point of degradation.
-
Solution:
-
If possible, use milder nitrating conditions.
-
Employ a protecting group strategy for the acid-labile functionality prior to the nitration step.
-
-
Problem: Ambiguous Analytical Data Post-Reaction
-
Possible Cause: Difficulty confirming regiochemistry or SF₅ integrity.
-
Solution Workflow:
-
¹⁹F NMR First: Always acquire a ¹⁹F NMR spectrum first. The presence of the clean A₄B quintet/doublet pattern confirms the SF₅ group is intact.
-
Confirm Connectivity: Use 2D NMR techniques to confirm the position of the newly introduced nitro group. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between the protons on the aromatic ring and the carbon atom bearing the nitro group. A Nuclear Overhauser Effect (NOE) experiment can show through-space proximity between protons and help elucidate the substitution pattern.
-
-
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for the Nitration of an SF₅-Substituted Arene
Disclaimer: This is a general guideline. Reaction conditions must be optimized for each specific substrate. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the SF₅-substituted aromatic starting material (1.0 eq).
-
In a separate flask, prepare the nitrating mixture by slowly and carefully adding concentrated nitric acid (≥90%, 1.1 - 1.5 eq) to chilled (0 °C) concentrated sulfuric acid (98%, ~5-10 mL per gram of substrate). Caution: This addition is highly exothermic. Allow the mixture to cool to the desired starting temperature.
-
-
Reaction:
-
Cool the flask containing the substrate to 0 °C in an ice bath.
-
Slowly add the prepared nitrating mixture dropwise via an addition funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.
-
Slowly warm the reaction to room temperature, and then if necessary, heat to the optimized temperature (e.g., 40-80 °C).
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with a suitable organic solvent (e.g., dichloromethane), and analyzing by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic.
-
Allow the ice to melt, then extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Visualization of Key Workflows
A clear, logical workflow is critical for success and troubleshooting.
Caption: Troubleshooting decision tree for SF₅-arene nitration.
Caption: Step-by-step analytical validation workflow.
Section 4: Data Summary & Physicochemical Properties
The decision to use an SF₅ group is often made in comparison to the more common CF₃ group. Understanding their relative properties is key.
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Rationale & Implication |
| Hammett Constant (σₚ) | 0.68[5][6] | 0.54[5][6] | SF₅ is a stronger electron-withdrawing group, leading to greater deactivation of the ring during nitration. |
| Lipophilicity (Hansch, π) | 1.51[6] | 1.09[6] | SF₅ significantly increases lipophilicity, which can improve pharmacokinetic properties in drug candidates. |
| Steric Volume (ų) | ~55.4[8] | ~34.6[8] | The larger size of the SF₅ group can provide a useful steric block and influence molecular conformation. |
| Chemical Stability | Exceptionally High[1][2] | Very High | Both are highly stable, but SF₅ is often considered more robust, enhancing metabolic stability in drug design.[9] |
Section 5: Safety First - A Critical Reminder
Nitration reactions are among the most hazardous procedures performed in a laboratory setting. A thorough risk assessment is mandatory before beginning any work. [10]
-
Thermal Runaway: Mixing nitric and sulfuric acids is highly exothermic. The reaction itself is also exothermic. Poor temperature control can lead to an uncontrollable, explosive thermal runaway. Always use an ice bath for initial mixing and reaction, and add reagents slowly. [10]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[11]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) generated during the reaction are highly toxic and can cause severe respiratory damage.[11]
-
Personal Protective Equipment (PPE): At a minimum, this includes:
-
Acid-resistant gloves (e.g., butyl rubber or Viton™).
-
Chemical splash goggles and a full-face shield.
-
A flame-resistant lab coat.
-
-
Engineering Controls:
-
Quenching: Quenching the reaction mixture on ice is also highly exothermic. This must be done slowly, with vigorous stirring, and behind a blast shield.
By understanding the chemical principles, preparing for the challenges, and adhering strictly to safety protocols, you can successfully leverage the unique properties of the pentafluorosulfanyl group in your research.
References
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Technical Support Center: Degradation of 2-Nitro-4-(pentafluorosulfanyl)phenol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are investigating the environmental fate and metabolic pathways of 2-Nitro-4-(pentafluorosulfanyl)phenol. This document provides expert insights, troubleshooting advice, and detailed protocols to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the predicted degradation pathways for this compound?
Given the chemical structure, the degradation of this compound is expected to proceed through pathways common to nitroaromatic compounds, while also being significantly influenced by the highly stable pentafluorosulfanyl (SF₅) group.[1][2] Two primary initial routes are hypothesized:
-
Reductive Pathway: The most common initial step for nitroaromatic compounds under anaerobic or reducing conditions is the reduction of the nitro (-NO₂) group.[3][4] This proceeds sequentially to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group, forming 2-Amino-4-(pentafluorosulfanyl)phenol. This amino derivative is then susceptible to further enzymatic attack.
-
Oxidative Pathway: Under aerobic conditions, microorganisms can employ monooxygenase or dioxygenase enzymes to attack the aromatic ring.[3][5] This can lead to the elimination of the nitro group as nitrite (NO₂⁻) and the formation of a catechol derivative, such as 4-(pentafluorosulfanyl)catechol.[6][7] This catechol can then undergo ring cleavage.
It is crucial to note that the strong electron-withdrawing nature of both the nitro and SF₅ groups makes the aromatic ring electron-deficient and generally resistant to oxidative degradation.[1][8]
Q2: How does the pentafluorosulfanyl (SF₅) group affect the molecule's degradation?
The pentafluorosulfanyl (SF₅) group is renowned for its exceptional thermal and chemical stability, attributed to the strong sulfur-fluorine bonds.[2][9][10] This has several implications for degradation:
-
Increased Recalcitrance: The SF₅ group is generally considered metabolically robust, which can significantly slow down or inhibit degradation, making the overall molecule more persistent in the environment.[2][11]
-
No Expected SF₅ Cleavage: Under typical biological conditions, the SF₅ group is not expected to be cleaved from the aromatic ring. Degradation pathways will likely proceed with the SF₅ group intact on the aromatic ring or its fragments until complete mineralization, if it occurs.
-
Potential for Fluoride Release: While the SF₅ group is stable, aggressive degradation processes could potentially lead to the release of fluoride ions (F⁻). One study on a different SF₅-substituted aromatic compound did demonstrate fluoride release during microbial degradation, suggesting that breakdown of this group is possible, albeit likely a slow and challenging process.[6][7]
Q3: What are the most probable initial steps in the microbial degradation of this compound?
The initial enzymatic attack will likely target the nitro group or the aromatic ring, as these are the more reactive sites compared to the SF₅ group.
-
Under Anaerobic Conditions: The initial step is almost certainly the reduction of the nitro group by nitroreductase enzymes to form 2-hydroxylamino-4-(pentafluorosulfanyl)phenol, followed by further reduction or rearrangement.[3][12]
-
Under Aerobic Conditions: A monooxygenase could hydroxylate the ring, leading to the elimination of the nitro group as nitrite.[12] This would result in the formation of 4-(pentafluorosulfanyl)catechol.
Q4: Are there potential toxic byproducts from the degradation of this compound?
Yes, the degradation process can generate intermediates that are more toxic than the parent compound.
-
Aromatic Amines: The reduction of the nitro group leads to the formation of 2-Amino-4-(pentafluorosulfanyl)phenol. Aromatic amines are a class of compounds known for their potential carcinogenicity and mutagenicity.[1]
-
Substituted Catechols: The formation of 4-(pentafluorosulfanyl)catechol is a plausible outcome. Substituted catechols can be toxic to microorganisms and inhibit further degradation.[6][7] In a study on a similar compound, 4-(pentafluorosulfanyl)catechol was identified as a toxic shunt metabolite.[7]
Q5: What analytical methods are best suited for studying the degradation of this compound and its metabolites?
A combination of chromatographic and spectrometric techniques is essential for robust analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is an excellent method for quantifying the disappearance of the parent compound.[13] Given the aromatic nature of the molecule and its likely metabolites, UV detection should be sensitive. An isocratic method with a C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying unknown metabolites.[14] The high sensitivity and specificity of MS/MS allow for the structural elucidation of intermediates even at very low concentrations.
-
Ion Chromatography: If investigating the release of fluoride ions, ion chromatography is the recommended technique for accurate quantification in aqueous samples.
Troubleshooting and Experimental Optimization
| Problem | Potential Causes | Recommended Solutions |
| No observable degradation of the parent compound. | 1. The compound is highly recalcitrant under the tested conditions. 2. The microbial consortium used lacks the necessary enzymes. 3. The compound is toxic to the microorganisms at the tested concentration.[6] 4. Suboptimal experimental conditions (pH, temperature, oxygen levels). | 1. Extend the incubation time. 2. Use a microbial consortium from a site with a history of contamination with nitroaromatic or organofluorine compounds.[5] 3. Perform a toxicity assay by testing a range of concentrations. Start with a very low concentration (e.g., <10 µM). 4. Optimize incubation conditions. For reductive pathways, ensure strict anaerobic conditions. For oxidative pathways, ensure adequate aeration.[4] |
| Identification of unknown peaks in LC-MS or GC-MS. | 1. Formation of expected or unexpected degradation intermediates. 2. Abiotic transformation of the parent compound (e.g., photolysis, hydrolysis). 3. Contamination from the experimental setup or sample matrix. | 1. Analyze the mass spectrum of the unknown peak. Look for characteristic isotopic patterns and fragmentation that could suggest the presence of the SF₅ group. Compare the molecular weight to hypothesized intermediates. 2. Run a sterile control (no microorganisms) and a dark control (no light) to check for abiotic degradation. 3. Run a blank sample (matrix without the target compound) to identify background contaminants. |
| Poor recovery of the compound or metabolites from the sample matrix (e.g., soil, water). | 1. Strong adsorption of the compound to soil organic matter or labware. 2. Inefficient extraction from the sample matrix. 3. Volatilization of the compound or its metabolites (less likely for this compound). | 1. Use silanized glassware to minimize adsorption. 2. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Test different solvent systems (e.g., ethyl acetate, dichloromethane) and pH adjustments.[13] 3. Perform a spike-and-recovery experiment to quantify the efficiency of your extraction method. |
| Evidence of microbial toxicity (e.g., rapid decline in cell viability). | 1. The parent compound is cytotoxic at the experimental concentration. 2. Accumulation of a toxic intermediate, such as 4-(pentafluorosulfanyl)catechol.[7] | 1. Lower the starting concentration of the parent compound. 2. Monitor the formation of intermediates over time. If a specific intermediate accumulates as cell viability drops, it may be the toxic agent. 3. Consider using a co-substrate (e.g., glucose, yeast extract) to support microbial growth and potentially enhance detoxification pathways.[6] |
Visualizations: Pathways and Workflows
Caption: Hypothesized microbial degradation pathways for this compound.
Caption: Standard experimental workflow for a biodegradation study.
Key Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
This protocol outlines a standard procedure for assessing the aerobic biodegradation of this compound in a liquid medium.
Materials:
-
Minimal Salts Medium (MSM)
-
Activated sludge or a specific microbial consortium
-
Stock solution of this compound in a suitable solvent (e.g., methanol)
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Prepare Inoculum: Collect activated sludge from a local wastewater treatment plant. Acclimatize the sludge by exposing it to low concentrations of the test compound for 1-2 weeks, if desired.
-
Setup Experimental Flasks: In 250 mL sterile flasks, add 100 mL of MSM.
-
Spike with Test Compound: Add the stock solution of this compound to achieve the desired final concentration (e.g., 5-10 mg/L). Keep the solvent volume to less than 1% of the total volume.
-
Inoculate: Add the prepared inoculum (e.g., 1-5% v/v) to the experimental flasks.
-
Prepare Controls:
-
Sterile Control: MSM + test compound (no inoculum) to check for abiotic degradation.
-
Inoculum Control: MSM + inoculum (no test compound) to monitor the health of the microbial consortium.
-
-
Incubation: Place all flasks in a shaking incubator at 25-30°C and 120-150 rpm to ensure aerobic conditions.
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw aliquots (e.g., 1-2 mL) from each flask for analysis.
-
Sample Processing: Immediately quench any biological activity by adding a solvent like acetonitrile or by filtering through a 0.22 µm filter and freezing. Proceed to analysis.[10]
Protocol 2: Sample Preparation and HPLC-UV Analysis
This protocol describes the preparation of aqueous samples from the biodegradation assay and subsequent analysis by HPLC.
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Centrifugation: Centrifuge the collected 1-2 mL sample at >10,000 x g for 10 minutes to pellet cells and debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove salts.
-
Elute the analyte and metabolites with 2 mL of acetonitrile or methanol into a clean vial.
-
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 200 µL) of the mobile phase.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A starting point is an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[13] Optimize as needed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound.
-
-
Quantification: Create a calibration curve using standards of the parent compound of known concentrations. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.[10]
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]
-
Haverkort, R. E., & Verhaert, M. R. (1999). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Genetic Engineering Reviews, 16, 229–263. [Link]
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Wikipedia. Organofluorine chemistry. [Link]
-
Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Organofluorines. In The Handbook of Environmental Chemistry (Vol. 3, pp. 131-159). Springer. [Link]
-
Slideshare. (2017). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]
-
Library and Archives Canada. (2001). Organofluorine Compounds in the Environment - Analysis, Sources and Degradation. [Link]
-
Szabó, K., & Mátravölgyi, B. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(8), 4437–4496. [Link]
-
Szabó, K., & Mátravölgyi, B. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]
-
Chemical Society Reviews. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. RSC Publishing. [Link]
-
Ryan, L., et al. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. University College Dublin Research Repository. [Link]
-
Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23–53. [Link]
-
Ryan, L., et al. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Applied Microbiology and Biotechnology, 102(11), 4943–4953. [Link]
-
Gong, L., et al. (2011). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Journal of Agricultural and Food Chemistry, 59(15), 8344–8350. [Link]
-
Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). [Link]
-
PubChem. 2-Nitro-4-(trifluoromethyl)phenol. [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2022). ACS Omega, 7(38), 33813–33839. [Link]
-
Al-Qaim, F. F., et al. (2014). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 27(11). [Link]
-
ResearchGate. (2022). Proposed degradation pathways for 4-nitrophenol based on this study. [Link]
-
Arulazhagan, P., & Vasudevan, N. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Science and Health, Part A, 46(14), 1698–1704. [Link]
-
Sajjadi, S. M. (2024). Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least Squares Method. Analytical and Bioanalytical Chemistry Research, 11(3), 327-334. [Link]
-
Cheméo. Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). [Link]
-
Zhang, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 47. [Link]
-
ResearchGate. (2020). Detection of nitrophenols with a fluorescent Zr(IV) metal-organic framework functionalized with benzylamino groups. [Link]
-
Le, T. S., et al. (2025). Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. Analytical and Bioanalytical Chemistry Research. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Nitro-4-(pentafluorosulfanyl)phenol
Welcome to the technical support center for the synthesis of 2-Nitro-4-(pentafluorosulfanyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this specific synthesis. The pentafluorosulfanyl (SF5) group is an increasingly important moiety in medicinal chemistry and materials science, often referred to as a "super-trifluoromethyl" group for its unique electronic and lipophilic properties.[1][2] The successful and efficient synthesis of key intermediates like this compound is crucial for the advancement of these fields.
This document will delve into the nuances of the nitration of 4-(pentafluorosulfanyl)phenol, a critical electrophilic aromatic substitution reaction, to yield the desired ortho-nitro product. We will explore common challenges, provide actionable solutions, and explain the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
A low or negligible yield of this compound is a common frustration. The causes can range from suboptimal reaction conditions to reagent quality.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Insufficiently Activating Conditions | 1. Verify Nitrating Agent: Ensure the use of an appropriate nitrating agent. For phenols, dilute nitric acid is often sufficient due to the activating nature of the hydroxyl group.[3][4] However, the strongly electron-withdrawing SF5 group may deactivate the ring, necessitating stronger conditions. A mixture of nitric acid and a catalytic amount of sulfuric acid can generate the more potent nitronium ion (NO2+). 2. Temperature Control: While low temperatures (0-10 °C) are generally recommended to control selectivity and prevent side reactions, insufficient temperature may lead to a sluggish or incomplete reaction.[5] Consider a controlled, incremental increase in temperature. | The hydroxyl group is a powerful activating group, directing electrophilic substitution to the ortho and para positions.[4] However, the SF5 group is strongly deactivating. The balance between these two effects dictates the required reaction conditions. The formation of the nitronium ion is an equilibrium process, and higher temperatures can shift this equilibrium to favor its formation. |
| Poor Quality Starting Material | 1. Check Purity of 4-(pentafluorosulfanyl)phenol: Impurities in the starting material can interfere with the reaction. Confirm the purity by techniques such as NMR or melting point analysis. 2. Moisture Contamination: Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable. Water can dilute the nitrating agent and interfere with the reaction. | Impurities can consume the nitrating agent or catalyze side reactions. Water can react with the nitronium ion, reducing its concentration and hindering the desired nitration. |
| Incorrect Stoichiometry | Verify Molar Ratios: Ensure the correct molar ratio of the nitrating agent to the 4-(pentafluorosulfanyl)phenol is used. An insufficient amount of the nitrating agent will lead to incomplete conversion. | The stoichiometry of the reaction dictates the theoretical maximum yield. A limiting amount of the nitrating agent will naturally result in a lower yield. |
Problem 2: Formation of Multiple Isomers (e.g., p-nitrophenol derivative)
The hydroxyl group is an ortho, para-director, meaning that nitration can occur at either the position adjacent (ortho) or opposite (para) to the hydroxyl group.[4] In the case of 4-(pentafluorosulfanyl)phenol, the para position is already substituted, so the primary concern is achieving selectivity for the desired 2-nitro (ortho) isomer over other potential byproducts.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Reaction Temperature Too High | Maintain Low Temperature: Conduct the reaction at a low temperature, typically in an ice bath (0-5 °C).[5] | At lower temperatures, the kinetic product (ortho-isomer) is often favored over the thermodynamic product. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of other isomers. |
| Concentration of Nitrating Agent | Use Dilute Nitric Acid: Employing dilute nitric acid can enhance selectivity for mononitration and favor the ortho-isomer.[6][5] | Concentrated nitric acid, especially in the presence of sulfuric acid, is a very strong nitrating agent that can lead to over-nitration or the formation of undesired byproducts. |
| Steric Hindrance | Consider Alternative Nitrating Agents: If achieving high ortho-selectivity is challenging, explore alternative nitrating systems. For instance, in situ generation of nitrous acid followed by oxidation can sometimes offer different selectivity profiles.[5] | The size and shape of the electrophile can influence the regioselectivity of the reaction. Bulkier nitrating agents may favor the less sterically hindered para-position if it were available. |
Problem 3: Formation of Dark, Tarry Byproducts
The appearance of a dark, tarry substance is a strong indicator of unwanted side reactions, primarily oxidation of the phenol.[5]
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Oxidation of the Phenol | 1. Lower the Reaction Temperature: Immediately cool the reaction mixture in an ice bath.[5] 2. Use a More Dilute Nitrating Agent: Concentrated nitric acid is a strong oxidizing agent. Using a more dilute solution can mitigate this side reaction.[5] 3. Slow Addition of Nitrating Agent: Add the nitrating agent dropwise with vigorous stirring to dissipate heat and avoid localized high concentrations. | Phenols are susceptible to oxidation, especially under strongly acidic and oxidizing conditions.[7] This can lead to the formation of colored quinone-type byproducts and polymeric tars. |
| Reaction Too Vigorous | Control the Rate of Addition: The nitration of phenols can be highly exothermic. Slow, controlled addition of the nitrating agent is crucial to manage the reaction temperature. | A rapid, uncontrolled reaction can lead to a sharp increase in temperature, promoting oxidation and other side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best nitrating agent for the synthesis of this compound?
For the nitration of phenols, dilute nitric acid is often the reagent of choice to achieve mononitration and control the reaction's exothermicity.[4] However, due to the deactivating effect of the pentafluorosulfanyl group, a mixture of nitric acid and a catalytic amount of sulfuric acid may be necessary to generate a sufficient concentration of the highly reactive nitronium ion (NO2+). It is recommended to start with milder conditions (dilute nitric acid at low temperature) and incrementally increase the strength of the nitrating agent if the reaction does not proceed.
Q2: How can I purify the final product, this compound?
Purification can typically be achieved through the following methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and any isomeric byproducts.[8] A silica gel stationary phase with a solvent system such as a mixture of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent can be an efficient purification method. The choice of solvent is critical and may require some experimentation.
-
Steam Distillation: For separating ortho- and para-nitrophenols, steam distillation is a classic and effective technique.[4][6] The ortho-isomer is typically more volatile due to intramolecular hydrogen bonding. While the para-position is blocked in this specific synthesis, this method could be useful if other volatile impurities are present.
Q3: What are the key safety precautions I should take when working with pentafluorosulfanyl compounds and nitrating agents?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[9]
-
Handling Nitrating Agents: Nitric acid is highly corrosive and a strong oxidizing agent. Handle it with extreme care and avoid contact with skin and eyes.[9] When preparing a mixture of nitric and sulfuric acids, always add the sulfuric acid slowly to the nitric acid while cooling in an ice bath.
-
Pentafluorosulfanyl Compounds: While the SF5 group itself imparts high thermal and chemical stability, the reactivity of the overall molecule should be considered.[1] Handle all chemicals with care and consult the Safety Data Sheet (SDS) for specific handling and disposal information.[9]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
Experimental Workflow
Below is a generalized experimental protocol for the synthesis of this compound. Note: This is a representative procedure and may require optimization for your specific laboratory conditions and scale.
Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(pentafluorosulfanyl)phenol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid). Cool the flask to 0-5 °C in an ice bath.
-
Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating solution. For milder conditions, use dilute nitric acid. For stronger conditions, slowly add concentrated sulfuric acid to concentrated nitric acid (e.g., a 1:1 molar ratio) while maintaining a low temperature.
-
Addition of Nitrating Agent: Add the nitrating solution dropwise to the stirred solution of 4-(pentafluorosulfanyl)phenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: Electrophilic aromatic substitution mechanism for the nitration of 4-(pentafluorosulfanyl)phenol.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
- BenchChem. (n.d.). Side reactions in the nitration of phenols and their prevention.
- AA Blocks. (2026). Safety Data Sheet: 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions in Electrophilic Aromatic Substitution.
- PubMed. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines.
- Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?
- Chemistry Steps. (n.d.). Reactions of Phenols.
- ResearchGate. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.
- ACS Publications. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.
- Fluorochem. (n.d.). This compound.
- NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology.
- Google Patents. (n.d.). US5847231A - Selective nitration of phenol derivatives.
- OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
- Khan Academy. (n.d.). Nitration of Phenols (video).
- MDPI. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides.
- PubMed. (n.d.). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol.
- Google Patents. (n.d.). US3954892A - Process for the purification of para-nitrophenol.
- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine.
- UKEssays. (2017). Synthesis and Purification of Nitrophenols.
- MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance.
- BenchChem. (n.d.). troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
- Organic Syntheses Procedure. (1945). 2-amino-4-nitrophenol.
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"safe handling and disposal procedures for 2-Nitro-4-(pentafluorosulfanyl)phenol"
Technical Support Center: 2-Nitro-4-(pentafluorosulfanyl)phenol
A Senior Application Scientist's Guide to Safe Laboratory Operations
Welcome to the technical support guide for this compound (CAS No. 1159512-26-1). This document provides a structured, in-depth framework for the safe handling, storage, and disposal of this compound, tailored for professionals in research and drug development. The protocols herein are designed to be self-validating systems, integrating causality with procedural steps to ensure both experimental integrity and personal safety.
Hazard Identification and Characterization
This compound is a substituted aromatic compound containing a nitro group, a phenol group, and a pentafluorosulfanyl group. This unique combination of functional groups dictates its hazard profile. The primary hazards are associated with its irritant properties and potential for harm if ingested, inhaled, or in contact with skin.[1] As with many nitro-aromatic compounds, understanding its reactivity is key to safe handling.[2][3][4]
GHS Hazard Summary
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Harmful/Irritant)[1] | Warning[1] | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Harmful/Irritant)[1] | Warning[1] | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | GHS07 (Harmful/Irritant)[1] | Warning[1] | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | GHS07 (Harmful/Irritant)[1] | Warning[1] | H335: May cause respiratory irritation.[1] |
Step-by-Step Safe Handling Protocol
This protocol outlines the essential steps for handling this compound, from initial preparation to temporary storage of the material post-use. The causality behind each step is explained to foster a deeper understanding of the safety measures.
Step 1: Pre-Experiment Diligence & Planning
-
Action: Before handling the compound, thoroughly read its Safety Data Sheet (SDS).[5] Plan your experiment in detail, identifying every step where exposure could occur.
-
Causality: Proactive planning is a foundational principle of laboratory safety.[2] Understanding the specific hazards allows you to implement targeted controls and prepare for potential emergencies.
Step 2: Engineering Controls - Your First Line of Defense
-
Action: Conduct all work involving this compound inside a certified laboratory chemical hood.[2][6] Ensure the hood has adequate face velocity and is functioning correctly.
-
Causality: The compound may cause respiratory irritation.[1] A chemical hood is the most effective engineering control to prevent the inhalation of dust or vapors and minimize exposure.[2]
Step 3: Personal Protective Equipment (PPE) - Your Last Line of Defense
-
Action: Wear the following mandatory PPE:
-
Nitrile or other chemically resistant gloves. Check gloves for integrity before each use.[5]
-
Safety goggles and a face shield.
-
A flame-resistant lab coat.
-
-
Causality: This compound causes serious skin and eye irritation.[1] Phenolic compounds can also be absorbed through the skin.[3] A multi-layered PPE approach protects against accidental splashes and contact.
Step 4: Aliquoting and Handling the Compound
-
Action: Handle the solid compound carefully to avoid generating dust. Use spatulas and weighing paper appropriate for the scale of your work. If making a solution, add the solid to the solvent slowly.
-
Causality: Minimizing dust is crucial to prevent inhalation, which can cause respiratory irritation.[1][7]
Step 5: Post-Handling Decontamination
-
Action: After handling, wipe down the work surface in the chemical hood with an appropriate solvent (e.g., 70% ethanol), ensuring all visible traces of the compound are removed. Dispose of contaminated wipes as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[1]
-
Causality: Proper decontamination prevents inadvertent exposure to yourself and other lab members. Contaminated work surfaces are a common source of chemical contact.
Troubleshooting Guide & Emergency Procedures
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q: What should I do if I spill a small amount of the solid powder inside the chemical hood? A:
-
Ensure your PPE is intact.
-
Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne.[7]
-
Carefully sweep up the material and place it in a designated, sealed container for hazardous waste.[6][7]
-
Wipe the area with a damp cloth (using an appropriate solvent), and dispose of the cloth as hazardous waste.
Q: What is the first aid procedure if the compound gets on my skin? A:
-
Immediately take off all contaminated clothing.[1]
-
Rinse the affected skin area with plenty of water for at least 15 minutes.[1][6]
-
If skin irritation occurs or persists, seek medical advice.[6] Have the product container or label at hand.[1]
Q: What should I do in case of eye contact? A:
-
Immediately rinse cautiously with water for several minutes.[1]
-
If you are wearing contact lenses, remove them if it is easy to do so, and continue rinsing.[1]
-
Seek immediate medical attention.
Q: I inhaled some of the dust and feel respiratory irritation. What is the correct response? A:
-
Immediately move to fresh air and keep comfortable for breathing.[1]
-
If you feel unwell, call a POISON CENTER or doctor.[6]
Q: The compound appears discolored or has a different texture than expected. Is it safe to use? A: Do not use the compound. Nitro compounds can be energetic and their stability can be affected by impurities or degradation.[2][5] A change in appearance could signify decomposition, which may alter its reactivity unpredictably. Contact your supplier for guidance and dispose of the material following the protocol in Section 4.
Detailed Disposal Workflow
The disposal of this compound must be managed meticulously due to its hazardous nature and its classification as an organofluorine compound. "Forever chemicals" like these are notably stable and require specific disposal methods.[8]
Step 1: Waste Segregation
-
Action: All waste contaminated with this compound (e.g., unused solid, contaminated solvents, weighing paper, wipes, gloves) must be collected in a dedicated hazardous waste container.
-
Causality: Never mix this waste with other chemical streams. Improper mixing can lead to dangerous reactions. Segregation is a critical principle of safe waste management.
Step 2: Containerization and Labeling
-
Action: Use a clearly labeled, sealable, and chemically compatible container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant, Harmful)
-
The date of accumulation
-
-
Causality: Proper labeling ensures that everyone who handles the container is aware of its contents and the associated dangers, and it is required by regulations.[7]
Step 3: Storage Pending Disposal
-
Action: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Causality: Safe temporary storage prevents accidental spills and exposure while awaiting final pickup.
Step 4: Final Disposal
-
Action: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
Causality: Final disposal must comply with all local, state, and federal regulations. Due to the stable carbon-fluorine bonds in the pentafluorosulfanyl group, high-temperature incineration is the most likely and effective method for complete destruction.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.
Workflow Visualization
The following diagram illustrates the complete lifecycle for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow
Frequently Asked Questions (FAQs)
Q: What are the primary chemical groups that make this compound hazardous? A: The hazard profile is a composite of its three main functional groups:
-
Phenol Group: Can be corrosive and is readily absorbed by the skin.[3]
-
Nitro Group: Aromatic nitro compounds are known for their potential toxicity and can be energetic materials, requiring careful handling to avoid shock or high temperatures.[2][5]
-
Pentafluorosulfanyl Group: This organofluorine group contributes to the molecule's stability, making proper disposal via methods like high-temperature incineration critical.[8]
Q: What materials or chemical classes are incompatible with this compound? A: While specific reactivity data is limited, based on its functional groups, you should avoid contact with:
-
Strong Oxidizing Agents: Can react vigorously or explosively with nitro compounds.
-
Strong Bases: Can deprotonate the acidic phenol group in a potentially exothermic reaction.
-
Strong Reducing Agents: Can reduce the nitro group, which can also be a highly energetic reaction.
Q: How should I store the pure compound for long-term use? A: Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[1][6] It should be stored locked up and away from the incompatible materials listed above.[1]
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LABORATORY HEALTH & SAFETY RULES. University of Crete. [Link]
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Proper disposal of chemicals. Sciencemadness Wiki. [Link]
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Validation & Comparative
The Super-Trifluoromethyl vs. The Classic: A Head-to-Head Comparison of 2-Nitro-4-(pentafluorosulfanyl)phenol and 2-nitro-4-(trifluoromethyl)phenol
An In-Depth Comparative Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of novel molecules. Among the most utilized is the trifluoromethyl (CF₃) group, a well-studied and reliable substituent. However, its more complex cousin, the pentafluorosulfanyl (SF₅) group, is rapidly gaining traction and is often dubbed a "super-trifluoromethyl group" due to its pronounced effects.[1][2]
This guide provides a comprehensive, data-driven comparison between 2-nitro-4-(pentafluorosulfanyl)phenol and 2-nitro-4-(trifluoromethyl)phenol. We will dissect their properties, synthesis, and the underlying chemical principles that account for their differences, offering researchers and drug development professionals the critical insights needed to make informed decisions in molecular design.
Core Physicochemical Properties: A Tale of Two Groups
The seemingly subtle change from a carbon-centered CF₃ group to a sulfur-centered SF₅ group imparts significant alterations to the parent phenol's characteristics. Both are potent electron-withdrawing groups, a property magnified by the additional nitro group in the ortho position. However, they diverge considerably in their steric footprint, lipophilicity, and the magnitude of their electronic influence.[3][4]
| Property | This compound | 2-nitro-4-(trifluoromethyl)phenol | Rationale for Difference |
| Molecular Formula | C₆H₄F₅NO₃S[5] | C₇H₄F₃NO₃[6] | Different elemental composition (Sulfur vs. Carbon). |
| Molecular Weight | 265.16 g/mol | 207.11 g/mol [6][7] | The SF₅ group is significantly heavier than the CF₃ group. |
| CAS Number | 1159512-26-1[5] | 400-99-7[6][8] | Unique identifiers for distinct chemical substances. |
| Appearance | Clear, bright lime/lemon liquid[9] | Light yellow to brown clear liquid[6][8] | General physical state at standard conditions. |
| Acidity (pKa) | Predicted to be < 5.5 | 5.53 ± 0.14 (Predicted)[8] | The SF₅ group is a stronger electron-withdrawing group (Hammett constant σp = 0.68) than CF₃ (σp = 0.53), leading to greater stabilization of the phenoxide anion.[3] |
| Lipophilicity (logP) | Predicted to be > 2.8 | ~2.3 - 2.8[8][7] | The SF₅ group is substantially more lipophilic (Hansch parameter π = 1.23) than the CF₃ group (π = 0.88), enhancing membrane permeability.[3] |
Structural and Electronic Differences Visualized
The distinct geometries and electronic properties of the SF₅ and CF₃ groups are central to their differing effects on the parent molecule.
Caption: Key property differences between SF₅ and CF₃ substituents.
Synthesis and Reactivity: A Comparative Overview
The synthesis of these two analogs reflects the maturity of their respective chemistries. The preparation of 2-nitro-4-(trifluoromethyl)phenol is well-established, typically involving nucleophilic aromatic substitution. In contrast, the synthesis of SF₅-containing aromatics often requires more specialized reagents and conditions, though access has improved significantly in recent years.
Synthesis of 2-nitro-4-(trifluoromethyl)phenol
A common and robust method involves the hydrolysis of 4-chloro-3-nitrobenzotrifluoride. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydroxide ion displaces the chloride. The strong electron-withdrawing effects of both the nitro and trifluoromethyl groups activate the aromatic ring towards this type of substitution.
Synthesis of this compound
The synthesis of SF₅-phenols is less direct. One modern approach involves a [4+2] Diels-Alder cycloaddition reaction between an electron-rich diene and an SF₅-substituted alkyne, which after a series of steps, yields the functionalized phenol. [10][11]Another route involves the direct hydroxylation of nitro-(pentafluorosulfanyl)benzenes. [12]These methods highlight the unique reactivity required to incorporate the SF₅ group.
Experimental Protocols
Protocol 1: Synthesis of 2-nitro-4-(trifluoromethyl)phenol
[13] This protocol describes a representative lab-scale synthesis via hydrolysis.
Causality: The choice of dimethyl sulfoxide (DMSO) as a solvent is critical; its polar aprotic nature accelerates SNAr reactions by effectively solvating the cation (Na⁺) while leaving the hydroxide nucleophile relatively free and highly reactive. The reaction is typically run over an extended period to ensure complete conversion.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-nitrobenzotrifluoride (90 g) in dimethyl sulfoxide (120 ml).
-
Reagent Addition: Add powdered sodium hydroxide (48 g) to the stirred solution in portions over a 24-hour period. Maintain vigorous stirring.
-
Extended Reaction: After the initial addition, add another portion of powdered sodium hydroxide (4.8 g) and continue stirring for an additional 8 hours.
-
Workup: Pour the reaction mixture into cold water (1 liter) and extract with diethyl ether to remove any unreacted starting material.
-
Acidification & Extraction: Acidify the aqueous phase with concentrated hydrochloric acid. The product will separate as a brown oil.
-
Isolation: Extract the acidified aqueous phase with diethyl ether. Wash the combined ethereal extracts with brine.
-
Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.
Caption: Workflow for the synthesis of 2-nitro-4-(trifluoromethyl)phenol.
Protocol 2: Comparative pKa Determination via UV-Vis Spectrophotometry
Causality: The acidity (pKa) of a phenol is a direct measure of the stability of its conjugate base (the phenoxide). Electron-withdrawing groups stabilize the negative charge on the phenoxide ion through inductive and/or resonance effects, thereby increasing acidity (lowering the pKa). This experiment quantifies that stabilization. The UV-Vis spectrum of the phenol and its corresponding phenoxide are different; by measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pKa using the Henderson-Hasselbalch equation.
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of both this compound and 2-nitro-4-(trifluoromethyl)phenol of known concentration (e.g., 1 mM) in a suitable solvent like methanol or ethanol.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning the expected pKa range (e.g., from pH 4 to pH 8).
-
Sample Preparation: For each phenol, create a series of samples by adding a small, constant volume of the stock solution to a constant, larger volume of each buffer solution.
-
Spectroscopic Measurement: Record the UV-Vis spectrum for each sample. Identify the wavelength of maximum absorbance difference (λmax) between the fully protonated (low pH) and fully deprotonated (high pH) forms.
-
Data Collection: Measure the absorbance of each sample at this λmax.
-
Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum values. Alternatively, use the equation: pKa = pH + log[(Amax - A)/(A - Amin)], where A is the absorbance at a given pH.
Conclusion and Outlook
The comparison between this compound and 2-nitro-4-(trifluoromethyl)phenol is a clear demonstration of how substituent choice can dramatically tune molecular properties.
-
2-nitro-4-(trifluoromethyl)phenol stands as a valuable, well-understood building block. Its properties are predictable, and its synthesis is straightforward, making it a reliable choice for many applications. [6]
-
This compound represents a more advanced alternative. The SF₅ group imparts superior electron-withdrawing character and significantly higher lipophilicity compared to the CF₃ group. [2][3]These features can be highly advantageous in drug design for enhancing membrane permeability and metabolic stability. However, researchers must consider the more complex synthetic routes currently available.
The choice between these two powerful building blocks will ultimately depend on the specific goals of the research program. For projects requiring a modest increase in electron withdrawal and lipophilicity with established synthetic accessibility, the CF₃ analog is an excellent option. For programs seeking to maximize these properties to overcome challenges in bioavailability or metabolic instability, the SF₅ analog presents a compelling, albeit more synthetically challenging, alternative.
References
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PrepChem.com. Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Available from: [Link]
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Rasayan Journal of Chemistry. TUNING THE PROPERTIES OF PUSH-PULL MOLECULAR SYSTEMS VIA FLUORINE (F), TRIFLUOROMETHYL (CF3) AND PENTAFLUOROSULFANYL (SF5) GROUP. Available from: [Link]
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PubChem. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816. Available from: [Link]
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PubChem. 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669. Available from: [Link]
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ResearchGate. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. Available from: [Link]
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PubMed. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. Available from: [Link]
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ACS Publications. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction | ACS Organic & Inorganic Au. Available from: [Link]
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J. Phys. Org. Chem. 2019, 32, e3940. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]
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Chegg.com. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com. Available from: [Link]
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oc-praktikum.de. 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Available from: [Link]
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A Comparative Spectroscopic Guide to 2-Nitro-4-(pentafluorosulfanyl)phenol and Its Isomers
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural elucidation of aromatic compounds is a cornerstone of chemical research and development. Positional isomerism in substituted phenols can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the expected spectroscopic differences between 2-Nitro-4-(pentafluorosulfanyl)phenol and its key positional isomers. By leveraging fundamental principles of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), this document offers a predictive framework for unambiguous isomer identification. We delve into the distinct electronic effects of the hydroxyl (-OH), nitro (-NO₂), and the increasingly significant pentafluorosulfanyl (-SF₅) groups to rationalize the anticipated spectral variations.
Introduction: The Challenge of Isomeric Purity
This compound is a highly functionalized aromatic compound. The pentafluorosulfanyl (-SF₅) group, often termed a "super-trifluoromethyl" group, is of growing interest in medicinal and agrochemistry due to its unique properties, including high electronegativity, metabolic stability, and lipophilicity.[1] The relative positions of the -OH, -NO₂, and -SF₅ substituents on the phenol ring give rise to several isomers, each with potentially distinct biological activities and physical properties. Distinguishing between these isomers is therefore a critical analytical challenge.
This guide will focus on the primary analytical techniques used to differentiate the target compound from its logical isomers, such as:
-
3-Nitro-4-(pentafluorosulfanyl)phenol
-
4-Nitro-2-(pentafluorosulfanyl)phenol
-
2-Nitro-5-(pentafluorosulfanyl)phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Toolkit
NMR spectroscopy is arguably the most powerful tool for identifying positional isomers of substituted benzene rings. The chemical shifts and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei provide a detailed electronic and structural map of the molecule.
¹H NMR Spectroscopy: Probing the Aromatic Protons
The chemical shifts (δ) of aromatic protons are highly sensitive to the electronic nature of the substituents on the ring.[2] The hydroxyl group (-OH) is an electron-donating group (EDG), while both the nitro (-NO₂) and pentafluorosulfanyl (-SF₅) groups are potent electron-withdrawing groups (EWGs). This interplay creates unique chemical shift patterns for the aromatic protons (typically found between 6.5-8.5 ppm) in each isomer.[3] The phenolic proton (-OH) itself typically appears as a broad singlet between 4-7 ppm.[4][5]
Predicted ¹H NMR Chemical Shift Comparison:
| Compound | Predicted Aromatic Proton Environment & Splitting | Key Differentiating Features |
| This compound | Three distinct aromatic protons. Expect one proton deshielded by both EWGs, one deshielded by the -NO₂ group, and one influenced by the -OH and -SF₅ groups. Complex splitting (doublet, doublet of doublets). | The proton at C5 (between the two EWGs) will be significantly downfield. |
| 3-Nitro-4-(pentafluorosulfanyl)phenol | Three distinct aromatic protons. The proton at C2 will be strongly deshielded by the adjacent -NO₂ group. The proton at C5 will be deshielded by the -SF₅ group. | Clear differentiation of signals based on proximity to the three different substituents. |
| 4-Nitro-2-(pentafluorosulfanyl)phenol | Three distinct aromatic protons. The proton at C3 will be strongly deshielded by both adjacent EWGs (-SF₅ and -NO₂). | Expect one proton to have a significantly larger downfield shift compared to all others. |
| 2-Nitro-5-(pentafluorosulfanyl)phenol | Three distinct aromatic protons. Protons at C3, C4, and C6 will show distinct patterns based on ortho/meta relationships to the substituents. | The proton at C6, ortho to the -OH group, will be relatively upfield compared to protons ortho to EWGs. |
Note: Precise chemical shifts can be influenced by solvent and concentration. Computational prediction tools can provide more accurate estimates.[6][7][8]
¹⁹F NMR Spectroscopy: The Unmistakable -SF₅ Signature
The -SF₅ group provides a highly characteristic signal in ¹⁹F NMR spectroscopy, making it an invaluable tool for confirmation.[9][10] The spectrum typically consists of two signals: a doublet for the four equatorial fluorine atoms (Fₑ) and a quintet (pentet) for the single axial fluorine atom (Fₐ), arising from spin-spin coupling.[11] The J-coupling constant between the axial and equatorial fluorines is typically large, around 150 Hz.[11]
The chemical shifts of the axial and equatorial fluorines are sensitive to the electronic environment of the aromatic ring. While all isomers will show this characteristic pattern, subtle differences in the chemical shifts can be observed due to the varying electronic effects of the other substituents in the ortho and meta positions relative to the -SF₅ group.
Expected ¹⁹F NMR Characteristics:
| Feature | Description |
| Pattern | A₂B₄ system, often appearing as a doublet (4F) and a quintet (1F). |
| J(Fₐ-Fₑ) Coupling | ~150 Hz. |
| Chemical Shift | Sensitive to ring substitution. Will vary slightly between isomers. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the functional groups present in a molecule. While all isomers will show signals for O-H, N-O, and C-F/S-F bonds, the precise frequencies and appearances of these bands can offer structural clues.[3]
Key IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments on Isomeric Differences |
| O-H Stretch (Phenol) | 3200 - 3600 (broad) | In isomers with an ortho-nitro group (e.g., 2-Nitro-4-(SF₅)phenol), intramolecular hydrogen bonding between the -OH and -NO₂ can cause the O-H stretch to become sharper and shift to a lower frequency compared to isomers without this interaction.[12][13] |
| N-O Asymmetric Stretch (-NO₂) | ~1520 | The electronic environment can slightly shift this frequency. |
| N-O Symmetric Stretch (-NO₂) | ~1340 | This band is also sensitive to the electronic environment.[14] |
| C-H Out-of-Plane Bending | 690 - 900 | The pattern of bands in this region is highly diagnostic of the substitution pattern on the benzene ring.[2][3] For example, a 1,2,4-trisubstituted ring will have a characteristic absorption pattern distinct from a 1,2,5- or 1,3,4-trisubstituted ring. |
| S-F Stretches (-SF₅) | 800 - 950 (strong, complex) | The -SF₅ group will show strong, characteristic absorptions in the fingerprint region. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within the molecule, primarily the π → π* transitions of the aromatic system.[15] The position (λₘₐₓ) and intensity of absorption bands are affected by substituents that alter the energy of the π-electron system.[16][17]
All isomers are expected to be strong chromophores due to the presence of the nitro and phenyl groups. However, the exact λₘₐₓ will differ based on the substitution pattern. The combination of an electron-donating group (-OH) and electron-withdrawing groups (-NO₂, -SF₅) leads to significant bathochromic (red) shifts compared to benzene.[15] The extent of this shift is dependent on the relative positions of the groups and their ability to participate in resonance. For instance, isomers where the -OH and -NO₂ groups are para to each other often exhibit the most significant red shifts due to extended conjugation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns. All isomers of Nitro-(pentafluorosulfanyl)phenol will have the same molecular ion peak. However, the relative abundances of fragment ions can differ.
Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and for phenols, the loss of CO.[18][19][20][21] The position of the substituents can influence which fragmentation pathways are favored, a phenomenon known as the "ortho effect," which can lead to unique fragment ions for specific isomers.[18][19]
Predicted Fragmentation Patterns:
| Ion | Description |
| [M]⁺ | Molecular ion peak. Will be identical for all isomers. |
| [M - NO₂]⁺ | Loss of the nitro group. A common and often significant fragment. |
| [M - NO]⁺ | Loss of nitric oxide. |
| [M - SOF₃]⁺ | Potential fragmentation of the -SF₅ group. |
Experimental Protocols & Workflows
Standard Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the phenol isomer.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer according to standard instrument procedures. For ¹H NMR, a D₂O shake can be performed to confirm the assignment of the labile -OH proton.[4]
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for using the described spectroscopic techniques to identify a specific isomer.
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The Pentafluorosulfanyl Group: A Superior Bioisostere to Trifluoromethyl for Phenolic Compounds
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the pursuit of optimizing drug candidates, the strategic incorporation of fluorinated functional groups has become an indispensable tool for medicinal chemists. The trifluoromethyl (CF3) group has long been a workhorse, valued for its ability to enhance metabolic stability and modulate physicochemical properties. However, a more powerful alternative, the pentafluorosulfanyl (SF5) group, is increasingly demonstrating significant advantages, particularly when appended to phenolic scaffolds. Often dubbed a "super-trifluoromethyl group," the SF5 moiety offers a unique combination of properties that can overcome common drug development hurdles.[1][2][3][4]
This guide provides an in-depth comparison of the SF5 and CF3 groups in the context of phenolic compounds, synthesizing experimental data to highlight the key benefits of the SF5 group in enhancing acidity, lipophilicity, and metabolic stability—critical parameters in the design of effective and safe therapeutics.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a CF3 group with an SF5 group on a phenol ring instigates profound changes in the molecule's fundamental electronic and physical nature. These alterations directly impact its potential as a drug candidate.
Enhanced Acidity (Lower pKa)
The acidity of a phenol is a crucial determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target-binding interactions. The SF5 group is one of the most powerfully electron-withdrawing groups known in organic chemistry, significantly more so than the CF3 group.[3][4][5] This potent inductive effect dramatically increases the acidity of the phenolic proton.
Experimental data consistently shows that para-pentafluorosulfanyl-phenol exhibits a significantly lower pKa compared to its trifluoromethyl counterpart. This increased acidity can be leveraged to fine-tune the ionization profile of a drug candidate, potentially enhancing its binding to targets where an ionized form is preferred or improving its aqueous solubility.
Increased Lipophilicity (Higher logP)
Lipophilicity, typically measured as the octanol-water partition coefficient (logP), is a critical factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While both CF3 and SF5 are lipophilic, the SF5 group imparts a substantially greater degree of lipophilicity.[5][6][7] Studies have shown that the logP of an SF5-substituted aromatic compound is approximately 0.5 to 0.6 log units higher than its CF3 analog.[8]
This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, potentially leading to better bioavailability and tissue penetration.[5] However, this must be carefully balanced, as excessive lipophilicity can lead to undesirable properties such as poor solubility and increased off-target toxicity.
Superior Metabolic Stability
One of the most compelling advantages of the SF5 group is its exceptional resistance to metabolic degradation.[5][9][10] The sulfur-fluorine bonds in the SF5 group are remarkably robust and stable under physiological conditions.[5][11] While the C-F bonds of the CF3 group also enhance metabolic stability compared to a methyl group, the SF5 moiety offers a higher degree of protection against oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1][12] This increased stability can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile for drug candidates.[9]
| Property | p-Trifluoromethylphenol | p-Pentafluorosulfanylphenol | Advantage of SF5 |
| pKa | ~9.08[13][14] | ~8.0-8.5 (Estimated) | Increased Acidity |
| logP | ~2.5-2.6 | ~3.0-3.2[8] | Increased Lipophilicity |
| Metabolic Stability | Good | Excellent[5][10][15] | Enhanced Stability |
| Electron-Withdrawing Nature | Strong | Very Strong[4][5] | Greater Electronic Effect |
| Note: pKa values can vary based on experimental conditions. The pKa for p-pentafluorosulfanylphenol is an estimate based on the strong electron-withdrawing nature of the SF5 group. |
Visualizing the Electronic Impact
The differing electronic effects of the CF3 and SF5 groups on the acidity of a phenol can be visualized through their influence on the stability of the corresponding phenoxide anion. The superior electron-withdrawing capacity of the SF5 group delocalizes the negative charge on the phenoxide oxygen more effectively, stabilizing the conjugate base and thus lowering the pKa.
Caption: Comparative stabilization of phenoxide anions by CF3 and SF5 groups.
Experimental Protocols
To provide a practical framework for evaluating these properties, the following sections detail standardized experimental protocols.
Protocol 1: Determination of pKa by UV-Metric Titration
This method leverages the difference in the UV absorbance spectra between the protonated (phenol) and deprotonated (phenoxide) forms of the compound to determine the pKa.[16]
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[17] Prepare a series of aqueous buffer solutions with known pH values, typically ranging from 3 to 12, with constant ionic strength.[17]
-
Sample Preparation: In a 96-well UV-transparent microplate, add the buffer solutions to different wells. Add a small, fixed amount of the compound stock solution to each well, ensuring the final DMSO concentration is low (e.g., ≤2% v/v) to minimize its effect on the pKa.[17]
-
UV Spectra Measurement: Record the full UV-Vis spectrum (e.g., 230–500 nm) for each well using a microplate spectrophotometer.[17][18]
-
Data Analysis:
-
Identify the wavelength(s) with the largest absorbance change as a function of pH.[19]
-
Plot absorbance at the chosen wavelength(s) against pH.
-
Fit the data to the Henderson-Hasselbalch equation or identify the inflection point of the resulting sigmoidal curve. The pH at the inflection point corresponds to the pKa of the phenol.[19][20]
-
Protocol 2: Measurement of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining the logP of a compound.[21][22]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.[21][23]
-
Partitioning: Dissolve a precisely weighed amount of the test compound in the aqueous or n-octanol phase. Combine equal volumes of the n-octanol and aqueous phases in a flask.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.[24] Let the mixture stand until the two phases have completely separated.[24]
-
Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the logP using the formula: logP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like CYPs.[25][26][27]
Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a stock solution of the NADPH cofactor (e.g., 1 mM).[25][26]
-
Incubation: In a 96-well plate, pre-warm the microsomes and the test compound in the reaction buffer to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor.[25][28]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[26]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.[12]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.[25]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[12]
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Conclusion
The pentafluorosulfanyl group presents a compelling and often superior alternative to the trifluoromethyl group for modifying phenolic compounds in drug discovery. Its exceptional chemical stability, potent electron-withdrawing nature, and significant lipophilicity provide medicinal chemists with a powerful tool to address common challenges in lead optimization.[5][6][11] By enhancing metabolic stability, increasing acidity, and modulating lipophilicity, the SF5 group can significantly improve the pharmacokinetic and pharmacodynamic profiles of phenolic drug candidates, ultimately increasing their potential for clinical success.[5][9] As synthetic methods for introducing this unique moiety become more accessible, the application of the SF5 group is poised to expand, paving the way for the development of next-generation therapeutics.[10][11]
References
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Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
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Savoie, P. R., & Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1439-1449. [Link]
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Mercell. Metabolic stability in liver microsomes. [Link]
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ResearchGate. How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. [Link]
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Protocols.io. LogP / LogD shake-flask method. [Link]
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Tota, M. R., et al. (2013). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Science & Technology, 47(15), 8486-8493. [Link]
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Bautista-Aguilera, Ó. M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1074-1078. [Link]
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Cyprotex. Microsomal Stability. [Link]
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Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
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MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
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Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
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amphoteros. The pentafluorosulfanyl group: obscure, yet intriguing. [Link]
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JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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Figshare. Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]
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BioIVT. Metabolic Stability Assay Services. [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
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ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]
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PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
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eScholarship.org. Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. [Link]
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Pharmaguideline. 5 Easy Methods to Calculate pKa. [Link]
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The University of Aberdeen Research Portal. The Pentafluorosulfanyl Group in Cannabinoid Receptor Ligands: Synthesis and Comparison with Trifluoromethyl and tert-Butyl Analogues. [Link]
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ResearchGate. 1.10 The Pentafluorosulfanyl Group (SF5) | Request PDF. [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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pKa of a dye: UV-VIS Spectroscopy. [Link]
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PubMed Central. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]
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ResearchGate. Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. [Link]
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ResearchGate. Reactions of Organic Pentafluorosulfanyl-Containing Compounds. [Link]
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PubMed Central. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. [Link]
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"benchmarking the stability of 2-Nitro-4-(pentafluorosulfanyl)phenol against other fluorinated phenols"
An In-Depth Comparative Guide to the Stability of 2-Nitro-4-(pentafluorosulfanyl)phenol
Introduction: The Critical Role of Molecular Stability in Advanced Applications
In the realms of drug discovery, agrochemicals, and materials science, the intrinsic stability of a molecule is a cornerstone of its viability. A compound's ability to resist degradation under thermal, photochemical, and chemical stress dictates its shelf-life, safety profile, and overall efficacy. Fluorination is a widely employed strategy to enhance metabolic stability and modulate physicochemical properties.[1][2] Among the arsenal of fluorine-containing moieties, the pentafluorosulfanyl (SF₅) group is a rising star, lauded for its exceptional thermal and chemical robustness, often surpassing that of the more common trifluoromethyl (CF₃) group.[3][4]
This guide provides a comprehensive stability benchmark of this compound, a molecule featuring the "super-trifluoromethyl" SF₅ group alongside a classic nitro (NO₂) electron-withdrawing group.[4] While direct, peer-reviewed stability studies on this specific compound are not extensively documented, we can construct a robust predictive analysis. By synthesizing data on the stability of the SF₅ group, nitrophenols, and other fluorinated analogues, this guide offers field-proven insights and detailed experimental protocols for researchers to validate these properties in their own laboratories. We will compare its projected stability against key benchmarks: 4-Nitrophenol and 4-(Trifluoromethyl)phenol.
The Structural Arbiters of Stability: SF₅ vs. CF₃ vs. NO₂
The stability of an aromatic compound is not dictated by a single functional group but by the complex interplay of all substituents with the phenol ring.
-
The Pentafluorosulfanyl (SF₅) Group: This group is characterized by exceptionally strong, stable sulfur-fluorine bonds.[5] Its octahedral geometry and high electronegativity impart significant thermal and chemical resilience, making it highly resistant to both acidic and basic hydrolysis and metabolic degradation.[3][6]
-
The Trifluoromethyl (CF₃) Group: A well-established functional group used to block metabolic "soft spots."[1] While the C-F bond is very strong, the overall stability can, in some contexts, be lower than that of the SF₅ group.[4]
-
The Nitro (NO₂) Group: A strong electron-withdrawing group that increases the acidity of the phenolic proton. The nitroaromatic scaffold, however, is known to be susceptible to photochemical degradation.[7][8]
The combination of the hyper-stable SF₅ group and the photoreactive NO₂ group on a phenol ring presents a fascinating case study in competing stability influences.
Caption: Competing stability influences on the phenol core.
Comparative Stability Analysis
This section benchmarks the predicted stability of this compound against its analogues under forced degradation conditions.
Thermal Stability
The inherent thermal stability of the SF₅ group is exceptionally high, attributed to the robust S-F bonds.[5] This property is expected to confer superior thermal resilience to this compound compared to analogues lacking this group. While the nitro group can lower the decomposition temperature of some compounds, the stabilizing effect of the SF₅ moiety is predicted to be the dominant factor.
Data Summary: Thermal Decomposition Onset
| Compound | Key Functional Groups | Predicted Thermal Stability | Rationale |
|---|---|---|---|
| This compound | -SF₅, -NO₂, -OH | Very High | The exceptional thermal stability of the SF₅ group is the dominant factor.[3][4] |
| 4-(Trifluoromethyl)phenol | -CF₃, -OH | High | The CF₃ group confers high thermal stability, though generally considered comparable to or slightly less than SF₅.[4] |
| 4-Nitrophenol | -NO₂, -OH | Moderate | Lacks the hyper-stabilizing effect of a fluorinated group, making it more susceptible to thermal decomposition. |
Photostability
Photostability is arguably the most significant vulnerability for this class of compounds. Nitrophenols are known to absorb UV light and undergo photodegradation, which can proceed through multiple pathways, including the formation of nitrous acid (HONO).[7][8][9] Conversely, studies on other aromatic SF₅ compounds have shown they can also degrade under actinic radiation, releasing fluoride ions to form benzenesulfonates.[10]
Therefore, this compound is predicted to be highly susceptible to photodegradation. The presence of two photo-labile groups suggests a complex degradation profile, potentially leading to a faster degradation rate than phenols containing only a nitro or an SF₅ group.
Data Summary: Photolytic Degradation
| Compound | Key Functional Groups | Predicted Photostability | Rationale |
|---|---|---|---|
| This compound | -SF₅, -NO₂, -OH | Low | Contains both a nitroaromatic system and an SF₅ group, both of which are known to be susceptible to photodegradation.[7][10][11] |
| 4-(Trifluoromethyl)phenol | -CF₃, -OH | Moderate to High | The Ar-CF₃ motif is generally more photolytically stable than the Ar-NO₂ or Ar-SF₅ motifs.[12] |
| 4-Nitrophenol | -NO₂, -OH | Low | The nitrophenol chromophore is inherently unstable under UV irradiation.[8][13] |
Chemical Stability (Forced Hydrolysis & Oxidation)
The SF₅ group is renowned for its resistance to chemical attack, including strongly acidic, basic, and oxidizing conditions.[4][6] This is due to the strong electron-withdrawing nature of the group and the strength of the S-F bonds.[5] While the overall molecule's stability can be influenced by other functional groups, the SF₅ moiety provides a powerful shield against chemical degradation.
Data Summary: Chemical Degradation
| Compound | Stress Condition | Predicted Chemical Stability | Rationale |
|---|---|---|---|
| This compound | Acidic / Basic / Oxidative | High | The SF₅ group provides exceptional resistance to chemical degradation, which is expected to protect the molecule as a whole.[5][6] |
| 4-(Trifluoromethyl)phenol | Acidic / Basic / Oxidative | High | The CF₃ group also imparts high chemical stability. |
| 4-Nitrophenol | Acidic / Basic / Oxidative | Moderate | Susceptible to degradation, particularly under strong basic and oxidative conditions, without the protection of a robust fluoro-group. |
Experimental Protocols for Stability Assessment
To empirically validate the predicted stability profiles, a series of forced degradation studies must be performed. The cornerstone of this analysis is a robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]
Caption: General workflow for forced degradation studies.
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound (this compound) from all potential degradation products.
Rationale: A stability-indicating method is crucial for accurately quantifying the loss of the active substance and observing the formation of byproducts. Without proper separation, degradation could be underestimated or missed entirely. Reverse-phase HPLC is the most common and robust choice for this type of analysis.[15]
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good hydrophobic retention for aromatic compounds.
-
Mobile Phase Selection: Use a gradient elution to ensure separation of compounds with varying polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the phenol, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Optimization:
-
Begin with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) using a stressed sample (e.g., from a preliminary acid hydrolysis test).
-
Analyze the chromatogram for peak separation. The goal is a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradant peak.
-
Adjust the gradient slope, initial/final %B, and run time to optimize resolution.
-
-
Detection: Use a UV detector. Scan the parent compound from 200-400 nm to find its wavelength of maximum absorbance (λ-max). Monitor at this wavelength for maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity across all stress conditions.
-
Validation: Perform method validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Photostability Testing (ICH Q1B)
Objective: To assess the degradation of the compound under standardized UV and visible light conditions.
Rationale: Many drug substances are light-sensitive. This protocol simulates exposure during manufacturing and storage to identify potential photodegradation, which is a key concern for nitrophenols.[7][8]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 0.5 mg/mL).
-
Place the solution in a chemically inert, transparent container (e.g., quartz cuvette).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
-
Exposure:
-
Place the sample and the dark control in a photostability chamber.
-
Expose the samples to a light source that provides a combined UV-Vis output as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter).
-
-
Analysis:
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the exposed and dark control samples.
-
Analyze immediately using the validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the exposed sample to the dark control. A significant loss of the parent peak and/or the appearance of new peaks in the exposed sample indicates photosensitivity.
-
Calculate the percentage degradation.
-
Protocol 3: Forced Hydrolysis
Objective: To evaluate the compound's stability in aqueous solutions at different pH values.
Rationale: Molecules intended for oral formulation or aqueous solution must be stable across the physiological pH range and under potential storage conditions. This test probes for susceptibility to acid- or base-catalyzed degradation.[15]
Methodology:
-
Sample Preparation:
-
Prepare three separate solutions of the compound (~0.5 mg/mL) in:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Neutral: Purified Water
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
-
-
Incubation:
-
Place the three solutions in a controlled temperature bath, typically at an elevated temperature (e.g., 60-80 °C) to accelerate degradation.
-
Maintain parallel blank solutions (reagents without the compound) under the same conditions.
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before injection to prevent damage to the HPLC column.
-
Analyze all samples by the validated HPLC method.
-
-
Data Interpretation:
-
Quantify the remaining parent compound at each time point. Significant degradation is typically defined as a 5-20% loss of the parent compound. The SF₅ group is expected to confer high stability under these conditions.[5]
-
Conclusion and Future Perspectives
This guide establishes a framework for understanding and benchmarking the stability of this compound. The analysis, grounded in the known properties of its constituent functional groups, predicts a molecule of contrasts:
-
Exceptional Thermal and Chemical Stability: Conferred by the robust pentafluorosulfanyl group, likely surpassing that of its nitrophenol and trifluoromethylphenol analogues.[3][4]
-
Pronounced Photosensitivity: A significant liability due to the combined presence of two photo-labile moieties (nitroaromatic and SF₅-aromatic).[7][10]
For researchers and drug developers, this profile is critical. The compound's high thermal and chemical resilience makes it attractive for applications where such robustness is paramount. However, its poor photostability necessitates rigorous measures to protect it from light during synthesis, formulation, and storage. The provided protocols offer a clear, self-validating pathway for any laboratory to confirm these characteristics and build a comprehensive stability profile essential for regulatory submission and successful product development.
References
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- Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866-1873. [URL: https://setac.onlinelibrary.wiley.com/doi/full/10.1897/09-037.1]
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- Ash, J. D., et al. (2022). Efficient Ground-State Recovery of UV-Photoexcited p-Nitrophenol in Aqueous Solution by Direct and Multistep Pathways. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c06981]
- Wang, W., et al. (2022). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Environmental Science: Atmospheres. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ea/d2ea00030a]
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- Chen, J., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(15), 4434. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8348739/]
- ResearchGate. Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. [URL: https://www.researchgate.
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- Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (NMAM) 3502: Phenol. [URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/3502.pdf]
- Bope, A. P., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10360340/]
- Al-Bdeir, K., et al. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Biodegradation, 29(3), 253-262. [URL: https://pubmed.ncbi.nlm.nih.gov/29603052/]
- Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies: A Prominent Way to Develop Stability-Indicating Methods. MedCrave Online Journal of Pharmaceutical Research. [URL: https://medcraveonline.
- BenchChem. A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines. [URL: https://www.benchchem.
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6627798/]
- ResearchGate. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. [URL: https://www.researchgate.net/publication/371597560_Straightforward_Access_to_Pentafluorosulfanylated_Phenols_and_Aminophenols_via_4_2_Diels-Alder_Cycloaddition_Reaction]
- ResearchGate. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [URL: https://www.researchgate.net/publication/358686618_Tracking_Fluorine_during_Aqueous_Photolysis_and_Advanced_UV_Treatment_of_Fluorinated_Phenols_and_Pharmaceuticals_Using_a_Combined_19F-NMR_Chromatography_and_Mass_Spectrometry_Approach]
- Veritati. Microbial Degradation of Fluorinated Compounds. [URL: https://veritati.
- Bejan, I., et al. (2006). The photolysis of ortho-nitrophenols: A new gas phase source of HONO. Physical Chemistry Chemical Physics, 8(17), 2098-2105. [URL: https://scholarcommons.usf.edu/chem_facpub/14/]
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- René, F., et al. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au. [URL: https://pubs.acs.org/doi/10.1021/acsorganicau.3c00021]
- Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(18), 8906-8911. [URL: https://www.researchgate.net/publication/265215682_Synthesis_of_Aliphatic_Sulfur_Pentafluorides_by_Oxidation_of_SF5-Containing_Anisole_Phenols_and_Anilines]
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A Head-to-Head Comparison of Synthetic Yields for Nitration Methods of 4-(Pentafluorosulfanyl)phenol
Introduction: The Rising Importance of the SF₅ Group in Functional Molecules
The pentafluorosulfanyl (SF₅) group has emerged as a substituent of significant interest for researchers in medicinal chemistry, agrochemicals, and materials science. Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is a powerful electron-withdrawing group with exceptional chemical and thermal stability. Its unique combination of properties—strong electronegativity, high lipophilicity, and low polarizability—can profoundly influence the pharmacokinetic and physicochemical profiles of parent molecules.
4-(Pentafluorosulfanyl)phenol (SF₅-phenol) is a critical building block for introducing this valuable functional group. The nitration of this aromatic ring is a pivotal first step, creating a versatile intermediate for further synthetic transformations, such as reduction to an amine or nucleophilic aromatic substitution. However, the electrophilic aromatic substitution of SF₅-phenol presents a unique chemical challenge due to the competing directing effects of its two substituents. The strongly activating, ortho-, para-directing hydroxyl group is in direct opposition to the strongly deactivating, meta-directing pentafluorosulfanyl group. This guide provides a head-to-head comparison of synthetic methods for the nitration of SF₅-phenol, presenting experimentally validated data for classical methods and evaluating promising, milder alternatives based on established protocols for other phenolic compounds.
Mechanistic Considerations: A Tale of Two Directors
The regiochemical outcome of the nitration of 4-SF₅-phenol is dictated by the electronic influence of the -OH and -SF₅ groups on the aromatic ring.
-
Hydroxyl Group (-OH): As a powerful activating group, the -OH substituent donates electron density into the π-system via resonance (+M effect). This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making them highly susceptible to electrophilic attack. Since the para position is already occupied by the SF₅ group, the -OH group strongly directs incoming electrophiles to the two equivalent ortho positions (C2 and C6).
-
Pentafluorosulfanyl Group (-SF₅): The SF₅ group is one of the most strongly electron-withdrawing groups known. It deactivates the aromatic ring towards electrophilic substitution through a powerful inductive effect (-I effect). This effect withdraws electron density from the entire ring, but its deactivating influence is most pronounced at the ortho and para positions, thus making the meta positions (C3 and C5) the least deactivated sites for electrophilic attack.
In the case of 4-SF₅-phenol, these two effects are in direct competition. The outcome of the reaction reveals which directing effect is dominant.
Caption: Competing electronic influences on the nitration of 4-SF₅-phenol.
Method 1: Classical Mixed Acid Nitration (Experimental Data)
The most common and historically robust method for nitrating aromatic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺). This method has been successfully applied to 4-SF₅-phenol, providing a crucial experimental benchmark.
Experimental Protocol: Nitration of 4-(pentafluorosulfanyl)phenol
This protocol is adapted from the work of Umylny et al. (2012).
-
Reaction Setup: A solution of 4-(pentafluorosulfanyl)phenol (1.00 g, 4.63 mmol) in concentrated sulfuric acid (98%, 5 mL) is prepared in a flask and cooled to 0 °C in an ice bath.
-
Reagent Addition: Fuming nitric acid (>90%, 0.22 mL, 5.09 mmol) is added dropwise to the stirred solution over 5 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour.
-
Quenching: The mixture is then carefully poured onto crushed ice (50 g).
-
Workup: The resulting precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.
-
Purification: The crude solid is recrystallized from hexane to yield the pure product.
Results and Causality
-
Product: 4-(Pentafluorosulfanyl)-2-nitrophenol
-
Yield: 81%
-
Regioselectivity: The reaction shows high regioselectivity, with nitration occurring exclusively at the position ortho to the hydroxyl group.
This result unequivocally demonstrates that the powerful activating and ortho-, para-directing effect of the hydroxyl group decisively overrides the deactivating, meta-directing effect of the SF₅ group. The electron donation from the hydroxyl group sufficiently activates the ortho position to allow for efficient electrophilic attack by the nitronium ion, despite the strong deactivation of the ring as a whole by the SF₅ substituent.
Caption: Workflow for the mixed-acid nitration of 4-SF₅-phenol.
Method 2: Heterogeneous Nitration with NaNO₃ and an Acidic Salt (Proposed Alternative)
While effective, the use of concentrated and fuming acids poses significant safety and environmental challenges, including corrosive conditions and the generation of substantial acidic waste. Milder, heterogeneous methods have been developed for the nitration of standard phenols and offer a compelling alternative.[1] A common system employs sodium nitrate (NaNO₃) with an acidic salt like sodium bisulfate (NaHSO₄) on a solid support like silica (SiO₂).
Proposed Experimental Protocol
This protocol is adapted from established procedures for other phenols.[1]
-
Reagent Preparation: Prepare a suspension of 4-SF₅-phenol (1 mmol), sodium nitrate (1 mmol), sodium bisulfate monohydrate (NaHSO₄·H₂O, 1 mmol), and wet silica gel (50% w/w, 0.2 g) in a suitable solvent like dichloromethane (10 mL).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the solid reagents from the reaction mixture.
-
Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the product.
Expected Performance and Challenges
-
Predicted Yield: For standard phenol, this method yields a mixture of 2-nitrophenol (36%) and 4-nitrophenol (26%).[2] Given the strong deactivation by the SF₅ group, the reaction rate for SF₅-phenol is expected to be significantly slower. Achieving a high yield would likely require extended reaction times or gentle heating, which must be balanced against the risk of side-product formation. The overall yield is predicted to be moderate, likely lower than the mixed-acid method.
-
Regioselectivity: The regiochemical outcome is expected to be the same as the mixed-acid method, yielding the 2-nitro product due to the dominance of the -OH director.
-
Advantages: This method offers significant benefits in safety and handling. It avoids highly corrosive concentrated acids, operates under milder (room temperature) conditions, and simplifies workup through simple filtration.[1]
Head-to-Head Comparison Summary
The following table summarizes the key performance indicators for the experimentally verified mixed-acid nitration and the proposed heterogeneous alternative for 4-SF₅-phenol.
| Parameter | Method 1: Mixed Acid (HNO₃/H₂SO₄) | Method 2: Heterogeneous (NaNO₃/NaHSO₄/SiO₂) |
| Synthetic Yield | 81% (Experimentally Verified) | Moderate (Predicted) ; Lower than Method 1 |
| Regioselectivity | High (ortho to -OH) | High (ortho to -OH) (Predicted) |
| Reagents | Fuming HNO₃, Conc. H₂SO₄ | NaNO₃, NaHSO₄·H₂O, Wet SiO₂ |
| Reaction Conditions | 0 °C | Room Temperature (Predicted) |
| Reaction Time | ~1 hour | Potentially several hours to days (Predicted) |
| Safety Concerns | High (Highly corrosive, exothermic) | Low (Avoids concentrated acids) |
| Workup | Aqueous quench and filtration | Simple filtration of solid reagents |
| Waste Generation | High (Significant acidic waste) | Low (Recyclable solid support) |
Conclusion and Recommendations
For researchers requiring a high yield of 4-(pentafluorosulfanyl)-2-nitrophenol with a well-established and reliable protocol, the classical mixed-acid nitration (Method 1) is the clear choice. Its 81% yield is experimentally validated, and the procedure is straightforward, provided the necessary safety precautions for handling fuming nitric and concentrated sulfuric acids are strictly followed. The regioselectivity is excellent, driven by the powerful activating nature of the hydroxyl group.
For applications where safety, environmental impact, and milder conditions are a priority, the heterogeneous nitration system (Method 2) presents a compelling alternative. While direct yield data for SF₅-phenol is not yet published, the principles of this method are sound. Researchers should anticipate that the strong deactivating nature of the SF₅ group will necessitate longer reaction times compared to simple phenols. This method is recommended for exploratory work, process development where green chemistry principles are paramount, and for substrates that may be sensitive to harsh acidic conditions. Optimization of reaction time and temperature would be required to maximize the yield for this specific substrate.
Ultimately, the choice of method depends on the specific priorities of the research or development program, balancing the need for high yield against considerations of safety and environmental responsibility.
References
-
Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620. [Link]
-
Umylny, A., et al. (2012). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 77(10), 4703-4710. [Link]
-
Laali, K. K., & Okazaki, T. (2014). Mono- and dinitration of pentafluorosulfanylbenzenes with [NO₂][BF₄], and substrate selectivity (PhSF₅ vs PhCF₃ and PhSF₅ vs PhNO₂) in competitive nitration. Journal of Fluorine Chemistry, 165, 96-100. [Link]
-
Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620. [Link]
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A Comparative Guide to the Evaluation of 2-Nitro-4-(pentafluorosulfanyl)phenol Derivatives as Potent Enzyme Inhibitors
This guide provides a comprehensive evaluation of 2-Nitro-4-(pentafluorosulfanyl)phenol derivatives as a promising class of enzyme inhibitors for researchers, scientists, and drug development professionals. We will delve into the rationale behind their design, present a comparative analysis of their potential inhibitory activity against key enzyme targets, and provide detailed experimental protocols for their evaluation.
Introduction: The Emergence of the Pentafluorosulfanyl Moiety in Drug Discovery
The quest for novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles has led medicinal chemists to explore unique functional groups. The pentafluorosulfanyl (SF5) group has recently emerged as a compelling substituent in drug design, often considered a "super-trifluoromethyl" group.[1][2] Its remarkable properties, including high electronegativity, thermal and chemical stability, and increased lipophilicity, make it an attractive moiety for modulating the biological activity of small molecules.[3] When incorporated into a phenol scaffold, particularly in combination with a nitro group, the resulting this compound derivatives present a unique chemical architecture with the potential for potent and selective enzyme inhibition. This guide will explore the evaluation of this novel class of compounds.
Rationale for Design: A Synergy of Potent Functional Groups
The design of this compound derivatives is predicated on the synergistic interplay of its constituent functional groups. The phenol ring provides a versatile scaffold for interaction with enzyme active sites, while the nitro and pentafluorosulfanyl groups confer distinct electronic and steric properties that can drive high-affinity binding.
-
The Pentafluorosulfanyl (SF5) Group: This highly electronegative and lipophilic group can significantly enhance a molecule's metabolic stability and membrane permeability.[3] Its steric bulk can also be exploited to achieve selective binding to the target enzyme. The SF5 group is often used as a bioisosteric replacement for other functionalities like trifluoromethyl, tert-butyl, or nitro groups, often leading to improved biological activity.[4]
-
The Nitro (NO2) Group: The strong electron-withdrawing nature of the nitro group can influence the acidity of the phenolic proton and participate in hydrogen bonding interactions within the enzyme's active site. The nitro group has been a key feature in a variety of enzyme inhibitors.
-
The Phenol Scaffold: Phenolic compounds are a well-established class of enzyme inhibitors, with their hydroxyl group often playing a crucial role in binding to the active site of enzymes like kinases, proteases, and cyclooxygenases.[5][6][7]
The combination of these three moieties in a single molecular entity suggests a high potential for potent and selective enzyme inhibition, making this compound derivatives a compelling subject for investigation in drug discovery.
Comparative Analysis of Inhibitory Activity
While specific experimental data for this compound derivatives is still emerging, we can extrapolate their potential efficacy by comparing them to structurally related compounds and established inhibitors. For instance, pentafluorosulfanyl-substituted benzopyran analogues have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2).[6][8] Based on these findings, it is plausible that this compound derivatives could also exhibit potent inhibitory activity against a range of enzymes.
Here, we present a hypothetical comparative analysis of a representative this compound derivative (designated as SF5-NP-01 ) against known inhibitors of three major enzyme classes: Cyclooxygenase-2 (COX-2), a protein kinase (e.g., VEGFR-2), and a protease (e.g., Trypsin).
Table 1: Hypothetical Comparative Inhibitory Activity (IC50, nM)
| Compound | COX-2 | VEGFR-2 Kinase | Trypsin |
| SF5-NP-01 (Hypothetical) | 25 | 50 | >10,000 |
| Celecoxib (COX-2 Inhibitor) | 10 | >10,000 | >10,000 |
| Sunitinib (Kinase Inhibitor) | >10,000 | 5 | >10,000 |
| Aprotinin (Protease Inhibitor) | >10,000 | >10,000 | 2 |
This hypothetical data suggests that SF5-NP-01 could be a potent and selective inhibitor of COX-2 and VEGFR-2 kinase, with negligible activity against serine proteases like trypsin. The rationale for this predicted selectivity lies in the unique electronic and steric profile of the molecule, which could favor binding to the active sites of these specific enzymes.
Proposed Mechanism of Action: Kinase Inhibition
The following diagram illustrates a plausible mechanism for the inhibition of a protein kinase by a this compound derivative.
Caption: Proposed kinase inhibition mechanism.
In this model, the inhibitor occupies the ATP binding pocket, with the phenol and nitro groups forming hydrogen bonds with key residues in the hinge region and the catalytic loop. The lipophilic SF5 group engages in favorable hydrophobic interactions, contributing to the high-affinity binding and potent inhibition.
Experimental Protocols for Evaluation
To validate the inhibitory potential of this compound derivatives, a series of robust and well-controlled enzyme inhibition assays are required. Below are detailed, step-by-step protocols for evaluating inhibitors against COX-2, a generic protein kinase, and a protease.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits and published methodologies.[4][9][10][11]
A. Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Amplex™ Red reagent (or other suitable detection reagent)
-
Test compound (this compound derivative) and control inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
B. Assay Protocol Workflow:
Caption: COX-2 inhibition assay workflow.
C. Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in DMSO.
-
In a 96-well plate, add 20 µL of diluted COX-2 enzyme to each well (except for the "no enzyme" control).
-
Add 10 µL of the test compound, control inhibitor, or DMSO (for the "no inhibitor" and "100% activity" controls) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
-
Add 10 µL of the detection reagent (e.g., Amplex™ Red) to each well.
-
Incubate for a further 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 535 nm and emission at 590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protein Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibition of a protein kinase.[1][5][12][13][14]
A. Materials:
-
Purified protein kinase (e.g., VEGFR-2)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Specific peptide substrate for the kinase
-
ATP
-
Test compound and control inhibitor (e.g., Staurosporine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)
-
96-well white microplate
-
Luminometer
B. Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in DMSO.
-
In a 96-well plate, add 2.5 µL of the test compound, control inhibitor, or DMSO to the appropriate wells.
-
Add 2.5 µL of the diluted kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protease Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibition of a protease, such as trypsin.[2][3][15][16][17]
A. Materials:
-
Protease (e.g., bovine trypsin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2, 20 mM CaCl2)
-
Chromogenic or fluorogenic substrate (e.g., L-BAPNA for trypsin)
-
Test compound and control inhibitor (e.g., aprotinin) dissolved in a suitable solvent
-
96-well clear or black microplate
-
Spectrophotometer or fluorometer
B. Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor.
-
In a 96-well plate, add the assay buffer, the test compound or control inhibitor, and the protease solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Determine the initial reaction velocity (V0) for each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
The unique combination of a pentafluorosulfanyl group, a nitro moiety, and a phenol scaffold in this compound derivatives positions them as a highly promising class of enzyme inhibitors. While further experimental validation is necessary, the theoretical rationale and comparison with structurally related compounds suggest their potential for potent and selective inhibition of key therapeutic targets such as COX-2 and protein kinases. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these novel compounds. Future research should focus on the synthesis of a library of these derivatives and their comprehensive biological evaluation against a panel of enzymes to elucidate their full therapeutic potential and establish structure-activity relationships.
References
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Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
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Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
-
Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]
-
Bentham Science. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
NCBI. (2012). Protease Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. [Link]
-
PubMed. (2017). Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation. [Link]
-
ResearchGate. (2025). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. [Link]
-
PubMed. (2017). Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation. [Link]
-
PubMed. (2017). Synthesis of Kinase Inhibitors Containing a Pentafluorosulfanyl Moiety. [Link]
-
PMC. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Nitro-4-(pentafluorosulfanyl)phenol
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and environmentally conscious disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Nitro-4-(pentafluorosulfanyl)phenol, a compound characterized by its nitroaromatic and pentafluorosulfanyl functionalities. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental stewardship.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While a complete Safety Data Sheet (SDS) for this specific compound is not universally available, its chemical structure allows for an expert assessment of its potential risks based on its constituent functional groups: the nitrophenol moiety and the pentafluorosulfanyl group.
A partial SDS for this compound indicates that the compound is classified with the GHS07 pictogram for being harmful and an irritant.[1] The hazard statements associated with this classification are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The nitrophenol component suggests potential toxicity. Nitrophenols, as a class, are known to be toxic and can pose significant health risks upon exposure.[2] For instance, p-Nitrophenol is designated by the EPA with the hazardous waste code U170.[3][4][5]
The pentafluorosulfanyl group (-SF5) is a highly electronegative and stable functional group.[6] While this stability is advantageous in many synthetic applications, it also means that the compound is persistent. Upon decomposition, particularly at high temperatures, organofluorine compounds can release hazardous byproducts such as hydrogen fluoride (HF).[7]
Therefore, this compound must be treated as a hazardous chemical with multiple potential routes of exposure and the capacity to generate dangerous substances upon decomposition.
Essential Personal Protective Equipment (PPE) and Safety Measures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of liquid waste and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation and potential systemic toxicity through dermal absorption. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, and closed-toe shoes. | Protects against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary if not handled in a fume hood. | Protects against the inhalation of dust or vapors, which can cause respiratory irritation. |
An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The recommended and most effective method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste facility. This method ensures the complete destruction of the compound and its hazardous intermediates.
Proper segregation is the foundational step in safe chemical waste management.
-
Solid Waste: Carefully collect any solid this compound waste, including residual amounts in original containers, contaminated weighing papers, and disposable labware. Avoid generating dust.
-
Liquid Waste: Collect all liquid waste containing this compound, such as reaction mixtures or solutions, in a dedicated, leak-proof, and chemically compatible container.
-
Do Not Mix: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous chemical reactions. This compound should be classified as a halogenated organic waste .[8]
Proper containment and clear communication of hazards are crucial for safe handling and transport.
-
Container Selection: Use a robust, tightly sealed container made of a material compatible with the waste (e.g., high-density polyethylene for liquids, or a securely sealed drum for solids).
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The approximate quantity of the waste
-
The date of accumulation
-
The relevant hazard pictograms (e.g., harmful/irritant)
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from incompatible materials.
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Scientific Rationale for Incineration
High-temperature incineration is the preferred disposal method due to the chemical nature of this compound.
-
Thermal Decomposition of Nitroaromatics: The initial step in the thermal decomposition of nitroaromatic compounds is typically the cleavage of the carbon-nitro (C-NO2) bond.[9] Incineration at high temperatures ensures the complete breakdown of the aromatic ring and the nitro group, preventing the release of the toxic parent compound.
-
Management of Combustion Byproducts: The incineration of this compound will produce hazardous byproducts that must be managed by the disposal facility's flue gas treatment systems. These byproducts include:
-
Oxides of Nitrogen (NOx): From the nitro group.
-
Hydrogen Fluoride (HF) and Sulfur Oxides (SOx): From the pentafluorosulfanyl group.
-
Carbon Dioxide (CO2) and Water (H2O): As the final products of complete combustion.
-
Licensed hazardous waste incinerators are equipped with scrubbers and other pollution control devices to neutralize and capture these acidic gases, preventing their release into the atmosphere.
Regulatory Compliance
The disposal of this compound is subject to regulations under the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).
-
Waste Classification: This compound would be classified as a hazardous waste due to its toxic and irritant properties. While not specifically listed by name, it falls under the categories of nitrophenols and halogenated organic compounds. As a reference, p-Nitrophenol is listed with the EPA hazardous waste code U170 .[5] Wastes containing halogenated organic compounds are also regulated.[10]
-
Generator Responsibilities: As a generator of hazardous waste, your institution is responsible for the proper identification, management, and disposal of this chemical from "cradle-to-grave."[11][12] This includes ensuring that the waste is transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).
Consult your institution's EHS department for specific guidance on local and state regulations, which may be more stringent than federal requirements.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
Contain: Prevent the spill from spreading or entering drains. For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Collect: Place all contaminated absorbent materials and any contaminated PPE into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and the EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of hazardous chemicals is a cornerstone of scientific integrity and laboratory safety. The procedures outlined in this guide for the disposal of this compound are designed to be comprehensive and grounded in established safety and environmental principles. By understanding the hazards, implementing stringent safety protocols, and adhering to regulatory requirements, researchers can ensure that their innovative work does not come at the cost of personal or environmental well-being. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
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ACS Publications. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]
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PubMed. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry. [Link]
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ScienceDirect. (2020). Investigation of thermal decomposition of nitrobenzene: An energetic material. [Link]
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MDPI. (2022). Biological Treatment of Nitroaromatics in Wastewater. [Link]
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ResearchGate. (2022). Biological Treatment of Nitroaromatics in Wastewater. [Link]
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ResearchGate. (2012). Biodegradation of nitroaromatic compounds and explosives. [Link]
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University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. [Link]
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National Center for Biotechnology Information. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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ACS Publications. (2022). Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. [Link]
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PubMed. (1996). Biodegradation of nitroaromatic compounds. [Link]
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National Center for Biotechnology Information. (2020). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. [Link]
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ResearchGate. (2000). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]
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LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. [Link]
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ChemRxiv. (2023). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. [Link]
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PubMed. (2021). Chemoselective Hydro(Chloro)pentafluorosulfanylation of Diazo Compounds with Pentafluorosulfanyl Chloride. [Link]
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ResearchGate. (2021). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. [Link]
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ResearchGate. (2022). Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. [Link]
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A Senior Application Scientist's Guide to Handling 2-Nitro-4-(pentafluorosulfanyl)phenol
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 2-Nitro-4-(pentafluorosulfanyl)phenol (CAS No. 1159512-26-1) presents a unique combination of functional groups—a nitrated phenol core with a pentafluorosulfanyl substituent—that necessitates a rigorous and non-negotiable safety protocol. This guide moves beyond a simple checklist to provide a procedural and logistical framework for its safe handling and disposal, grounded in the principles of chemical reactivity and occupational hygiene.
Hazard Assessment: A Multifaceted Profile
Understanding the "why" behind safety protocols begins with a thorough hazard assessment. The reactivity of this compound is derived from its composite structure. The nitroaromatic system poses risks of toxicity and thermal instability, while the phenolic hydroxyl group can be corrosive. The pentafluorosulfanyl group, a bioisostere for the trifluoromethyl group, enhances the compound's lipophilicity and stability, potentially influencing its biological activity and toxicological profile[1].
A summary of the identified hazards is presented below.
| Property | Identifier | Source |
| CAS Number | 1159512-26-1 | Fluorochem[2] |
| Molecular Formula | C6H4F5NO3S | Fluorochem[2] |
| GHS Pictogram | GHS07: Harmful/Irritant | Fluorochem[2] |
| Signal Word | Warning | Fluorochem[2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Fluorochem[2] |
Beyond these documented hazards, it is prudent to consider the broader risks associated with aromatic nitro compounds. These can include liver impairment and the potential to form shock-sensitive salts under certain conditions, particularly when heated with alkaline substances.
Core Protection Principles: The Hierarchy of Controls
Before detailing Personal Protective Equipment (PPE), we must ground our safety plan in the established Hierarchy of Controls. PPE is the final barrier between a researcher and a chemical hazard, not the first. Our primary efforts should always be to eliminate or mitigate the hazard at its source.
Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies.
For this compound, this means all handling must occur within certified Engineering Controls (i.e., a chemical fume hood) and be governed by strict Administrative Controls like Standard Operating Procedures (SOPs).
Mandatory Personal Protective Equipment (PPE) Protocol
Given the irritant and harmful nature of this compound, a comprehensive PPE strategy is required. The following table outlines the minimum specifications.
| Protection Area | Required PPE | Standard / Specification | Rationale & Causality |
| Respiratory | Air-purifying respirator with organic vapor/acid gas cartridges and P95/P100 particulate filters | NIOSH-approved | The compound is a respiratory irritant (H335) and may be an aerosolized powder. A respirator protects against inhalation of both vapors and fine particles[3][4]. |
| Eye & Face | Chemical splash goggles and a full-face shield | ANSI Z87.1 | Protects against direct splashes that can cause serious eye irritation (H319). The face shield provides a secondary barrier for the entire face[3][5]. |
| Hand | Nitrile or Neoprene Gloves (Double-gloving recommended) | ASTM F739 | Provides a barrier against skin irritation (H315) and potential dermal absorption. Double-gloving minimizes contamination during glove removal[6]. Always check the manufacturer's chemical resistance data. |
| Body | Chemical-resistant lab coat or coveralls; chemical-resistant apron | Rated for chemical splash resistance | Protects skin from spills and prevents contamination of personal clothing[3][7]. |
| Footwear | Closed-toe, chemical-resistant shoes and shoe covers | ASTM F2413 | Protects feet from spills. Shoe covers prevent tracking contamination out of the lab area[4][6]. |
Step-by-Step Safe Handling & Disposal Workflow
Adherence to a strict, sequential workflow is critical for minimizing exposure risk from preparation through disposal.
Caption: The procedural workflow for handling this compound.
Operational Plan
-
Preparation:
-
Verify the chemical fume hood has been certified within the last year.
-
Assemble all necessary glassware, reagents, and spill cleanup materials before retrieving the compound.
-
Clearly label designated, compatible waste containers.
-
-
Donning PPE:
-
Follow the sequence outlined in the diagram above to ensure no surface is contaminated by bare hands.
-
-
Handling the Compound:
-
All manipulations (weighing, transferring, dissolving) must occur within the fume hood.
-
If weighing a solid, use a disposable weigh boat or tare the vessel on the balance before adding the compound to minimize transfer steps.
-
Keep the primary container sealed when not in active use.
-
-
Doffing (Removing) PPE:
-
The removal sequence is critical to prevent self-contamination. The most contaminated items (outer gloves, gown) are removed first.
-
Remove the respirator last after exiting the immediate work area.
-
Disposal Plan
Proper waste segregation is essential for safety and environmental compliance. Due to the presence of fluorine, this compound and its associated waste are classified as halogenated organic waste .
| Waste Stream | Container Type | Disposal Protocol |
| Solid this compound | Labeled, sealed container | Dispose as Halogenated Organic Solid Waste. |
| Solutions of the Compound | Labeled, sealed container (e.g., carboy) | Dispose as Halogenated Organic Liquid Waste. Do not mix with non-halogenated waste[8][9]. |
| Contaminated Labware (gloves, wipes, weigh boats) | Labeled, sealed bag or container | Dispose as Solid Hazardous Waste. |
| Initial Container Rinse | Halogenated Organic Liquid Waste container | The first rinse of the empty container must be collected as hazardous waste[10]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting the first three is best practice for highly toxic materials. |
Emergency Procedures
In the event of an exposure, immediate and correct action is paramount.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[2][11].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][12].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][11].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel[2].
By integrating this comprehensive safety and handling framework, researchers can confidently and responsibly work with this compound, ensuring both personal safety and the integrity of their research environment.
References
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Nitrocompounds, Aromatic , ILO Encyclopaedia of Occupational Health and Safety, [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
